Product packaging for Xylometazoline(Cat. No.:CAS No. 526-36-3)

Xylometazoline

Cat. No.: B1196259
CAS No.: 526-36-3
M. Wt: 244.37 g/mol
InChI Key: HUCJFAOMUPXHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xylometazoline is an alkylbenzene.
This compound is an imidazoline derivative with sympathomimetic and nasal decongestant activity. This compound works by binding to alpha (α)-adrenergic receptors to cause vasoconstriction of nasal blood vessels. this compound is available in over-the-counter (OTC) nasal sprays or drops to temporarily relieve nasal congestion due to cold, hay fever or other respiratory allergies. In some countries, it is available as combination products with [ipratropium], [domiphen], or [dexpanthenol].
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for nasal congestion and eye allergy and has 1 investigational indication.
RN given refers to parent cpd;  structure
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2 B1196259 Xylometazoline CAS No. 526-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCJFAOMUPXHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1218-35-5 (mono-hydrochloride)
Record name Xylometazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046957
Record name Xylometazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

526-36-3
Record name Xylometazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylometazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylometazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xylometazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylometazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOMETAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPY40FTH8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

317-329, 131 - 133 °C
Record name Xylometazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Xylometazoline mechanism of action on alpha-adrenergic receptors

Author: BenchChem Technical Support Team. Date: November 2025

**A Technical Guide to the

Mechanism of Action of Xylometazoline on Alpha-Adrenergic Receptors**

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a widely used over-the-counter topical nasal decongestant, valued for its rapid onset and effective relief from nasal congestion associated with conditions like the common cold, hay fever, and sinusitis.[1][2] It belongs to the imidazoline class of sympathomimetic amines.[1] The primary therapeutic effect of this compound is mediated through its interaction with alpha-adrenergic receptors located on the vascular smooth muscle of nasal blood vessels.[1][2] Activation of these receptors leads to vasoconstriction, which in turn reduces blood flow, decreases swelling of the nasal mucosa, and alleviates nasal obstruction. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's action on alpha-adrenergic receptors, its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize these interactions.

Alpha-Adrenergic Receptors: An Overview

Alpha-adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including smooth muscle contraction, neurotransmitter release, and glandular secretion. They are divided into two main subtypes, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).

  • Alpha-1 Adrenergic Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC), ultimately causing smooth muscle contraction.

  • Alpha-2 Adrenergic Receptors: These receptors are typically coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In vascular smooth muscle, activation of postsynaptic α2-adrenoceptors can also contribute to vasoconstriction.

In the human nasal mucosa, the rank order of mRNA expression for these receptor subtypes is α(2A) > α(1A) ≥ α(2B) > α(1D) ≥ α(2C) >> α(1B).

This compound's Receptor Binding Profile and Functional Activity

This compound acts as a direct agonist at both α1 and α2-adrenergic receptors. Its affinity and potency vary across the different receptor subtypes.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki or IC50) and functional potencies (EC50) of this compound for various human alpha-adrenergic receptor subtypes.

Table 1: Binding Affinity of this compound for Alpha-Adrenergic Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki or IC50) (μM)Reference
α1A0.05 - 0.08
α1B0.30 - 0.56
α1D0.15 - 0.45
α2A0.88 - 0.98
α2B1.7 - 1.8
α2C0.19 - 0.22

Table 2: Functional Activity of this compound at Alpha-Adrenergic Receptor Subtypes

Receptor SubtypeFunctional ParameterValueReference
α1AAgonist-induced Ca2+ responseInduces Ca2+ response
α2BAgonist ActivityFull Agonist
α2BEC5099 μM

This compound demonstrates a high affinity for most α-adrenergic receptor subtypes. It acts as a full agonist at α2B-adrenergic receptors and elicits calcium responses in cells expressing human α1A-adrenergic receptors. The vasoconstriction in the human nasal mucosa is primarily mediated by the α1A and α2B-adrenoceptors, which are the most abundantly expressed subtypes in this tissue.

Downstream Signaling Pathways

The physiological effects of this compound are a direct consequence of the signaling cascades initiated upon its binding to α1 and α2-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling

Upon binding of this compound to α1-adrenergic receptors on vascular smooth muscle cells, the associated Gq/11 protein is activated. This initiates a signaling cascade that leads to vasoconstriction.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol XYL This compound Alpha1_AR α1-Adrenergic Receptor XYL->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_cyto->Contraction Leads to PKC->Contraction Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

Alpha-2 Adrenergic Receptor Signaling

This compound's agonism at α2-adrenergic receptors, which are coupled to Gi proteins, results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, contributing to the overall vasoconstrictor effect.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol XYL This compound Alpha2_AR α2-Adrenergic Receptor XYL->Alpha2_AR Binds to Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Conversion Blocked ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Reduced Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes. It measures the ability of this compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the adrenergic receptor subtype of interest are isolated through homogenization and differential centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors) and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation (with α-receptors) start->prep incubate Incubation: - Membranes - Radioligand - this compound (varied conc.) prep->incubate filter Vacuum Filtration (Separates bound from free ligand) incubate->filter count Scintillation Counting (Measures radioactivity) filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to act as an agonist at Gq-coupled receptors (e.g., α1A) by quantifying changes in intracellular calcium concentration.

Methodology:

  • Cell Culture and Loading: Cells stably expressing the α1-adrenergic receptor subtype of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The loaded cells are exposed to varying concentrations of this compound.

  • Signal Detection: Changes in intracellular calcium levels are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum effect) are determined.

Functional_Assay_Workflow start Start culture Cell Culture (expressing α1-receptors) start->culture load_dye Loading with Calcium-Sensitive Dye culture->load_dye add_xylo Addition of this compound (varied concentrations) load_dye->add_xylo measure_fluor Fluorescence Measurement (Detects intracellular Ca2+) add_xylo->measure_fluor analyze Data Analysis (EC50 and Emax determination) measure_fluor->analyze end End analyze->end

Caption: Workflow for a calcium mobilization functional assay.

Conclusion

This compound exerts its therapeutic effect as a nasal decongestant through its action as a direct agonist on alpha-adrenergic receptors. It exhibits a broad binding affinity across various α-receptor subtypes, with a particularly important functional role at the α1A and α2B subtypes, which are highly expressed in the nasal mucosa. The activation of α1 receptors triggers the Gq-PLC-IP3/DAG pathway, leading to increased intracellular calcium and vasoconstriction. Concurrently, activation of α2 receptors via the Gi pathway inhibits adenylyl cyclase, reduces cAMP levels, and contributes to the vasoconstrictive response. The detailed understanding of this compound's mechanism of action, supported by quantitative binding and functional data, is crucial for the rational design and development of novel adrenergic agonists with improved efficacy and safety profiles.

References

The Pharmacokinetics and Pharmacodynamics of Xylometazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of xylometazoline, a widely used topical nasal decongestant. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as an in-depth resource for the scientific community.

Introduction

This compound is an imidazoline derivative that provides temporary relief from nasal congestion by acting as a sympathomimetic agent.[1][2] It is commercially available in over-the-counter (OTC) nasal sprays and drops.[1] This guide delves into the core scientific principles governing its interaction with the human body, from its absorption and metabolism to its molecular mechanism of action and physiological effects.

Pharmacokinetics

The systemic exposure to this compound after intranasal administration is very low, which minimizes the risk of systemic side effects.[3] However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for a complete pharmacological profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following intranasal application, this compound is rapidly absorbed into the nasal mucosal tissues.[4] While systemic absorption is limited, some of the swallowed portion of the dose undergoes first-pass metabolism in the liver. The drug primarily exerts a local effect within the nasal passages. This compound is metabolized through oxidation and conjugation, and its metabolites are mainly excreted in the urine, with a small fraction eliminated in the feces.

Table 1: Summary of Pharmacokinetic Parameters for this compound

ParameterValueReference
Route of Administration Intranasal
Onset of Action 5-10 minutes
Duration of Action 6-12 hours
Systemic Bioavailability Very low
Elimination Half-Life (t½) Approximately 2-3 hours
Primary Route of Metabolism Hepatic (Oxidation and Conjugation)
Primary Route of Excretion Renal (Urine)

Pharmacodynamics

This compound's therapeutic effect is mediated by its interaction with adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in nasal congestion.

Mechanism of Action

This compound is a direct-acting alpha-adrenergic agonist. It stimulates α-adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow, decreases swelling of the nasal lining, and alleviates nasal obstruction. The primary targets are the α1A and α2B-adrenoceptor subtypes, which are abundantly expressed in the human nasal mucosa.

Mechanism of Action of this compound This compound This compound Alpha_Adrenergic_Receptors α-Adrenergic Receptors (α1A and α2B subtypes in nasal mucosa) This compound->Alpha_Adrenergic_Receptors Binds to and activates Vasoconstriction Vasoconstriction of Nasal Blood Vessels Alpha_Adrenergic_Receptors->Vasoconstriction Leads to Reduced_Blood_Flow Decreased Blood Flow and Swelling Vasoconstriction->Reduced_Blood_Flow Decongestion Relief of Nasal Congestion Reduced_Blood_Flow->Decongestion

Mechanism of Action of this compound
Receptor Binding Affinity

This compound exhibits a high affinity for various α-adrenergic receptor subtypes. Its binding affinity (Ki) and functional activity vary across these subtypes, contributing to its overall pharmacological profile. This compound is a more selective agonist at α2B-adrenoceptors.

Table 2: Receptor Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki) in µMReference
α1A 0.88
α1B 0.30
α1D 0.15
α2A 0.05
α2B 1.7
α2C 0.19

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Quantification of this compound in Biological Matrices

A common method for the quantification of this compound in pharmaceutical dosage forms and potentially in biological fluids is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: RP-HPLC for this compound Quantification

  • Chromatographic System: An HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a ratio of approximately 60:40 (v/v) is used.

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.

  • Detection: UV detection is performed at a wavelength of 220 nm.

  • Standard Preparation: Standard solutions of this compound hydrochloride are prepared in the mobile phase at various concentrations to construct a calibration curve.

  • Sample Preparation: For nasal spray solutions, the formulation is diluted with the mobile phase to a suitable concentration. For plasma samples, a protein precipitation step followed by solid-phase extraction would be necessary to remove interfering substances.

  • Analysis: The peak area of this compound in the sample is measured and the concentration is determined using the calibration curve.

Experimental Workflow for this compound Quantification Sample_Prep Sample Preparation (Dilution/Extraction) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (220 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) UV_Detection->Data_Analysis

Workflow for this compound Quantification
In Vitro Metabolism Studies

The metabolism of this compound can be investigated in vitro using human liver microsomes.

Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Materials: Human liver microsomes, NADPH regenerating system (or NADPH), and phosphate buffer (pH 7.4).

  • Incubation: this compound is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the remaining parent drug and its metabolites.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for specific adrenergic receptor subtypes.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells expressing the target receptor subtype (e.g., α2B-adrenoceptor) are prepared.

  • Radioligand: A suitable radiolabeled ligand that binds to the target receptor is used.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibitory constant (Ki) of this compound for the receptor.

Clinical Assessment of Nasal Decongestion

The efficacy of this compound in relieving nasal congestion is evaluated in double-blind, placebo-controlled clinical trials.

Protocol: Double-Blind, Placebo-Controlled Clinical Trial

  • Study Population: Adult subjects with nasal congestion due to an acute upper respiratory tract infection are recruited.

  • Randomization: Subjects are randomly assigned to receive either this compound nasal spray or a placebo spray.

  • Treatment: Subjects self-administer the assigned treatment (e.g., one spray into each nostril, three times daily for a specified duration).

  • Efficacy Assessments:

    • Subjective: Subjects rate the severity of their nasal congestion using a categorical scale at baseline and at various time points post-treatment (e.g., 24, 72, and 120 hours).

    • Objective: Nasal airflow resistance can be measured using techniques like rhinomanometry.

  • Safety Assessments: Adverse events are monitored and recorded throughout the study. Nasal mucosa is examined for signs of irritation (redness, edema, dryness).

  • Statistical Analysis: The change in nasal congestion scores from baseline is compared between the this compound and placebo groups.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data and established experimental protocols. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding of this important nasal decongestant. The provided methodologies offer a foundation for further investigation into the properties and applications of this compound.

References

The Discovery and Chemical Synthesis of Xylometazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xylometazoline is a widely utilized topical nasal decongestant, valued for its rapid and effective relief of nasal congestion associated with allergic rhinitis, sinusitis, and the common cold. Its efficacy stems from its potent vasoconstrictor action on the blood vessels of the nasal mucosa. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

This compound was first patented in 1956 by the Swiss pharmaceutical company Ciba Pharmaceutical Products Inc., with Albrecht Hüni credited as its inventor. It was introduced for medical use in 1959 and has since become a staple over-the-counter medication globally. Its development was part of a broader effort in the mid-20th century to synthesize and characterize sympathomimetic amines for various therapeutic applications.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that begins with readily available starting materials. The most common synthetic route involves four key transformations: chloromethylation, cyanation, cyclization, and salification.

Synthetic Workflow

G A 1,3-Dimethyl-5-tert-butylbenzene B 2,6-Dimethyl-4-tert-butyl-benzyl chloride A->B Chloromethylation C 2,6-Dimethyl-4-tert-butyl-benzylcyanide B->C Cyanation D 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline (this compound) C->D Cyclization E This compound Hydrochloride D->E Salification

Caption: Chemical synthesis workflow for this compound hydrochloride.

Experimental Protocols

Step 1: Chloromethylation of 1,3-Dimethyl-5-tert-butylbenzene

This initial step introduces a chloromethyl group onto the aromatic ring of 1,3-dimethyl-5-tert-butylbenzene.

  • Reactants: 1,3-Dimethyl-5-tert-butylbenzene, a chloromethylating agent (e.g., formaldehyde and hydrochloric acid, or chloromethyl methyl ether), and a Lewis acid catalyst (e.g., zinc chloride or aluminum trichloride).

  • Procedure: 1,3-Dimethyl-5-tert-butylbenzene is reacted with the chloromethylating agent in the presence of the catalyst. The reaction mixture is typically heated to facilitate the reaction.

  • Purification: The resulting 2,6-dimethyl-4-tert-butyl-benzyl chloride is purified by distillation under reduced pressure.

Step 2: Cyanation of 2,6-Dimethyl-4-tert-butyl-benzyl chloride

The chloromethyl group is then converted to a cyanomethyl group.

  • Reactants: 2,6-Dimethyl-4-tert-butyl-benzyl chloride and a cyanide salt (e.g., sodium cyanide or potassium cyanide), often with a catalyst such as potassium iodide.

  • Procedure: The reaction is typically carried out in a solvent such as ethanol or a mixture of methylene chloride and water. The mixture is refluxed for several hours.

  • Purification: The product, 2,6-dimethyl-4-tert-butyl-benzylcyanide, is isolated by extraction and purified by crystallization or distillation.

Step 3: Cyclization to form the Imidazoline Ring

The core imidazoline structure of this compound is formed in this step.

  • Reactants: 2,6-Dimethyl-4-tert-butyl-benzylcyanide and ethylenediamine, often in the presence of a catalyst like p-toluenesulfonic acid or carbon disulfide.

  • Procedure: The reactants are heated together at high temperatures (typically 210-240 °C) to drive the cyclization reaction.

  • Purification: The resulting 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline (this compound base) is purified by crystallization.

Step 4: Salification to this compound Hydrochloride

The final step involves converting the this compound base into its more stable and water-soluble hydrochloride salt.

  • Reactants: 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline and hydrochloric acid.

  • Procedure: The this compound base is dissolved in a suitable organic solvent (e.g., ethyl acetate), and a solution of hydrochloric acid in a solvent like ethanol is added.

  • Purification: The precipitated this compound hydrochloride is collected by filtration, washed, and dried.

Quantitative Data
StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
12,6-Dimethyl-4-tert-butyl-benzyl chlorideC₁₃H₁₉Cl210.74~70-80%
22,6-Dimethyl-4-tert-butyl-benzylcyanideC₁₄H₁₉N201.31~65-75%
32-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazolineC₁₆H₂₄N₂244.38~95-98%
4This compound HydrochlorideC₁₆H₂₅ClN₂280.84>90%

Spectroscopic Data

Note: Comprehensive, publicly available spectroscopic data for all intermediates is limited. The following represents available information.

This compound Hydrochloride

  • IR (KBr, cm⁻¹): Characteristic peaks corresponding to aromatic C-H stretching, aliphatic C-H stretching, C=N stretching of the imidazoline ring, and N-H stretching.

Mechanism of Action

This compound exerts its pharmacological effect by acting as a direct-acting alpha-adrenergic agonist. It has a higher affinity for α₂-adrenergic receptors than α₁-receptors and is particularly selective for the α₂A subtype.

Signaling Pathway

G cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway Xylo1 This compound AR1 α1-Adrenergic Receptor Xylo1->AR1 Gq Gq Protein AR1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC VC1 Vasoconstriction Ca->VC1 PKC->VC1 Xylo2 This compound AR2 α2-Adrenergic Receptor Xylo2->AR2 Gi Gi Protein AR2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP VC2 Vasoconstriction cAMP->VC2

Caption: Signaling pathways of this compound via α1 and α2-adrenergic receptors.

Activation of α₁-adrenergic receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increased intracellular calcium and activation of PKC in vascular smooth muscle cells lead to vasoconstriction.

Activation of α₂-adrenergic receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This reduction in cAMP also contributes to the contraction of vascular smooth muscle, resulting in vasoconstriction. The combined effect of these pathways is a reduction in blood flow to the nasal mucosa, which alleviates congestion.

Pharmacological Evaluation

The pharmacological activity of this compound and its analogues can be assessed through a variety of in vitro and in vivo methods.

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Receptor Binding Assay B Isolated Tissue Bath A->B C Animal Model of Nasal Congestion B->C Candidate Selection D Acoustic Rhinometry C->D

Initial clinical studies and therapeutic applications of Xylometazoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Clinical Studies and Therapeutic Applications of Xylometazoline

Introduction

This compound is an imidazoline derivative that functions as a potent sympathomimetic agent, specifically a direct-acting alpha-adrenergic agonist.[1][2] First patented in 1956 and introduced for medical use in 1959, it has become a widely utilized over-the-counter (OTC) topical nasal decongestant for the symptomatic relief of nasal congestion.[2][3] This condition is associated with a variety of upper respiratory tract disorders, including the common cold, allergic rhinitis, and sinusitis.[4] this compound's primary therapeutic effect stems from its ability to induce vasoconstriction of the blood vessels within the nasal mucosa, thereby reducing swelling and improving nasal airflow. This technical guide provides a comprehensive overview of the foundational clinical research, mechanism of action, pharmacokinetics, and key therapeutic applications of this compound, tailored for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects by stimulating alpha-adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal passages. This interaction initiates a signaling cascade that leads to vasoconstriction, reducing blood flow and edema in the nasal mucosa.

2.1 Adrenergic Receptor Binding and Selectivity

This compound is a non-selective agonist that binds to both α1- and α2-adrenergic receptors. Studies in transfected HEK293 cells have quantified its binding affinity for various receptor subtypes. The rank order of mRNA expression for these subtypes in human nasal mucosa is α2A > α1A ≥ α2B > α1D ≥ α2C >> α1B. This compound demonstrates a high affinity for most of these subtypes, with α1A- and α2B-adrenoceptors, the most abundantly expressed in the nasal mucosa, believed to play the most critical role in vasoconstriction. It acts as a full agonist at α2B-adrenergic receptors.

Table 1: this compound Binding Affinity (Ki) and Potency (IC50/EC50) at Adrenergic Receptor Subtypes

Receptor Subtype Binding Affinity (Ki) IC50 EC50
α1A 0.88 µM 0.08 µM -
α1B 0.30 µM 0.56 µM -
α1D 0.15 µM 0.45 µM -
α2A - 0.98 µM -
α2B 1.7 µM 1.8 µM 99 µM

| α2C | 0.19 µM | 0.22 µM | - |

Data sourced from in vitro studies on transfected cell lines.

2.2 Signaling Pathways

The activation of different α-adrenergic receptor subtypes by this compound triggers distinct intracellular signaling pathways:

  • α1-Adrenergic Receptors : These receptors are coupled to the Gq/11 protein. Upon activation, phospholipase C (PLC) is stimulated, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels, which ultimately mediates the contraction of vascular smooth muscle.

  • α2-Adrenergic Receptors : These receptors are negatively coupled to adenylyl cyclase via the Gi/o protein. Their activation leads to a decrease in cyclic AMP (cAMP) levels. The vasoconstriction in human nasal mucosa is primarily mediated by α2-adrenergic receptors.

G This compound Signaling Pathway for Vasoconstriction cluster_0 α1 Pathway cluster_1 α2 Pathway Xylo1 This compound AR1 α1-Adrenergic Receptor Xylo1->AR1 Binds Gq Gq/11 Protein AR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Vaso Smooth Muscle Contraction (Vasoconstriction) Ca->Vaso Xylo2 This compound AR2 α2-Adrenergic Receptor Xylo2->AR2 Binds Gi Gi/o Protein AR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Vaso

Caption: this compound-induced vasoconstriction pathways.

Pharmacokinetics and Pharmacodynamics

Clinical studies have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of intranasally administered this compound.

3.1 Pharmacokinetics

Following intranasal application, this compound is rapidly absorbed. However, systemic exposure is very low, which minimizes systemic side effects and allows for a high local concentration in the nasal mucosa. The absolute bioavailability after oral administration is approximately 33%.

3.2 Pharmacodynamics

The primary pharmacodynamic effect is a rapid and sustained nasal decongestion. Compared to oxymetazoline, another common topical decongestant, this compound exhibits a faster onset of action but a shorter duration of effect.

Table 2: Pharmacodynamic Profile of Intranasal this compound

Parameter Value Clinical Study Context
Onset of Action 5-10 minutes Symptomatic relief in patients with nasal congestion.
Median Time to Onset ~1.7 minutes Subjective relief of nasal congestion in common cold patients.
Median Time to Peak Relief 30 minutes Subjective measurement in common cold patients.
Duration of Action 6-8 hours Sustained decongestant effect.

| Sustained Superiority over Placebo | Up to 10 hours | Objective measurement of nasal conductance in common cold patients. |

Initial Clinical Studies and Therapeutic Applications

This compound is indicated for the temporary relief of nasal congestion associated with the common cold, hay fever, or other respiratory allergies. Clinical trials have investigated its efficacy and safety across several conditions.

4.1 Common Cold

A significant body of clinical research supports the use of this compound for nasal congestion due to the common cold.

4.1.1 Key Clinical Study: Eccles et al. (2008)

This study was a foundational double-blind, placebo-controlled trial that objectively and subjectively characterized the effects of this compound in patients with the common cold.

Table 3: Efficacy of this compound 0.1% vs. Placebo in Common Cold (Eccles et al., 2008)

Outcome Measure This compound (n=29) Placebo (n=32) P-value
Nasal Conductance at 1 hour (cm³/s) 384.23 226.42 ≤ 0.0001
Peak Subjective Relief (VAS, mm) 20.7 31.5 0.0298

| Total Symptom Score Improvement (Day 1) | Significant Improvement | - | 0.0221 |

VAS = Visual Analog Scale; lower score indicates better relief.

4.1.2 Experimental Protocol: Double-Blind, Placebo-Controlled Trial

  • Study Design: A double-blind, randomized, placebo-controlled, parallel-group study was conducted.

  • Participants: 61 adult patients with clinical signs of a common cold and nasal congestion were enrolled.

  • Intervention: Patients were randomized to receive either this compound 0.1% nasal spray or a saline placebo spray. The dosage was one spray in each nostril, three times daily, for up to 10 days.

  • Primary Outcome Measure: The primary endpoint was the decongestant effect as measured by nasal conductance, assessed using active posterior rhinomanometry at baseline and at various time points post-dose.

  • Secondary Outcome Measures: Secondary endpoints included subjective relief of nasal congestion measured on a Visual Analog Scale (VAS), duration of relief, overall common cold symptom scores recorded in a patient diary, and patient satisfaction with treatment.

G Workflow for a Randomized Controlled Trial of this compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Recruit Patient Recruitment (N=61, Common Cold Symptoms) Consent Informed Consent Recruit->Consent Baseline Baseline Assessment (Nasal Conductance, Symptom Scores) Consent->Baseline Random Randomization Baseline->Random XyloArm Intervention Group (n=29) This compound 0.1% Spray (1 spray/nostril, 3x/day) Random->XyloArm 1:1 Ratio PlaceboArm Control Group (n=32) Saline Placebo Spray (1 spray/nostril, 3x/day) Random->PlaceboArm FollowUp Treatment Period (Up to 10 days) XyloArm->FollowUp PlaceboArm->FollowUp Data Data Collection - Nasal Conductance (Objective) - VAS Scores (Subjective) - Symptom Diaries - Adverse Events FollowUp->Data Analysis Statistical Analysis (Comparison between groups) Data->Analysis

Caption: Generalized experimental workflow for a clinical trial.

4.2 Allergic Rhinitis

This compound is also used for symptomatic relief in allergic rhinitis. Studies have compared its acute decongestant effect to that of nasal corticosteroids.

Table 4: Acute Decongestant Effect in Persistent Allergic Rhinitis (PAR)

Outcome Measure (Median % Improvement) This compound 0.1% (XYLO) Mometasone Furoate (MF) P-value
Peak Nasal Inspiratory Flow (PNIF) 20.0% 9.6% < 0.05

| Nasal Forced Inspiratory Volume in 1s (nFIV1) | 17.8% | 3.3% | < 0.05 |

Data from a study comparing a single dose of this compound to 28 days of mometasone furoate treatment. The study concluded that this compound was a stronger acute decongestant.

4.3 Use in Medical Procedures

Clinical trials have demonstrated the utility of this compound as a vasoconstrictor to prepare the nasal passages for medical procedures, such as nasotracheal intubation and flexible bronchoscopy, by reducing the risk of bleeding (epistaxis).

4.4 Post-Septoplasty Care

A recent triple-blinded, randomized clinical trial evaluated the efficacy of 0.1% this compound spray in relieving symptoms following septoplasty compared to a 0.9% saline spray.

Table 5: Post-Septoplasty Symptom Relief at Day 3 (this compound vs. Saline)

Symptom / Clinical Finding This compound Group (n=53) Saline Control Group (n=53) P-value
Bleeding 7.5% 54.7% < 0.001
Nasal Obstruction 3.8% 45.3% < 0.001
Nasal Edema 1.9% 58.5% < 0.001

| Crusting | 11.3% | 58.5% | < 0.001 |

The study concluded that this compound is highly effective in relieving post-operative symptoms and clinical findings without adverse effects.

4.5 Otitis Media

This compound has been investigated as an adjuvant treatment for otitis media with effusion (OME), with the rationale that reducing nasopharyngeal swelling could improve Eustachian tube function. However, clinical evidence is mixed. One study found that amoxicillin combined with this compound nose drops had a small but significant effect on recovery from OME. Conversely, other studies have concluded that topical nasal this compound has little to no effect on improving Eustachian tube function.

Safety and Tolerability

In short-term use (typically less than 10 days), this compound is well-tolerated.

  • Common Adverse Events: Reported side effects are generally mild, moderate, and localized to the nasal passages. These can include nasal dryness, irritation, a burning sensation, and sneezing. Epistaxis (nosebleed) and blood-tinged mucus have been reported in a small percentage of patients.

  • Systemic Effects: Unlike oral decongestants, intranasal this compound has minimal systemic absorption, and sympathomimetic side effects like hypertension or cardiovascular effects are not common.

  • Rhinitis Medicamentosa: The most significant risk associated with this compound is the development of rhinitis medicamentosa, or "rebound congestion," with prolonged use (typically >10 days). This condition is characterized by a worsening of nasal congestion upon cessation of the drug, leading to a cycle of dependency. Therefore, its use is recommended only for short durations.

Conclusion

Initial and subsequent clinical studies have firmly established this compound as a rapid, effective, and well-tolerated topical nasal decongestant for short-term use. Its mechanism, centered on the agonism of α-adrenergic receptors in the nasal vasculature, is well-understood. The primary therapeutic applications are for symptomatic relief of nasal congestion in conditions like the common cold and allergic rhinitis, with additional utility in pre-procedural preparation and post-operative care. The key limitation remains the risk of rhinitis medicamentosa with extended use, mandating strict adherence to recommended treatment durations. Future research may focus on novel formulations that could mitigate local side effects or prolong efficacy without increasing the risk of rebound congestion.

References

An In-depth Technical Guide to the Core Effects of Xylometazoline on Nasal Mucosa and Blood Vessels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of xylometazoline on the nasal mucosa and its vasculature. It delves into the molecular mechanisms, physiological responses, and potential pathological consequences of its use, supported by quantitative data from experimental studies and detailed methodologies.

Core Mechanism of Action: Alpha-Adrenergic Agonism

This compound is a direct-acting sympathomimetic amine, an imidazoline derivative that functions as a potent alpha-adrenergic receptor agonist.[1][2][3] Its primary therapeutic effect, nasal decongestion, is achieved through the stimulation of alpha-adrenergic receptors located on the smooth muscle cells of blood vessels within the nasal mucosa.[4] This stimulation leads to vasoconstriction, a narrowing of the blood vessels, which in turn reduces blood flow and decreases the volume of blood and fluid in the nasal tissues, alleviating swelling and improving airflow.[4]

This compound exhibits affinity for both α1 and α2 adrenergic receptors. The α1A and α2B adrenoceptors are the most abundantly expressed in the human nasal mucosa and are believed to play the most significant role in vasoconstriction. This compound is a more selective agonist at α2B-adrenoceptors, but also has affinity for α1A, α2A, α2C, α1B, and α1D-adrenoceptors. The onset of action is rapid, typically occurring within 5 to 10 minutes of intranasal administration, with effects lasting for approximately 5 to 6 hours.

Signaling Pathway

The binding of this compound to alpha-adrenergic receptors initiates a cascade of intracellular events. For alpha-1 receptors, this involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C. The subsequent increase in intracellular calcium promotes the contraction of smooth muscle cells in the blood vessels. For alpha-2 receptors, the signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which also contributes to vasoconstriction.

cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway Xylometazoline1 This compound Alpha1 α1-Adrenergic Receptor Xylometazoline1->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Vasoconstriction1 Vasoconstriction Ca->Vasoconstriction1 PKC->Vasoconstriction1 Xylometazoline2 This compound Alpha2 α2-Adrenergic Receptor Xylometazoline2->Alpha2 Gi Gi Protein Alpha2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Vasoconstriction2 Vasoconstriction cAMP->Vasoconstriction2

Figure 1: this compound's Alpha-Adrenergic Signaling Pathways.

Effects on Nasal Blood Vessels and Mucosa

The primary and intended effect of this compound is the vasoconstriction of the nasal mucosal blood vessels. This action directly addresses the vasodilation and increased blood flow that characterize nasal congestion.

Quantitative Effects on Nasal Blood Flow and Airway Resistance

Several studies have quantified the impact of this compound on nasal hemodynamics and airflow. These studies consistently demonstrate a significant reduction in nasal blood flow and a corresponding improvement in nasal conductance.

ParameterThis compound DoseMeasurement TechniqueKey FindingsReference
Nasal Blood Flux 100 µgLaser Doppler FlowmetrySignificant fall in blood flux (p < 0.05). Mean percentage fall of 26.6%.
Nasal Conductance 0.1% solutionRhinomanometrySignificant increase in nasal conductance at 1 hour (384.23 cm³/s vs 226.42 cm³/s for placebo; p ≤ 0.0001). Effect sustained for up to 10 hours.
Nasal Mucosal Blood Flow 140 µgLaser Doppler FlowmetryReduced septal mucosal blood flow by 60.9 ± 7.1% from baseline.
Nasal Volume Not specifiedAcoustic RhinometrySensitive enough to detect the decongestant effect (p < 0.01).
Vessel Diameter 0.05% solutionHET-CAM AssayReduction to 83.9% of the initial vessel diameter.
Histological and Cellular Effects on the Nasal Mucosa

While effective for short-term relief, prolonged use of this compound can lead to adverse histological changes in the nasal mucosa. This is a critical consideration in drug development and for patient counseling.

Histological ParameterDuration of this compound UseAnimal Model/Study DesignKey FindingsReference
Epithelial Integrity 3 weeksRabbit ModelEpithelial degeneration.
Ciliary Function 6 weeksHealthy Human VolunteersNo major functional or structural changes in normal nasal mucosa.
Inflammatory Infiltration 3 weeksRabbit ModelIncreased inflammatory cell infiltration.
Edema and Congestion 3 weeksRabbit ModelIncreased edema and congestion.
Nasociliary Loss 3 weeksRabbit ModelIncreased nasociliary loss.

Rhinitis Medicamentosa: The Rebound Effect

A significant concern with the extended use of this compound is the development of rhinitis medicamentosa (RM), or rebound congestion. This condition is characterized by a paradoxical increase in nasal congestion that occurs after the drug is discontinued, leading to a cycle of dependency.

The exact pathophysiology of RM is not fully understood, but several hypotheses exist:

  • Receptor Desensitization: Prolonged stimulation of alpha-adrenergic receptors may lead to their downregulation or desensitization, reducing the response to both endogenous and exogenous vasoconstrictors.

  • Ischemia and Reactive Hyperemia: Chronic vasoconstriction can lead to a state of relative ischemia in the nasal mucosa. Upon withdrawal of the drug, a compensatory vasodilation (reactive hyperemia) occurs, resulting in significant congestion.

  • Histological Changes: Long-term use can induce histological alterations such as epithelial edema, goblet cell hyperplasia, and inflammatory cell infiltration, which contribute to the sensation of blockage.

Studies have shown that overuse of this compound can result in rebound swelling, nasal hyperreactivity, and tolerance.

Start Prolonged this compound Use Vasoconstriction Chronic Vasoconstriction Start->Vasoconstriction Ischemia Nasal Mucosal Ischemia Vasoconstriction->Ischemia Receptor α-Receptor Downregulation/ Desensitization Vasoconstriction->Receptor Discontinuation Drug Discontinuation Ischemia->Discontinuation Receptor->Discontinuation Hyperemia Reactive Hyperemia (Vasodilation) Discontinuation->Hyperemia Congestion Rebound Nasal Congestion Hyperemia->Congestion Cycle Cycle of Dependency Congestion->Cycle Cycle->Start

Figure 2: Pathophysiological Cycle of Rhinitis Medicamentosa.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Laser Doppler Flowmetry for Nasal Blood Flow Measurement

Objective: To non-invasively measure microvascular blood cell perfusion in the nasal mucosa.

Protocol:

  • Subject Preparation: Subjects are acclimatized to the ambient temperature and humidity of the testing room for at least 30 minutes.

  • Instrumentation: A laser Doppler flowmeter with a probe is used. The probe emits a low-power laser beam that penetrates the nasal mucosa.

  • Probe Placement: The probe is gently placed on the surface of the inferior turbinate or nasal septum.

  • Baseline Measurement: A stable baseline reading of blood flux is obtained before the administration of this compound.

  • Drug Administration: A standardized dose of this compound (e.g., 100 µg) is administered to each nostril.

  • Post-Administration Measurement: Blood flux is continuously or intermittently recorded for a specified period (e.g., 15-20 minutes) after drug application.

  • Data Analysis: The percentage change in blood flux from baseline is calculated to determine the vasoconstrictive effect.

Acclimatization Subject Acclimatization Baseline Baseline Blood Flow Measurement (Laser Doppler) Acclimatization->Baseline Administration This compound Administration Baseline->Administration PostMeasurement Post-Dose Blood Flow Measurement Administration->PostMeasurement Analysis Data Analysis (% Change from Baseline) PostMeasurement->Analysis

Figure 3: Experimental Workflow for Laser Doppler Flowmetry.

Rhinomanometry for Nasal Airway Resistance Measurement

Objective: To objectively measure nasal airflow and resistance.

Protocol:

  • Subject Preparation: Similar to laser Doppler flowmetry, subjects are acclimatized to the environment.

  • Instrumentation: A rhinomanometer connected to a computer is used. This typically involves a face mask or nasal olives.

  • Baseline Measurement: The subject breathes normally through the mask or olives, and the instrument measures the pressure and flow of air to calculate nasal resistance.

  • Drug Administration: A standardized dose of this compound is administered.

  • Post-Administration Measurement: Nasal resistance and conductance are measured at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours) after drug administration.

  • Data Analysis: Changes in nasal resistance and conductance over time are compared to baseline and to a placebo control group.

In Vitro Ciliary Beat Frequency (CBF) Assessment

Objective: To evaluate the potential ciliotoxicity of this compound formulations.

Protocol:

  • Cell Culture: Human nasal epithelial cells are cultured in an air-liquid interface model (e.g., MucilAir™) to form a differentiated, ciliated epithelium.

  • Formulation Application: The cultured cells are exposed to the this compound formulation.

  • Microscopy: A high-speed phase-contrast microscope is used to visualize and record the ciliary movement.

  • CBF Measurement: The recorded videos are analyzed using specialized software to determine the ciliary beat frequency (in Hz).

  • Cytotoxicity Assessment: Morphological, histological, and ultrastructural analyses are performed to assess any cellular damage.

Histological Analysis of Nasal Mucosa in Animal Models

Objective: To investigate the long-term structural changes in the nasal mucosa induced by this compound.

Protocol:

  • Animal Model: Rabbits are commonly used as their nasal anatomy is comparable to humans in some respects.

  • Drug Administration: Animals receive repeated intranasal doses of this compound over an extended period (e.g., 3 weeks). A control group receives no treatment.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the nasal cavities are excised.

  • Histological Preparation: The nasal mucosal tissue is fixed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin).

  • Microscopic Examination: A pathologist, blinded to the treatment groups, evaluates the tissue sections for changes in edema, congestion, inflammatory cell infiltration, nasociliary loss, and epithelial degeneration. These are often graded on a semi-quantitative scale.

Conclusion

This compound is a highly effective and rapid-acting nasal decongestant due to its potent alpha-adrenergic agonist activity, which leads to significant vasoconstriction of the nasal mucosal blood vessels. However, its use should be limited to the short term, as prolonged application can lead to adverse histological changes and the development of rhinitis medicamentosa. For drug development professionals, future research could focus on formulations that minimize these side effects, perhaps by incorporating agents that protect the nasal epithelium or by developing agonists with more targeted receptor subtype selectivity to reduce the incidence of receptor desensitization. A thorough understanding of the mechanisms and consequences outlined in this guide is essential for the safe and effective use and development of this compound and related compounds.

References

A Technical Guide to the Molecular Structure and Properties of Xylometazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylometazoline is a potent α-adrenergic agonist widely utilized as a topical nasal decongestant. This document provides a comprehensive technical overview of its molecular structure, physicochemical characteristics, spectroscopic profile, and pharmacological properties. Detailed experimental methodologies for its synthesis and analysis are presented, alongside a thorough examination of its mechanism of action through key signaling pathways. This guide is intended to serve as a core reference for researchers and professionals engaged in the study and development of imidazoline-based pharmaceutical agents.

Molecular Structure and Identification

This compound is an imidazoline derivative characterized by a substituted phenyl ring linked to a dihydro-imidazole moiety via a methylene bridge.[1] This structure is designed to mimic endogenous catecholamines like adrenaline, enabling it to act as a sympathomimetic agent.[1]

Table 1: Chemical Identifiers and Molecular Properties of this compound

ParameterValueSource(s)
IUPAC Name 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole[1][2]
CAS Number 526-36-3 (this compound)[2]
1218-35-5 (this compound HCl)
Molecular Formula C₁₆H₂₄N₂
Molecular Weight 244.38 g/mol
Monoisotopic Mass 244.1939 Da

Physicochemical Properties

The physicochemical properties of this compound and its commonly used hydrochloride salt are critical for its formulation, delivery, and pharmacokinetic profile. It is typically formulated as a hydrochloride salt to enhance its solubility and stability.

Table 2: Physicochemical Data for this compound and its Hydrochloride Salt

PropertyValueNotesSource(s)
Physical Form Solid, white or almost white crystalline powder (HCl salt)
Melting Point 131-133 °CFor this compound base
Boiling Point 394.2 °C at 760 mmHgFor this compound base
pKa 10.29Strongest Basic
LogP 3.78 - 4.68Octanol-water partition coefficient
Solubility This compound HCl: Freely soluble in water and ethanol.
This compound Base: Sparingly soluble in aqueous buffers.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Table 3: Summary of Spectroscopic Data for this compound

TechniqueKey ObservationsSource(s)
Infrared (IR) Spectroscopy Characteristic peaks corresponding to C-H, C=N, and aromatic C=C stretching and bending vibrations. Spectra are typically acquired using KBr pellet or ATR techniques.
¹H NMR Spectroscopy Signals corresponding to aromatic protons, methylene bridge protons, imidazoline ring protons, and aliphatic protons of the tert-butyl and methyl groups.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is observed at m/z 245.201. Characteristic fragment ions include m/z 189.138 (loss of the imidazoline moiety) and m/z 230.177 (loss of a methyl group).
UV-Vis Spectrophotometry Absorption maxima are observed around 268 nm and 292 nm, which can be used for quantitative analysis using derivative spectroscopy.

Pharmacology

Mechanism of Action

This compound is a direct-acting sympathomimetic agent with a high affinity for α-adrenergic receptors. Its primary therapeutic effect, nasal decongestion, is achieved through agonism at α-adrenergic receptors located on the vascular smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow, decreases swelling of the nasal lining, and alleviates congestion. This compound acts on both α₁ and α₂ receptor subtypes.

Signaling Pathways

The physiological effects of this compound are mediated by distinct G-protein coupled receptor (GPCR) signaling cascades upon binding to α₁ and α₂ adrenergic receptors.

α₁-Adrenergic Receptor Signaling: Activation of α₁ receptors, which are coupled to Gq proteins, initiates the phospholipase C (PLC) pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. The resulting increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum XYL This compound AR_a1 α1-Adrenergic Receptor XYL->AR_a1 Gq Gq Protein (α, β, γ subunits) AR_a1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates SMC Smooth Muscle Contraction PKC->SMC Ca_ER Ca²⁺ Ca_ER->PKC activates IP3R->Ca_ER releases

Figure 1: α1-Adrenergic Receptor Signaling Pathway.

α₂-Adrenergic Receptor Signaling: Activation of α₂ receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP. A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which contributes to the overall vasoconstrictive effect and, in presynaptic neurons, inhibits the further release of norepinephrine, acting as a negative feedback mechanism.

Figure 2: α2-Adrenergic Receptor Signaling Pathway.
Receptor Binding Affinity

This compound exhibits varying affinities for the different subtypes of α-adrenergic receptors. Its potency is highest at the α₂B-adrenoceptor subtype.

Table 4: Receptor Binding Affinity (IC₅₀) of this compound

Receptor SubtypeIC₅₀ (μM)
α₁A 0.08
α₁B 0.56
α₁D 0.45
α₂A 0.98
α₂B 1.8
α₂C 0.22
Source: Data derived from radioligand binding assays.

Experimental Methodologies

Synthesis of this compound Hydrochloride

The synthesis of this compound is typically a multi-step process starting from 1,3-dimethyl-5-tert-butylbenzene. The general pathway involves chloromethylation, cyanation to form a benzyl cyanide intermediate, cyclization with ethylenediamine to form the imidazoline ring, and finally, salification with hydrochloric acid to yield the stable, water-soluble salt.

Synthesis_Workflow start 1,3-dimethyl-5-tert-butylbenzene step1 Chloromethylation (e.g., with chloromethyl methyl ether, ZnCl₂) start->step1 inter1 2,6-dimethyl-4-tert-butyl-benzylchloride step1->inter1 step2 Cyanation (e.g., with NaCN) inter1->step2 inter2 2,6-dimethyl-4-tert-butyl-benzylcyanide step2->inter2 step3 Cyclization (e.g., with ethylenediamine, p-toluenesulfonic acid) inter2->step3 inter3 This compound (Base) step3->inter3 step4 Salification (with concentrated HCl in methanol/ethanol) inter3->step4 final This compound Hydrochloride step4->final

Figure 3: General Synthesis Workflow for this compound HCl.

Protocol Outline:

  • Chloromethylation: 1,3-dimethyl-5-tert-butylbenzene is reacted with a chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst like zinc chloride to produce 2,6-dimethyl-4-tert-butyl-benzylchloride.

  • Cyanation: The resulting benzylchloride is then reacted with sodium cyanide to substitute the chlorine atom with a cyanide group, yielding 2,6-dimethyl-4-tert-butyl-benzylcyanide.

  • Cyclization: The benzylcyanide intermediate is heated with ethylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction forms the imidazoline ring, producing this compound base.

  • Salification and Purification: The crude this compound base is dissolved in an alcohol (e.g., methanol or ethanol), and concentrated hydrochloric acid is added. The mixture is then cooled to induce crystallization of this compound hydrochloride, which is subsequently filtered and dried.

Quantitative Analysis by RP-HPLC

A common method for the quantification of this compound hydrochloride in pharmaceutical formulations like nasal sprays is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol:

  • Instrumentation: HPLC system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), a PDA or UV detector, an autosampler, and a column oven.

  • Mobile Phase: A mixture of acetonitrile and an aqueous phosphate buffer (pH adjusted to 3.0), typically in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at a wavelength of 220 nm.

  • Sample Preparation: The nasal spray solution is accurately weighed and diluted with water to a known volume to fall within the concentration range of the calibration curve.

  • Standard Preparation: A stock solution of this compound hydrochloride reference standard is prepared in water and serially diluted to create a calibration curve (e.g., 18-112 mg/L).

  • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The concentration of this compound HCl in the sample is determined by comparing its peak area to the calibration curve generated from the standards. The typical retention time is approximately 1.5 minutes under these conditions.

Receptor Affinity Determination by Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Protocol Outline:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human α-adrenergic receptor subtype (e.g., α₁A, α₂B). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-Rauwolscine for α₂ receptors), and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with bound radioligand, while unbound radioligand passes through. The filters are washed multiple times with ice-cold buffer.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound's efficacy as a nasal decongestant is a direct result of its specific molecular structure, which allows for potent agonism at α-adrenergic receptors. Its physicochemical properties are well-suited for topical nasal formulations. A thorough understanding of its pharmacology, particularly the distinct α₁ and α₂ signaling pathways it activates, is crucial for appreciating its therapeutic effects and potential side effects. The analytical and synthetic methodologies detailed herein provide a robust framework for the quality control, analysis, and further development of this and related imidazoline compounds.

References

In-Vitro Antioxidant Properties of Xylometazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antioxidant properties of Xylometazoline, a widely used topical nasal decongestant. Emerging research has indicated that beyond its primary vasoconstrictive effects, this compound exhibits specific antioxidant activities that may contribute to its therapeutic efficacy in inflammatory conditions of the nasal mucosa. This document synthesizes the available scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the methodologies employed to investigate these properties.

Summary of In-Vitro Antioxidant Activities

This compound has been evaluated for several key antioxidant properties in vitro. The primary findings indicate that its antioxidant action is selective, demonstrating a potent ability to scavenge hydroxyl radicals. However, it does not appear to inhibit lipid peroxidation. Furthermore, this compound has been shown to modulate the production of nitric oxide by inhibiting the induction of inducible nitric oxide synthase (iNOS).

Quantitative Data Summary

The following table summarizes the key quantitative findings from in-vitro studies on the antioxidant properties of this compound.

Antioxidant ParameterAssayResultReference
Hydroxyl Radical Scavenging Competition KineticsSecond-order rate constant (ks) = 4.7 x 10¹⁰ M⁻¹ s⁻¹
Microsomal Lipid Peroxidation Thiobarbituric Acid Reactive Substances (TBARS)No significant inhibition
Nitric Oxide Synthase (NOS) Activity Griess Assay & ³H-Citrulline AssayDose-dependent inhibition of iNOS activity (via inhibition of enzyme induction)[1]
Direct Nitric Oxide Scavenging Amperometric NO SensorNo direct scavenging of NO detected[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's in-vitro antioxidant properties.

Hydroxyl Radical Scavenging Activity Assay

The ability of this compound to scavenge hydroxyl radicals (•OH) was determined using a competition kinetics method. This assay is based on the principle that the antioxidant and a detector molecule will compete for the hydroxyl radicals generated by a Fenton-like reaction.

Experimental Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (50 mM, pH 7.4).

    • Deoxyribose (2.8 mM) in phosphate buffer.

    • Ferric chloride (FeCl₃) (100 µM) in distilled water.

    • Ethylenediaminetetraacetic acid (EDTA) (104 µM) in distilled water.

    • Hydrogen peroxide (H₂O₂) (1 mM) in distilled water.

    • Ascorbic acid (100 µM) in distilled water.

    • This compound solutions of varying concentrations.

    • Trichloroacetic acid (TCA) (2.8% w/v).

    • Thiobarbituric acid (TBA) (1% w/v) in 50 mM NaOH.

  • Reaction Mixture Preparation:

    • In a test tube, mix 0.5 ml of deoxyribose, 0.2 ml of premixed FeCl₃ and EDTA (1:1 v/v), and 0.2 ml of this compound solution.

    • Add 0.2 ml of H₂O₂ to the mixture.

    • Initiate the reaction by adding 0.2 ml of ascorbic acid.

  • Incubation:

    • Incubate the reaction mixture in a water bath at 37°C for 1 hour.

  • Color Development and Measurement:

    • Stop the reaction by adding 1 ml of TCA.

    • Add 1 ml of TBA solution.

    • Heat the mixture in a boiling water bath for 15 minutes to develop a pink chromogen.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Calculation:

    • The percentage of hydroxyl radical scavenging activity is calculated using the following formula:

Microsomal Lipid Peroxidation Assay (TBARS Method)

This assay determines the extent of lipid peroxidation in liver microsomes by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Experimental Protocol:

  • Preparation of Liver Microsomes:

    • Homogenize fresh rat liver in ice-cold 0.1 M Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 9000 x g for 20 minutes at 4°C.

    • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

    • Resuspend the microsomal pellet in the same buffer.

  • Reaction Mixture Preparation:

    • The reaction mixture contains liver microsomes (approximately 0.5 mg of protein), 0.1 M Tris-HCl buffer (pH 7.4), and varying concentrations of this compound.

    • Initiate lipid peroxidation by adding a pro-oxidant, such as a mixture of ADP, FeCl₃, and NADPH.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15 or 30 minutes).

  • Measurement of TBARS:

    • Stop the reaction by adding a solution of TCA and TBA.

    • Heat the mixture in a boiling water bath for 15-20 minutes.

    • Cool the samples and centrifuge to pellet the precipitated protein.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹ cm⁻¹). The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without this compound.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity

The effect of this compound on iNOS activity was assessed by measuring nitrite accumulation in the culture medium of stimulated macrophages using the Griess assay, and confirmed by the ³H-citrulline assay for NOS activity.

2.3.1. Griess Assay for Nitrite Determination

Experimental Protocol:

  • Cell Culture and Stimulation:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.

    • Seed the cells in 96-well plates and allow them to adhere.

    • Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of varying concentrations of this compound.

  • Sample Collection:

    • After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µl of the culture supernatant with 50 µl of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µl of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of nitrite production is then calculated.

2.3.2. ³H-Citrulline Assay for NOS Activity

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Experimental Protocol:

  • Preparation of Cell Lysates:

    • After stimulation as described for the Griess assay, wash the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Enzyme Reaction:

    • The reaction mixture contains cell lysate, ³H-L-arginine, and necessary cofactors for NOS activity (e.g., NADPH, calmodulin, tetrahydrobiopterin).

    • Incubate the reaction mixture at 37°C for a defined period.

  • Separation of ³H-Citrulline:

    • Stop the reaction by adding a stop buffer.

    • Separate the radiolabeled L-citrulline from unreacted ³H-L-arginine using cation-exchange chromatography (e.g., Dowex AG 50W-X8 resin). L-arginine binds to the resin, while L-citrulline passes through.

  • Measurement:

    • Quantify the radioactivity of the eluted ³H-L-citrulline using a liquid scintillation counter.

  • Calculation:

    • The NOS activity is expressed as the amount of ³H-citrulline formed per unit of time per milligram of protein.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Hydroxyl_Radical_Scavenging_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Buffers, Deoxyribose, FeCl3/EDTA, H2O2, Ascorbic Acid, This compound, TCA, TBA Mix Mix Reagents with This compound Reagents->Mix Initiate Initiate with Ascorbic Acid Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop with TCA Incubate->Stop Color Add TBA and Heat Stop->Color Measure Measure Absorbance at 532 nm Color->Measure Calculate Calculate % Scavenging and Rate Constant Measure->Calculate

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

TBARS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Microsomes Prepare Liver Microsomes Mix Prepare Reaction Mixture with this compound Microsomes->Mix Initiate Initiate Peroxidation (e.g., ADP/FeCl3/NADPH) Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop with TCA/TBA Incubate->Stop Heat Heat to Develop Color Stop->Heat Centrifuge Centrifuge Heat->Centrifuge Measure Measure Supernatant Absorbance at 532 nm Centrifuge->Measure Calculate Calculate TBARS Concentration and % Inhibition Measure->Calculate

Caption: Workflow for the TBARS Assay for Lipid Peroxidation.

iNOS_Inhibition_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_griess Griess Assay cluster_citrulline 3H-Citrulline Assay Culture Culture Macrophages Stimulate Stimulate with LPS/IFN-γ +/- this compound Culture->Stimulate Incubate Incubate for 24h Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Lyse Lyse Cells Incubate->Lyse Griess_Reaction Perform Griess Reaction Supernatant->Griess_Reaction Measure_Griess Measure Absorbance at 540 nm Griess_Reaction->Measure_Griess Calculate_Griess Calculate Nitrite Concentration Measure_Griess->Calculate_Griess Enzyme_Reaction Perform NOS Enzyme Reaction with 3H-L-arginine Lyse->Enzyme_Reaction Separate Separate 3H-Citrulline Enzyme_Reaction->Separate Measure_Citrulline Measure Radioactivity Separate->Measure_Citrulline Calculate_Citrulline Calculate NOS Activity Measure_Citrulline->Calculate_Citrulline

Caption: Workflow for iNOS Inhibition Assays.

Discussion and Future Directions

The in-vitro antioxidant properties of this compound, particularly its potent hydroxyl radical scavenging activity and its ability to inhibit the induction of iNOS, suggest a potential secondary therapeutic benefit in the management of nasal inflammation. Oxidative stress is a known contributor to the pathophysiology of rhinitis and sinusitis, and the ability of this compound to mitigate certain oxidative and inflammatory pathways warrants further investigation.

Future research should focus on elucidating the precise mechanism of hydroxyl radical scavenging by this compound. While the current evidence points to a direct chemical interaction, further studies could explore the structural features of the molecule responsible for this activity. Additionally, in-vivo studies are needed to confirm whether the in-vitro antioxidant effects of this compound translate to a clinically significant anti-inflammatory effect in the nasal mucosa. Understanding the full spectrum of this compound's pharmacological actions will provide a more complete picture of its therapeutic utility and may open new avenues for its application in respiratory medicine.

References

Xylometazoline's Binding Affinity for Adrenergic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of xylometazoline's binding affinity for various adrenergic receptor subtypes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies. This document delves into the quantitative binding data, detailed experimental methodologies, and the associated signaling pathways, offering a multi-faceted understanding of this compound's interaction with its molecular targets.

Introduction to this compound and Adrenergic Receptors

This compound is a widely used topical nasal decongestant that exerts its therapeutic effect through its action as an agonist at α-adrenergic receptors.[1] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial components of the sympathetic nervous system, mediating the effects of the endogenous catecholamines, epinephrine and norepinephrine. Adrenergic receptors are categorized into two main types, α and β, each with several subtypes. This compound primarily interacts with α-adrenergic receptors, which are further divided into α1 and α2 subtypes, each comprising three distinct isoforms: α1A, α1B, α1D, and α2A, α2B, α2C.[2][3]

The interaction of this compound with these receptor subtypes initiates a cascade of intracellular events, leading to its pharmacological effects. Understanding the specific binding affinity of this compound for each adrenergic receptor subtype is paramount for elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing its potential for off-target effects.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for various adrenergic receptor subtypes has been quantified using radioligand binding assays. The affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

The following tables summarize the available quantitative data for this compound's binding affinity at human α1 and α2-adrenergic receptor subtypes.

Table 1: Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes

Receptor SubtypeKi (μM)IC50 (μM)
α1A0.05[4]0.08[5]
α1B0.300.56
α1D0.150.45

Table 2: Binding Affinity of this compound for Human α2-Adrenergic Receptor Subtypes

Receptor SubtypeKi (μM)IC50 (μM)
α2A0.880.98
α2B1.71.8
α2C0.190.22

Note: The Ki and IC50 values are derived from competitive radioligand binding assays. Variations in experimental conditions can lead to differences in reported values.

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for adrenergic receptors is predominantly achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (in this case, this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection and Analysis cell_culture HEK293 Cells Transfected with Adrenergic Receptor Subtype homogenization Cell Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_pellet Isolated Cell Membranes centrifugation->membrane_pellet incubation Incubation of Membranes, Radioligand, and this compound membrane_pellet->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration washing Washing to Remove Non-specific Binding filtration->washing scintillation Scintillation Counting of Bound Radioactivity washing->scintillation data_analysis Data Analysis (IC50 and Ki Determination) scintillation->data_analysis

Figure 1. General workflow for a competitive radioligand binding assay.

Detailed Methodologies

The following protocols are representative of the methods used to determine the binding affinity of this compound for α1 and α2-adrenergic receptors. These are based on established methodologies for adrenergic receptor binding assays.

3.3.1. Cell Culture and Membrane Preparation

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtype are cultured in appropriate media.

  • Harvesting and Homogenization: Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspension and Storage: The membrane pellet is resuspended in an assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.

3.3.2. α1-Adrenergic Receptor Binding Assay

  • Radioligand: [³H]Prazosin, a selective α1-adrenergic receptor antagonist, is commonly used.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]Prazosin (typically at or below its Kd value), and varying concentrations of this compound.

    • To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled α1-antagonist (e.g., 10 µM phentolamine).

    • The reaction is initiated by adding the prepared cell membranes (typically 10-20 µg of protein per well).

    • The plate is incubated for 60-90 minutes at 25°C to allow the binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3.3.3. α2-Adrenergic Receptor Binding Assay

  • Radioligand: [³H]Rauwolscine, a selective α2-adrenergic receptor antagonist, is frequently used.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure: The procedure is similar to the α1-adrenergic receptor binding assay, with the substitution of [³H]Rauwolscine as the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-antagonist (e.g., 10 µM yohimbine or phentolamine).

Signaling Pathways

The activation of adrenergic receptors by agonists like this compound initiates intracellular signaling cascades that are dependent on the G protein to which the receptor is coupled.

α1-Adrenergic Receptor Signaling Pathway (Gq-coupled)

α1-adrenergic receptors are typically coupled to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction.

Gq_Signaling_Pathway This compound This compound alpha1_AR α1-Adrenergic Receptor This compound->alpha1_AR Gq Gq Protein alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Figure 2. α1-Adrenergic receptor signaling pathway.

α2-Adrenergic Receptor Signaling Pathway (Gi-coupled)

α2-adrenergic receptors are coupled to Gi proteins. When activated by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, leading to physiological responses such as the inhibition of neurotransmitter release.

Gi_Signaling_Pathway This compound This compound alpha2_AR α2-Adrenergic Receptor This compound->alpha2_AR Gi Gi Protein alpha2_AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

Figure 3. α2-Adrenergic receptor signaling pathway.

Conclusion

This technical guide has provided a detailed examination of this compound's binding affinity for adrenergic receptor subtypes. The quantitative data presented in the tables, coupled with the detailed experimental protocols and signaling pathway diagrams, offer a comprehensive resource for understanding the molecular pharmacology of this widely used α-adrenergic agonist. A thorough grasp of these fundamental interactions is essential for the rational design of future therapeutic agents and for advancing our knowledge of adrenergic receptor biology.

References

Early Research on the Vasoconstrictive Effects of Xylometazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the vasoconstrictive properties of Xylometazoline, a widely used topical nasal decongestant. The document focuses on the core mechanisms of action, experimental methodologies employed in early studies, and quantitative data derived from this foundational research.

Core Mechanism of Action: Alpha-Adrenergic Agonism

This compound is an imidazoline derivative that functions as a direct-acting alpha-adrenergic agonist.[1][2] Its primary pharmacological effect is the vasoconstriction of blood vessels within the nasal mucosa.[1][3][4] This action is mediated through the stimulation of alpha-adrenergic receptors, which are G-protein-coupled receptors crucial to the sympathetic nervous system.

Upon topical administration, as a nasal spray or drops, this compound binds to and activates alpha-adrenergic receptors on the smooth muscle cells of the nasal blood vessels. This activation initiates a signaling cascade that leads to smooth muscle contraction, resulting in the narrowing of these vessels. The subsequent reduction in blood flow to the nasal mucosa decreases the volume of blood and fluid accumulation, alleviating swelling and nasal congestion. The onset of this decongestant effect is rapid, typically occurring within 5 to 10 minutes of administration, with a duration of action lasting approximately 5 to 6 hours.

While this compound acts on both alpha-1 and alpha-2 adrenergic receptors, early and subsequent research has indicated a particular affinity for specific subtypes. Studies have shown that α1A- and α2B-adrenoceptors are abundantly expressed in the human nasal mucosa and are believed to play the most significant role in vasoconstriction in this tissue. This compound has demonstrated a higher selectivity for α2B-adrenoceptors, though it also has an affinity for α1A, α2A, α2C, α1B, and α1D adrenoceptors.

Signaling Pathway of this compound-Induced Vasoconstriction

The vasoconstrictive effect of this compound is initiated by its binding to alpha-1 adrenergic receptors, which triggers the Gq signaling pathway. This leads to the activation of phospholipase C, which in turn generates the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers ultimately cause an increase in intracellular calcium, leading to the contraction of vascular smooth muscle.

This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Induces Smooth_Muscle_Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_Release->Smooth_Muscle_Contraction Leads to PKC->Smooth_Muscle_Contraction Contributes to cluster_invivo In-Vivo Human Study cluster_exvivo Ex-Vivo/In-Vitro Study Recruitment Subject Recruitment (Healthy or Congested) Baseline Baseline Measurement (Rhinomanometry, Laser Doppler) Recruitment->Baseline Administration Drug Administration (this compound or Placebo) Baseline->Administration Post_Admin_Measurement Post-Administration Measurements (Multiple Time Points) Administration->Post_Admin_Measurement Data_Analysis Data Analysis (Comparison of Effects) Post_Admin_Measurement->Data_Analysis Tissue_Prep Tissue Preparation (Isolated Nasal Mucosa/Vessels) Experimental_Setup Experimental Setup (Organ Bath, Ussing Chamber) Tissue_Prep->Experimental_Setup Drug_Application This compound Application (Varying Concentrations) Experimental_Setup->Drug_Application Effect_Measurement Measurement of Effect (Contraction, Permeation) Drug_Application->Effect_Measurement Dose_Response_Analysis Dose-Response Analysis Effect_Measurement->Dose_Response_Analysis

References

Methodological & Application

Application Notes and Protocols for Xylometazoline Hydrochloride Nasal Spray Formulation in Research Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and preclinical evaluation of a xylometazoline hydrochloride nasal spray intended for research and development purposes. The protocols detailed herein are compiled from established scientific literature and are intended to ensure reproducibility and accuracy in experimental outcomes.

Introduction to this compound Hydrochloride

This compound hydrochloride is a sympathomimetic amine that acts as an alpha-adrenergic agonist.[1][2] It is widely used as a topical nasal decongestant for the symptomatic relief of nasal congestion associated with allergic rhinitis, sinusitis, and the common cold.[3][4] Its mechanism of action involves the constriction of blood vessels in the nasal mucosa, which reduces swelling and congestion.[1] For research purposes, a well-characterized formulation is crucial to obtain reliable and reproducible data. The standard adult concentration is typically 0.1% w/v, while a 0.05% w/v concentration is used for pediatric applications.

Research-Grade Formulation

A typical research-grade this compound hydrochloride nasal spray is an aqueous solution designed to be isotonic and buffered to a pH compatible with the nasal mucosa (typically pH 5.5-6.5) to minimize irritation. The formulation generally includes the active pharmaceutical ingredient (API), a buffering agent, a viscosity-enhancing agent, a preservative, and a tonicity-adjusting agent.

Formulation Composition

The following table outlines a representative formulation for a 0.1% this compound hydrochloride nasal spray suitable for research studies.

Component Function Concentration (% w/v) Example
This compound HydrochlorideActive Pharmaceutical Ingredient0.1-
Sodium Phosphate MonobasicBuffering Agentq.s. to pH 6.0-
Sodium Phosphate DibasicBuffering Agentq.s. to pH 6.0-
Hypromellose (HPMC)Viscosity Enhancer0.1 - 0.5-
Benzalkonium Chloride (50% soln)Preservative0.02-
Edetate Disodium (EDTA)Chelating Agent/Preservative Potentiator0.05-
Sodium ChlorideTonicity-Adjusting Agentq.s. to isotonicity-
Purified WaterVehicleq.s. to 100%-
Formulation Preparation Protocol
  • Buffer Preparation : Prepare the phosphate buffer solution by dissolving the required amounts of sodium phosphate monobasic and sodium phosphate dibasic in approximately 80% of the final volume of purified water. Adjust the pH to 6.0 using a suitable acid or base if necessary.

  • Addition of Excipients : Sequentially dissolve edetate disodium and benzalkonium chloride in the buffer solution with continuous stirring until fully dissolved.

  • Viscosity Modifier : Slowly add hypromellose to the solution while stirring to avoid clumping. Continue to stir until a clear, homogeneous solution is formed.

  • API Dissolution : Accurately weigh and dissolve this compound hydrochloride in the solution.

  • Tonicity Adjustment : Add sodium chloride to adjust the tonicity of the solution to be isotonic with nasal fluids (approximately 280-320 mOsm/kg).

  • Final Volume Adjustment : Add purified water to reach the final desired volume and stir until the solution is uniform.

  • Filtration : Filter the final solution through a 0.22 µm filter to remove any particulate matter.

G cluster_prep Formulation Preparation Workflow A 1. Prepare Phosphate Buffer (pH 6.0) B 2. Dissolve EDTA and Benzalkonium Chloride A->B C 3. Add Hypromellose (Viscosity Enhancer) B->C D 4. Dissolve this compound HCl (API) C->D E 5. Adjust Tonicity with Sodium Chloride D->E F 6. Adjust to Final Volume with Purified Water E->F G 7. Filter through 0.22 µm Filter F->G

Figure 1. Workflow for the preparation of a research-grade this compound hydrochloride nasal spray.

Quality Control and Characterization Protocols

Thorough characterization of the nasal spray formulation is essential to ensure its quality, stability, and performance.

Assay and Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound hydrochloride.

  • Instrumentation : HPLC system with a PDA or UV detector.

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0) in a 60:40 v/v ratio.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 220 nm.

    • Column Temperature : 35°C.

    • Injection Volume : 10 µL.

  • Standard Solution Preparation :

    • Prepare a stock solution by accurately weighing and dissolving 10 mg of this compound hydrochloride reference standard in a 25 mL volumetric flask with the mobile phase.

    • Prepare working standards of varying concentrations (e.g., 22.5%, 50%, 75%, 100%, and 140% of the target concentration) by diluting the stock solution with the mobile phase to establish a calibration curve.

  • Sample Preparation :

    • Accurately weigh approximately 0.8 mL of the nasal spray solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability : Before analysis, inject a system suitability solution to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.

  • Analysis : Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the concentration of xylometometazoline hydrochloride in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Physicochemical Properties
Parameter Method Acceptance Criteria
Appearance Visual inspection against a black and white background.Clear, colorless solution, free from visible particles.
pH pH meter calibrated with standard buffers.5.5 - 6.5
Viscosity Brookfield viscometer or a similar rotational viscometer.To be determined based on the desired residence time.
Osmolality Osmometer (freezing point depression method).280 - 320 mOsm/kg
Droplet Size Distribution

The droplet size distribution of the nasal spray is a critical parameter that influences the deposition pattern within the nasal cavity.

  • Instrumentation : Laser diffraction particle size analyzer.

  • Protocol :

    • Shake the nasal spray bottle gently and prime the pump according to the manufacturer's instructions.

    • Actuate the spray into the laser beam of the instrument at a fixed distance from the detector.

    • Measure the droplet size distribution. The key parameters to report are the D10, D50 (median droplet size), and D90 values, as well as the span [(D90-D10)/D50].

    • Repeat the measurement multiple times to ensure reproducibility.

In-Vitro and Ex-Vivo Performance Testing

In-Vitro Drug Release Testing (IVRT)

This protocol uses a Franz diffusion cell to evaluate the in-vitro release of this compound hydrochloride from the nasal spray formulation.

  • Apparatus : Franz diffusion cell.

  • Membrane : Synthetic membrane (e.g., cellulose acetate) with a suitable molecular weight cut-off.

  • Receptor Medium : Phosphate buffered saline (PBS), pH 7.4.

  • Protocol :

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

    • Fill the receptor compartment with pre-warmed (37°C) and degassed PBS.

    • Place a magnetic stir bar in the receptor compartment and maintain a constant stirring speed.

    • Apply a known volume of the nasal spray formulation onto the membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

    • Analyze the withdrawn samples for this compound hydrochloride concentration using the validated HPLC method described in section 3.1.

    • Calculate the cumulative amount of drug released over time.

Ex-Vivo Nasal Permeation Study

This protocol assesses the permeation of this compound hydrochloride across excised nasal mucosa.

  • Apparatus : Franz diffusion cell.

  • Tissue : Freshly excised sheep or bovine nasal mucosa.

  • Receptor Medium : Phosphate buffered saline (PBS), pH 7.4.

  • Protocol :

    • Obtain fresh nasal tissue from a local abattoir and carefully separate the mucosal layer.

    • Mount the nasal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.

    • Follow the same procedure as the in-vitro drug release study (section 4.1) for filling the receptor compartment, applying the formulation, sampling, and analysis.

    • At the end of the study, the amount of drug retained in the mucosa can also be determined by extracting the drug from the tissue.

G cluster_exp In-Vitro/Ex-Vivo Experimental Workflow A Mount Membrane/Tissue in Franz Diffusion Cell B Fill Receptor with PBS (pH 7.4) and Maintain at 37°C A->B C Apply Nasal Spray Formulation to Donor B->C D Withdraw Samples from Receptor at Time Intervals C->D E Analyze Samples by HPLC D->E F Calculate Cumulative Drug Release/Permeation E->F

Figure 2. General workflow for in-vitro release and ex-vivo permeation studies.

Preclinical Safety Assessment

Nasal Irritation Study (Rat Nasal Lavage Model)

This protocol provides a method for assessing the potential of the nasal spray formulation to cause acute nasal irritation in a rat model.

  • Animal Model : Male Wistar rats.

  • Procedure :

    • Anesthetize the rats according to an approved animal care and use protocol.

    • Administer a single dose of the this compound hydrochloride nasal spray formulation or a control (e.g., saline) into one nostril.

    • After a specified time (e.g., 20 minutes), perform a nasal lavage by gently flushing the nasal cavity with a known volume of sterile saline.

    • Collect the lavage fluid.

    • Centrifuge the collected fluid to remove any cells or debris.

  • Biomarker Analysis : Analyze the supernatant of the lavage fluid for biomarkers of nasal irritation, including:

    • Total Protein : Measured using a standard protein assay (e.g., Bradford or BCA assay). An increase in total protein suggests vascular leakage and inflammation.

    • Lactate Dehydrogenase (LDH) : Measured using a commercially available LDH cytotoxicity assay kit. Elevated LDH levels indicate cell membrane damage.

    • Interleukin-1 alpha (IL-1α) : Measured using a rat-specific ELISA kit. IL-1α is a pro-inflammatory cytokine released from damaged epithelial cells.

  • Data Interpretation : Compare the levels of these biomarkers in the formulation-treated group to those in the control group. A significant increase in any of these biomarkers suggests a potential for nasal irritation.

Mechanism of Action

This compound acts as a direct agonist at α1- and α2-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa. Binding to these receptors initiates a signaling cascade that leads to vasoconstriction, thereby reducing blood flow and decreasing the swelling of the nasal tissues. This results in the alleviation of nasal congestion.

G cluster_pathway This compound Signaling Pathway Xylo This compound HCl Receptor α-Adrenergic Receptors (α1 and α2) Xylo->Receptor Vasoconstriction Vasoconstriction of Nasal Blood Vessels Receptor->Vasoconstriction ReducedBloodFlow Reduced Blood Flow Vasoconstriction->ReducedBloodFlow DecreasedSwelling Decreased Swelling of Nasal Mucosa ReducedBloodFlow->DecreasedSwelling Decongestion Nasal Decongestion DecreasedSwelling->Decongestion

Figure 3. Simplified signaling pathway of this compound hydrochloride in the nasal mucosa.

References

In-vitro experimental protocols using Xylometazoline on cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: In-Vitro Cellular Assays with Xylometazoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a widely used topical nasal decongestant that functions as a direct-acting α-adrenoceptor agonist. Its primary mechanism involves vasoconstriction of blood vessels in the nasal mucosa, providing relief from nasal congestion. Investigating the effects of this compound in vitro is crucial for understanding its pharmacological activity, potential cytotoxicity, and impact on cellular functions of the respiratory epithelium. This document provides an overview of this compound's mechanism of action, a summary of quantitative data from in-vitro studies, and detailed protocols for key cellular assays relevant to its application.

Mechanism of Action

This compound is an imidazoline derivative that acts as a potent agonist for α-adrenergic receptors, which are critical in mediating smooth muscle contraction.[1] In the human nasal mucosa, the most abundantly expressed subtypes are α2A, α1A, and α2B adrenoceptors.[2] this compound binds to these receptors, initiating distinct signaling cascades:

  • α1-Adrenergic Receptors: These receptors are coupled to the Gq/11 protein. Activation leads to the stimulation of phospholipase C (PLC), which in turn produces inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increased intracellular Ca2+ concentration, leading to the contraction of vascular smooth muscle and subsequent vasoconstriction.[1]

  • α2-Adrenergic Receptors: These receptors are negatively coupled to adenylyl cyclase via the Gi/o protein. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

The combined agonistic effect on these receptors results in the effective and rapid relief of nasal congestion.[1]

Xylometazoline_Signaling cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway XYLO1 This compound AR1 α1 Receptor XYLO1->AR1 Gq11 Gq/11 AR1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca induces Vaso1 Vasoconstriction Ca->Vaso1 XYLO2 This compound AR2 α2 Receptor XYLO2->AR2 Gio Gi/o AR2->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP reduces Vaso2 Vasoconstriction cAMP->Vaso2 Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_assays Example Assays CellCulture 1. Cell Seeding & Culture (e.g., HNECs, HaCaT) DrugPrep 2. Prepare this compound Working Solutions Treatment 3. Treat Cells with This compound (Dose-Response) DrugPrep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Assay 5. Perform Endpoint Assay Incubation->Assay Data 6. Data Acquisition Assay->Data e.g., Spectrophotometer, Microscope, Flow Cytometer MTT Viability (MTT) Assay->MTT CBF Ciliotoxicity (CBF) Assay->CBF TEER Barrier Integrity (TEER) Assay->TEER Apoptosis Apoptosis (Annexin V) Assay->Apoptosis Analysis 7. Statistical Analysis & Interpretation Data->Analysis

References

Application Notes and Protocols for Animal Models in Xylometazoline Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Xylometazoline is a widely used topical nasal decongestant that provides symptomatic relief from nasal congestion associated with conditions like allergic rhinitis, sinusitis, and the common cold.[1] It is an imidazoline derivative that functions as a sympathomimetic agent, primarily by stimulating alpha-adrenergic receptors.[2][3] This action leads to vasoconstriction of the blood vessels within the nasal mucosa, reducing swelling and improving nasal airflow.[4][5] To thoroughly evaluate the efficacy, safety, pharmacokinetics, and potential adverse effects of this compound, various animal models are employed. These preclinical studies are crucial for understanding its mechanism of action and for the development of new formulations.

This document provides detailed application notes and protocols for utilizing common animal models in the study of this compound, complete with data presentation tables and diagrams to facilitate experimental design and execution.

Mechanism of Action and Signaling Pathway

This compound exerts its decongestant effect by acting as a direct agonist on α-adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal mucosa. It binds to both α1 and α2 adrenergic receptors. The activation of α1-receptors initiates the Gq protein signaling cascade, leading to vasoconstriction. The activation of α2-receptors, coupled with Gi proteins, inhibits adenylyl cyclase, which also contributes to the vasoconstrictive effect. Studies indicate that α1A and α2B adrenoceptors are the most prevalent subtypes in the human nasal mucosa, playing a key role in its vasoconstrictive response.

Xylometazoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a1 α1-Adrenergic Receptor gq Gq a1->gq activates a2 α2-Adrenergic Receptor gi Gi a2->gi activates ac Adenylyl Cyclase camp ↓ cAMP ac->camp xylo This compound xylo->a1 xylo->a2 plc PLC gq->plc activates gi->ac inhibits ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 vaso Vasoconstriction ca2->vaso camp->vaso leads to decongest Reduced Nasal Congestion vaso->decongest

Caption: this compound signaling pathway leading to vasoconstriction.

Commonly Used Animal Models

Several animal species have been utilized to investigate the various effects of this compound. The choice of model depends on the specific research question, such as local tolerance, efficacy in rhinitis, systemic effects, or pharmacokinetics.

Table 1: Summary of Animal Models for this compound Studies

Animal Model Application / Purpose Key Findings / Observations Citations
Rabbit Local Tolerance & Toxicity Good tolerability with no erythema or edema after 2 weeks of repeated intranasal application.
Histopathological Changes Long-term use (3 weeks) can induce congestion, edema, inflammatory cell infiltration, and nasociliary loss in the nasal mucosa.
Blood Flow Measurement Topical application causes a dose-dependent decrease in nasal and maxillary sinus mucosal blood flow.
Rat Pharmacokinetics After intranasal administration, the majority of the drug remains in the nasal cavity with low systemic absorption. Oral bioavailability is approximately 33%.
Rhinitis Medicamentosa Model Chronic use (10 days) leads to significant ciliary loss and goblet cell proliferation in the nasal mucosa.
Ophthalmic Side Effects Long-term nasal administration (8 weeks) can cause ocular surface changes, including epithelial defects and dry eye.
Dog Efficacy & Cardiovascular Effects Demonstrates effective reduction of nasal mucosal swelling and resistance. Systemic administration can increase blood pressure and cardiac force of contraction.
Guinea Pig Allergic Rhinitis Model A standard model for inducing allergic rhinitis to test the efficacy of decongestants.

| Bovine | Ex Vivo Permeation Studies | Bovine nasal mucosa is used to assess drug permeation and the influence of formulation excipients. | |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key in vivo experiments to assess the effects of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to national guidelines for animal welfare.

Protocol 1: Evaluation of Nasal Mucosal Histopathology in Rabbits

This protocol is designed to assess the histological changes in the nasal mucosa following prolonged administration of this compound, mimicking rhinitis medicamentosa.

Protocol_1_Workflow start Start acclimate Acclimatize New Zealand Rabbits (≥ 7 days) start->acclimate randomize Randomize into Groups (e.g., Control, this compound) acclimate->randomize treat Administer Treatment (e.g., 2 puffs/nostril, twice daily) for 3 Weeks randomize->treat sacrifice Euthanize Animals (Day 22) treat->sacrifice excise Excise Nasal Mucosa from Nasal Cavities sacrifice->excise process Fix, Process, Section (5µm), and Stain Tissues (H&E, Mucicarmine, etc.) excise->process evaluate Microscopic Evaluation (Semiquantitative Scoring for Edema, Inflammation, Cilia Loss) process->evaluate analyze Statistical Analysis of Scores evaluate->analyze end End analyze->end

Caption: Experimental workflow for rabbit nasal histopathology study.

Methodology:

  • Animals: Use male New Zealand rabbits.

  • Acclimation: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into at least two groups: a control group (receiving saline) and a treatment group (receiving this compound).

  • Drug Administration:

    • Preparation: Use a commercially available this compound HCl solution (e.g., 0.5 mg/mL).

    • Procedure: Administer two intranasal puffs to each nostril twice daily for a period of 3 weeks. Ensure proper restraint to minimize stress.

  • Endpoint and Tissue Collection:

    • At the end of the 3-week period, euthanize the rabbits using an approved method.

    • Carefully excise the mucosa from the nasal cavities.

  • Histological Processing and Analysis:

    • Fix tissues in 10% formalin, embed in paraffin, and cut 5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E), mucicarmine (for goblet cells), and Gomori one-step trichrome (for connective tissue).

    • Under a light microscope, a blinded pathologist should evaluate the sections. Score the following parameters semiquantitatively (e.g., grades 0-3 for absent, mild, moderate, severe): edema, congestion, inflammatory cell infiltration, nasociliary loss, and epithelial degeneration.

Protocol 2: Evaluation of Local Tolerance in Rabbits

This protocol assesses the local safety and tolerability of a this compound formulation after repeated intranasal application.

Protocol_2_Workflow start Start acclimate Acclimatize New Zealand White Rabbits (3M, 3F per group) start->acclimate baseline Baseline Measurements: Body Weight, Hematology, Clinical Biochemistry, Otoscopy acclimate->baseline treat Administer Treatment to Left Nostril (e.g., 140µL, 3x daily) for 14 Days (Right nostril is untreated control) baseline->treat observe Daily Clinical Observation (Erythema, Edema - Draize score) Weekly Body Weight treat->observe During treatment endpoint Endpoint Measurements (Day 15): Repeat Baseline Measurements, Necropsy & Histopathology treat->endpoint observe->endpoint analyze Analyze Data for Treatment-Related Effects endpoint->analyze end End analyze->end

Caption: Workflow for a 2-week local tolerance study in rabbits.

Methodology:

  • Animals: Use an equal number of male and female New Zealand white rabbits (e.g., 3 per sex per group).

  • Grouping: A minimum of two groups: Control (vehicle formulation) and Treatment (this compound formulation). The untreated right nostril of each animal serves as an internal negative control.

  • Baseline Data: Before treatment, record body weights, collect blood for hematology and clinical biochemistry, and perform an otoscopic examination of the nostrils.

  • Drug Administration:

    • Dosage: Administer a fixed volume (e.g., 140 µL) of the test or control article into the left nostril three times per day for 14 consecutive days.

  • In-life Monitoring:

    • Local Tolerance: Before each application, observe the nostrils for signs of irritation (erythema, edema) and score them using a defined system like the Draize score.

    • Systemic Effects: Record body weights weekly and perform daily clinical observations for any signs of systemic toxicity.

  • Terminal Procedures:

    • On day 15, repeat the baseline measurements (body weight, bloodwork, otoscopy).

    • Euthanize animals and perform a full necropsy. Preserve a standard set of organs and tissues for histopathological examination, paying special attention to the nasal turbinates.

Protocol 3: Induction of Allergic Rhinitis in Guinea Pigs for Efficacy Testing

This model is used to evaluate the decongestant efficacy of this compound in a disease-relevant state of nasal congestion. The protocol is adapted from a standard model for allergic rhinitis.

Protocol_3_Workflow start Start acclimate Acclimatize Male Dunkin-Hartley Guinea Pigs start->acclimate sensitize Sensitization Phase (Days 1 & 8) Inject Ovalbumin (OVA) + Al(OH)3 Adjuvant (IP) acclimate->sensitize challenge Challenge Phase (Day 15) Intranasal Instillation of OVA to Induce Rhinitis Symptoms sensitize->challenge assess_pre Assess Baseline Symptoms (Nasal Rubbing, Sneezing, Nasal Airway Resistance) challenge->assess_pre treat Administer Treatment (Intranasal this compound or Vehicle) assess_pre->treat assess_post Assess Post-Treatment Symptoms at Timed Intervals treat->assess_post analyze Analyze Symptom Reduction Compared to Vehicle Control assess_post->analyze end End analyze->end

References

Application Notes and Protocols for the Quantification of Xylometazoline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of xylometazoline in biological matrices. The protocols are intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound is a widely used topical nasal decongestant that functions as an alpha-adrenergic agonist.[1][2][3] It induces vasoconstriction in the nasal mucosa, thereby alleviating nasal congestion.[2][4] Accurate quantification of this compound in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document outlines detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in pharmaceutical formulations and can be adapted for biological samples, typically after a thorough cleanup procedure.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and specificity, allowing for the accurate quantification of low concentrations of this compound in complex biological matrices.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for the analysis of this compound using HPLC-UV and LC-MS/MS.

Table 1: HPLC-UV Method Parameters

ParameterValueReference
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) (60:40 v/v)
Column C18, 150 mm x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Linearity Range 18 - 112 mg/L
Accuracy 98 - 103%
Precision (RSD) <2%

Table 2: LC-MS/MS Method Parameters (Representative)

ParameterValueReference
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile with 0.1% Formic Acid
Column C18 Reverse Phase Column
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Analyte-specific precursor and product ions
Linearity Range Expected in the ng/mL to µg/mL range
Accuracy Typically within ±15% of the nominal concentration
Precision (RSD) Typically ≤15%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering endogenous components and concentrate the analyte of interest.

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard, if used).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the HPLC or LC-MS/MS system.

SPE provides a more thorough cleanup than protein precipitation and is suitable for both urine and plasma/serum samples.

Protocol:

  • Sample Pre-treatment (for Urine):

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH of the urine sample to approximately 8-9 with a suitable buffer.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine or plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the analytical system.

HPLC-UV Analysis Protocol

This protocol is based on a validated method for the determination of this compound in a nasal spray solution, adapted for bioanalytical use after appropriate sample preparation.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at 220 nm.

  • Standard and Sample Analysis:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the prepared standards to construct a calibration curve.

    • Inject the reconstituted biological samples for analysis.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

LC-MS/MS Analysis Protocol (Representative)

This protocol is a representative method based on common practices for the LC-MS/MS analysis of small molecules in biological fluids.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor ion (the protonated molecular ion of this compound, [M+H]+) and a specific product ion for quantification. A second transition can be used for confirmation.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the biological samples from the calibration curve using a weighted linear regression.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction BiologicalSample->SPE Evaporation Evaporation ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: General experimental workflow for this compound quantification.

Signaling Pathway of this compound-Induced Vasoconstriction

This compound acts as an agonist at alpha-1 adrenergic receptors to induce vasoconstriction. The signaling cascade is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1Receptor α1-Adrenergic Receptor This compound->Alpha1Receptor Binds to Gq Gq Protein Alpha1Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ Intracellular Ca²⁺ Ca2_release->Ca2_increase MLCK Myosin Light Chain Kinase (MLCK) Ca2_increase->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates Phospho_MyosinLC Phosphorylated Myosin Light Chain MyosinLC->Phospho_MyosinLC Contraction Smooth Muscle Contraction (Vasoconstriction) Phospho_MyosinLC->Contraction Leads to

References

Application Notes & Protocols: Spectrophotometric Determination of Xylometazoline in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative determination of Xylometazoline hydrochloride in pharmaceutical formulations, such as nasal drops and sprays, using spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Introduction

This compound is a sympathomimetic amine, widely used as a topical nasal decongestant. It acts as an α-adrenergic agonist, causing vasoconstriction of the nasal blood vessels, which helps to reduce nasal congestion. Accurate and reliable analytical methods are essential for the quality control of this compound in pharmaceutical dosage forms to ensure its safety and efficacy. Spectrophotometry, due to its simplicity, high sensitivity, and efficiency, offers a viable alternative to more complex chromatographic techniques for this purpose.[1][2] This document outlines two validated spectrophotometric approaches: a colorimetric method and a first-derivative UV spectrophotometric method.

Method 1: Colorimetric Determination using Alizarin Red

This method is based on the formation of a colored complex between this compound and Alizarin Red, which can be quantified spectrophotometrically.[1][2]

Principle

This compound reacts with Alizarin Red in an ethanolic medium to form a stable colored product. The resulting complex exhibits a maximum absorbance at a specific wavelength, and the absorbance is directly proportional to the concentration of this compound, following the Beer-Lambert law within a defined range.

Experimental Protocol

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Alizarin Red solution

  • Ethanol (96%)

  • Pharmaceutical formulation containing this compound (e.g., nasal drops)

  • Distilled or deionized water

2. Instrumentation:

  • UV-Visible Spectrophotometer (e.g., Specord 200 or equivalent)[1]

  • Volumetric flasks

  • Pipettes

  • Analytical balance

3. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound hydrochloride reference standard and dissolve it in ethanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with ethanol to cover the linear range of the assay (e.g., 24-40 µg/mL).

4. Preparation of Sample Solution:

  • Accurately measure a volume of the pharmaceutical formulation (e.g., nasal drops) equivalent to a known amount of this compound hydrochloride.

  • Dilute the sample with ethanol to a final concentration that falls within the established linear range of the method.

5. Procedure:

  • To a set of volumetric flasks, add a fixed volume of the working standard solutions and the sample solution.

  • Add a specified volume of the Alizarin Red solution to each flask.

  • Dilute to the final volume with ethanol and mix well.

  • Allow the reaction to proceed for the optimal time at room temperature.

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) of 526 nm against a reagent blank prepared in the same manner but without the analyte.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)526 nm
Linearity Range2.40-4.00 mg/100 ml (24-40 µg/mL)
Correlation Coefficient (r²)0.9978
Limit of Determination1.89 µg/mL

Logical Workflow for Colorimetric Analysis

Colorimetric_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep Preparation analysis Analysis calc Calculation std_sol Prepare Standard This compound Solutions reaction React with Alizarin Red std_sol->reaction sam_sol Prepare Sample Solution sam_sol->reaction reagent Prepare Alizarin Red Reagent reagent->reaction measure Measure Absorbance at 526 nm reaction->measure cal_curve Construct Calibration Curve measure->cal_curve concentration Determine Sample Concentration cal_curve->concentration Derivative_Spectrophotometry cluster_process Spectrophotometric Process cluster_advantages Advantages zero_order Zero-Order Spectrum (Absorbance vs. Wavelength) derivative First-Derivative Spectrum (dA/dλ vs. Wavelength) zero_order->derivative Mathematical Differentiation quantification Quantification derivative->quantification Peak Amplitude Measurement interference Reduces Matrix Interference derivative->interference resolution Resolves Overlapping Spectra derivative->resolution sensitivity Enhances Signal Sensitivity derivative->sensitivity

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Xylometazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Xylometazoline in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used topical nasal decongestant, acting as an alpha-adrenergic agonist to induce vasoconstriction in the nasal mucosa. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical products to ensure product quality, stability, and regulatory compliance. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of this compound due to its specificity, accuracy, and precision.[1][2] This document outlines several validated RP-HPLC methods for the determination of this compound hydrochloride.

Comparative Summary of HPLC Methods

The following table summarizes various reported HPLC methods for the analysis of this compound, providing a comparative overview of their chromatographic conditions and validation parameters.

Parameter Method 1 Method 2 Method 3 (Simultaneous with Ipratropium Bromide) Method 4 (Simultaneous with Dexamethasone)
Stationary Phase C18 (150 x 4.6 mm, 5 µm)[1]Phenomenex C18[2]Inertsil ODS (250 x 4.6 mm, 5 µm)[3]Nucleosil C8 (250 x 3 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)Acetonitrile : Acetate Buffer (pH 5.0 with triethylamine) (70:30 v/v)Gradient of Acetonitrile and Phosphate buffer with 1-pentane sulphonic acid sodium salt (pH 4.7)Acetonitrile : Water (35:65 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 220 nm240 nm210 nmNot specified
Column Temperature 35°CAmbient45°CControlled room temperature
Injection Volume 10 µL20 µL10 µLNot specified
Retention Time ~1.5 minNot specified~12 minNot specified
Linearity Range 18 - 112 mg/L1 - 300 µg/mL4 - 150% of working concentrationNot specified
Correlation Coefficient (r²) >0.999>0.999>0.999>0.9996
Accuracy (% Recovery) 98 - 103%99.87 - 100.12%99 - 101%98.69 - 101.60%
Precision (%RSD) <2%Intraday: 0.39-0.73%, Interday: 0.45-0.95%Not specified0.51 - 1.93%
LOD Not specified0.031 µg/mLNot specified9.7 x 10⁻⁵ mg/mL
LOQ Not specified0.10 µg/mLNot specified1.953 x 10⁻⁴ mg/mL

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound hydrochloride in nasal spray solutions, based on established and validated methods.

Protocol 1: Rapid Isocratic RP-HPLC Method

This protocol is adapted from a method designed for the rapid analysis of this compound hydrochloride in nasal spray solutions.

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Milli-Q water or equivalent

  • Nasal spray sample containing this compound hydrochloride

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

  • C18 column (150 x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in Milli-Q water to a desired molarity (e.g., 20 mM). Adjust the pH to 3.0 using phosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of this compound hydrochloride reference standard in water in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with water to cover the linearity range (e.g., from 18 mg/L to 112 mg/L).

  • Sample Preparation: Accurately weigh about 0.8 mL of the nasal spray solution into a 10 mL volumetric flask and dilute to volume with water.

5. System Suitability:

  • Before analysis, equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is less than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are greater than 2000.

6. Analysis Procedure:

  • Inject the blank (water), standard solutions, and sample solution into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is based on a stability-indicating method, capable of separating this compound from its degradation products.

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (analytical grade)

  • Acetic acid (analytical grade)

  • Milli-Q water or equivalent

  • Nasal drop formulation containing this compound hydrochloride

2. Instrumentation:

  • HPLC system with a pump, autosampler, and a UV detector.

  • Phenomenex C18 column or equivalent.

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Acetate Buffer (pH 5.0, adjusted with triethylamine) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

4. Preparation of Solutions:

  • Acetate Buffer (pH 5.0): Prepare an aqueous solution of acetic acid and adjust the pH to 5.0 using triethylamine.

  • Standard Stock Solution: Accurately weigh 100 mg of this compound hydrochloride reference standard and dissolve in 100 mL of acetonitrile to get a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare dilutions from the stock solution in acetonitrile to obtain concentrations in the range of 1 - 300 µg/mL.

  • Sample Preparation: For a nasal drop formulation (e.g., 0.1% w/v), pipette a volume equivalent to 10 mg of this compound hydrochloride into a 100 mL volumetric flask containing 10 mL of acetonitrile. Sonicate for 15 minutes and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm filter.

5. Forced Degradation Studies (for method validation):

  • To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation, and photolytic degradation. The method should be able to resolve the main peak of this compound from any degradation product peaks.

6. Analysis Procedure:

  • Follow the system suitability and analysis procedure as described in Protocol 1, using the respective solutions and chromatographic conditions.

Visualizations

The following diagrams illustrate the general workflow of HPLC analysis and the logical relationships in method validation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (e.g., Dilution, Filtration) Injection Injection into HPLC Sample_Prep->Injection Standard_Prep Standard Preparation (Known Concentration) Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., Mixing, Degassing) Separation Chromatographic Separation (Column) Mobile_Phase_Prep->Separation Injection->Separation Detection Detection (UV/PDA Detector) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow of HPLC analysis for this compound.

Method_Validation cluster_parameters Validation Parameters Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Range Precision->Range

References

Application Notes and Protocols for the Development of Mucoadhesive In-Situ Gel Formulations for Xylometazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of mucoadhesive in-situ gel formulations for Xylometazoline. The information is intended to assist researchers in formulating a nasal drug delivery system with enhanced residence time and sustained release, potentially improving therapeutic efficacy and patient compliance for nasal decongestion.

Introduction

This compound is a widely used sympathomimetic amine that acts as an α-adrenergic agonist, effectively constricting nasal blood vessels to relieve nasal congestion.[1] Conventional nasal sprays offer rapid onset of action but are often cleared quickly from the nasal cavity by the mucociliary clearance mechanism.[2] This can lead to a short duration of action and the need for frequent administration.

Mucoadhesive in-situ gelling systems represent a promising alternative.[3] These formulations are administered as low-viscosity solutions that undergo a phase transition to a gel upon contact with the nasal mucosa.[4] This in-situ gelation can be triggered by physiological factors such as temperature or the presence of ions in the nasal fluid.[5] The resulting gel adheres to the nasal mucosa, prolonging the residence time of the formulation and providing a sustained release of this compound. This approach aims to reduce the frequency of administration, improve patient compliance, and potentially decrease side effects.

This document outlines the formulation strategies, key evaluation parameters, and detailed experimental protocols for developing a mucoadhesive in-situ gel of this compound.

Formulation Development

The formulation of a mucoadhesive in-situ gel of this compound typically involves the use of an ion-sensitive polymer, a mucoadhesive polymer, and the active pharmaceutical ingredient (API).

Key Components:

  • Ion-sensitive Polymer: Polymers like Gellan gum or Xanthan gum undergo gelation in the presence of cations (e.g., Na+, K+, Ca2+) found in the nasal fluid.

  • Mucoadhesive Polymer: Hydroxypropyl methylcellulose (HPMC) of various grades is often incorporated to enhance the viscosity and mucoadhesive properties of the gel, ensuring prolonged contact with the nasal mucosa.

  • Active Pharmaceutical Ingredient (API): this compound Hydrochloride is the active drug providing the therapeutic effect.

  • Vehicle: Purified water is typically used as the solvent.

  • Preservatives: Benzalkonium chloride may be included to ensure the microbiological stability of the formulation.

The "cold method" is a common technique for preparing in-situ gels containing thermosensitive polymers, while for ion-sensitive gels, the polymers are typically dispersed in heated water and then cooled.

Data Presentation: Formulation and Evaluation Parameters

The following tables summarize typical quantitative data for mucoadhesive in-situ gel formulations. While Table 1 provides data for a this compound HCl formulation, Table 2 presents data from a similar study on an Oxymetazoline HCl formulation, offering a comparative perspective on expected values for key parameters.

Table 1: Evaluation Parameters of this compound HCl Mucoadhesive Nasal In-Situ Gel Formulations

Formulation CodePolymer CompositionpHDrug Content (%)Mucoadhesive Strength (gm/cm²)In-vitro Drug Release after 8 hrs (%)
F10.1% Xanthan Gum + 0.5% HPMC K4M6.2 ± 0.198.5 ± 0.5212.5570.12
F20.2% Xanthan Gum + 0.5% HPMC K4M6.3 ± 0.299.1 ± 0.3350.475.34
F30.1% Xanthan Gum + 0.5% HPMC K15M6.1 ± 0.197.9 ± 0.6289.778.91
F80.2% Xanthan Gum + 0.5% HPMC K15M6.4 ± 0.299.5 ± 0.2490.881.46

Data adapted from a study on this compound hydrochloride mucoadhesive nasal in-situ gel.

Table 2: Evaluation Parameters of a Similar Mucoadhesive Nasal In-Situ Gel (Oxymetazoline HCl)

ParameterRange of Values
pH6.2 - 6.9
Spreadability (g.cm/sec)19.51 - 33.91
Viscosity (centipoises)8628 - 9622
Drug Content (%)78.53 - 98.56
Gel Strength (%)69 - 96
In-vitro Drug Release (%)Up to 95%

Data adapted from a study on Oxymetazoline hydrochloride nasal gels.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and evaluation of this compound mucoadhesive in-situ gels.

Preparation of Mucoadhesive In-Situ Gel

This protocol describes the preparation of an ion-sensitive in-situ gel using Xanthan gum and HPMC.

Materials:

  • This compound Hydrochloride

  • Xanthan Gum (ion-sensitive polymer)

  • HPMC (mucoadhesive polymer and viscosifying agent)

  • Purified Water

  • Magnetic Stirrer

  • Volumetric flasks and beakers

Procedure:

  • Accurately weigh the required quantity of the gelling polymer (e.g., Xanthan gum) and disperse it in a specific volume of purified water with continuous stirring using a magnetic stirrer.

  • In a separate beaker, accurately weigh the mucoadhesive polymer (e.g., HPMC) and dissolve it in purified water.

  • Once both polymer solutions are homogenous, mix them together under continuous stirring.

  • Accurately weigh the this compound HCl and dissolve it in a small amount of purified water.

  • Add the drug solution to the polymer mixture with constant stirring until a uniform solution is obtained.

  • Make up the final volume with purified water and stir until a clear solution is formed.

Measurement of pH

Apparatus: Calibrated digital pH meter.

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4 and 7).

  • Take an appropriate volume of the in-situ gel formulation in a beaker.

  • Immerse the pH electrode into the formulation and record the reading.

  • Perform the measurement in triplicate for each formulation.

Determination of Drug Content

Apparatus: UV-Visible Spectrophotometer.

Procedure:

  • Accurately measure 1 ml of the in-situ gel formulation and transfer it to a 100 ml volumetric flask.

  • Add a suitable solvent (e.g., phosphate buffer pH 6.4) to dissolve the gel and make up the volume.

  • Filter the solution if necessary.

  • Measure the absorbance of the resulting solution at the specific wavelength for this compound HCl using a UV-Visible spectrophotometer against a blank.

  • Calculate the drug content using a standard calibration curve.

Determination of Gelling Time and Gelling Temperature

Apparatus: Test tubes, water bath.

Procedure:

  • Transfer 2 ml of the formulation into a test tube.

  • Place the test tube in a water bath maintained at a physiological temperature (e.g., 34°C).

  • Observe the formulation for gelation by tilting the test tube at regular intervals.

  • The gelling time is the time taken for the solution to transform into a gel and no longer flow upon tilting.

  • To determine the gelling temperature, start with a low temperature and gradually increase the temperature of the water bath. The gelling temperature is the temperature at which gelation is first observed.

Measurement of Viscosity

Apparatus: Brookfield Viscometer.

Procedure:

  • Place the in-situ gel formulation in the viscometer sample holder.

  • Measure the viscosity of the formulation at a low shear rate at room temperature (sol form).

  • Induce gelation by adjusting the temperature to physiological conditions (e.g., 34°C).

  • Measure the viscosity of the formed gel at the same shear rate.

  • Record the viscosity in centipoise (cP).

Determination of Gel Strength

Apparatus: Graduated cylinder, weights.

Procedure:

  • Transfer 50 ml of the formulation into a 100 ml graduated cylinder.

  • Place the cylinder in a water bath at 37°C to induce gelation.

  • Gently place a specific weight (e.g., 35 g) on the surface of the gel.

  • Measure the time it takes for the weight to sink a certain distance (e.g., 5 cm) into the gel.

  • A longer time indicates a higher gel strength.

Measurement of Spreadability

Apparatus: Glass slides, ruler.

Procedure:

  • Place two glass slides one over the other.

  • Place a known weight (e.g., 1 g) of the gel on the lower slide.

  • Carefully place the upper slide on top of the gel.

  • Press the slides together for a fixed time to allow the gel to spread.

  • Measure the diameter of the spread gel and calculate the spreadability using the formula: S = m.l/t, where S is the spreadability, m is the weight tied to the upper slide, l is the length of the glass slide, and t is the time taken to separate the slides. A simpler method involves measuring the diameter of the spread circle of a known volume of gel.

Measurement of Mucoadhesive Strength

Apparatus: Modified two-arm balance or texture analyzer.

Procedure (using a modified balance):

  • Excise fresh sheep or goat nasal mucosa from a local slaughterhouse and store it in a physiological solution.

  • Tie a piece of the nasal mucosa to the underside of one arm of the balance.

  • Place a known amount of the in-situ gel on a platform below the mucosa.

  • Bring the mucosa into contact with the gel and apply a light force for a specific duration to ensure intimate contact.

  • On the other arm of the balance, slowly add weight until the mucosa detaches from the gel.

  • The weight required for detachment is a measure of the mucoadhesive strength. Calculate the mucoadhesive force in dynes/cm².

In-vitro Drug Release Study

Apparatus: Franz diffusion cell.

Procedure:

  • Mount a piece of freshly excised sheep or goat nasal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.

  • Fill the receptor compartment with a suitable diffusion medium (e.g., phosphate buffer pH 6.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.

  • Accurately place a known quantity of the in-situ gel formulation onto the nasal mucosa in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh diffusion medium.

  • Analyze the samples for drug content using a suitable analytical method (e.g., UV-Visible spectrophotometry).

  • Plot the cumulative percentage of drug released against time.

Visualizations

The following diagrams illustrate the key processes in the development and function of the mucoadhesive in-situ gel.

experimental_workflow cluster_formulation Formulation cluster_evaluation Evaluation prep Preparation of In-Situ Gel ph pH Measurement prep->ph dc Drug Content prep->dc gt Gelling Time & Temp. prep->gt visc Viscosity prep->visc gs Gel Strength prep->gs spread Spreadability prep->spread muco Mucoadhesion prep->muco release In-vitro Release prep->release

Experimental workflow for formulation and evaluation.

insitu_gelation cluster_process In-Situ Gelation Process start Low Viscosity Solution Administered into Nasal Cavity trigger Triggered by Ions (Na+, K+, Ca2+) in Nasal Fluid start->trigger Contact end Formation of High Viscosity Mucoadhesive Gel trigger->end Phase Transition

Mechanism of ion-sensitive in-situ gelation.

Conclusion

The development of mucoadhesive in-situ gel formulations for this compound offers a promising strategy to enhance the efficiency of nasal drug delivery. By prolonging the residence time and providing sustained drug release, these formulations have the potential to improve therapeutic outcomes and patient adherence. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate and evaluate novel nasal drug delivery systems for this compound. Careful selection of polymers and thorough characterization of the formulation are crucial for developing a safe, stable, and effective product.

References

Development of a Pediatric Nasal Spray Formulation for Xylometazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a pediatric nasal spray formulation containing Xylometazoline Hydrochloride. The focus is on creating a safe, effective, and stable metered-dose nasal spray suitable for children.

Introduction

This compound hydrochloride is a widely used topical nasal decongestant that provides symptomatic relief from nasal congestion associated with the common cold, sinusitis, and allergic rhinitis.[1] Developing a pediatric formulation presents unique challenges, including the need for a lower, well-controlled dose, a formulation that minimizes irritation, and a delivery device appropriate for use in children.[2] Intranasal delivery is a preferred route for pediatric patients as it is non-invasive and offers rapid onset of action.[3]

This application note outlines the formulation development, analytical testing, and in-vitro characterization of a 0.05% w/v this compound Hydrochloride pediatric nasal spray.

Formulation Development

The objective is to develop a stable, isotonic, and pH-balanced aqueous solution of this compound Hydrochloride. The formulation must be compatible with a metered-dose spray pump and suitable for administration to the pediatric population.

Excipient Selection

The selection of excipients is critical to ensure the safety, stability, and efficacy of the pediatric nasal spray.

  • Active Pharmaceutical Ingredient (API): this compound Hydrochloride (0.05% w/v)[1]

  • Viscosity Enhancer: Hypromellose (HPMC) can be used to increase the viscosity of the formulation, which may help to prolong the residence time in the nasal cavity.[1]

  • Tonicity Adjusting Agent: Sodium chloride is used to make the solution isotonic with nasal fluids, minimizing irritation.

  • Buffering Agents: A phosphate buffer system (Sodium Phosphate and Sodium Acid Phosphate) is employed to maintain a pH of around 6.5, which is consistent with the nasal pH and helps to ensure the stability of the API.

  • Preservative: Benzalkonium chloride is a common preservative in multi-dose nasal sprays to prevent microbial growth. However, its use in pediatric formulations should be carefully considered due to potential for nasal irritation.

  • Solubilizing/Wetting Agent: Polyethylene Glycol 400 (PEG 400) and Sodium Cholate have been investigated as agents to enhance drug diffusion.

  • Humectant: Sorbitol can be included to prevent dryness and irritation of the nasal mucosa.

  • Chelating Agent: Disodium Edetate is used to chelate metal ions that could catalyze the degradation of the API.

  • Vehicle: Purified Water

Formulation Composition

The following table summarizes a model formulation for a 0.05% this compound Hydrochloride pediatric nasal spray. A factorial design approach can be utilized to optimize the concentrations of key excipients like viscosity enhancers and solubilizing agents.

IngredientConcentration (% w/v)Function
This compound Hydrochloride0.05Active Pharmaceutical Ingredient
Sodium Chlorideq.s. to isotonicityTonicity Adjusting Agent
Sodium Phosphateq.s. to pH 6.5Buffering Agent
Sodium Acid Phosphateq.s. to pH 6.5Buffering Agent
Benzalkonium Chloride0.01Preservative
Hypromellose0.1 - 0.5Viscosity Enhancer
Sorbitol2.0Humectant
Disodium Edetate0.02Chelating Agent
Purified Waterq.s. to 100Vehicle

Table 1: Model Formulation for Pediatric this compound Nasal Spray

Manufacturing Process

The manufacturing process should be conducted under aseptic conditions to ensure the sterility of the final product.

G cluster_0 Preparation of Aqueous Vehicle cluster_1 API Incorporation cluster_2 Addition of Other Excipients cluster_3 Final Manufacturing Steps Dispense Purified Water Dispense Purified Water Add and Dissolve Buffering Agents Add and Dissolve Buffering Agents Dispense Purified Water->Add and Dissolve Buffering Agents Add and Dissolve this compound HCl Add and Dissolve this compound HCl Add and Dissolve Disodium Edetate Add and Dissolve Disodium Edetate Add and Dissolve Buffering Agents->Add and Dissolve Disodium Edetate Add and Dissolve Sodium Chloride Add and Dissolve Sodium Chloride Add and Dissolve Disodium Edetate->Add and Dissolve Sodium Chloride Add and Dissolve Sorbitol Add and Dissolve Sorbitol Add and Dissolve Sodium Chloride->Add and Dissolve Sorbitol Mix until a clear solution is formed Mix until a clear solution is formed Add and Dissolve this compound HCl->Mix until a clear solution is formed Add and Dissolve Hypromellose Add and Dissolve Hypromellose Add and Dissolve Benzalkonium Chloride Add and Dissolve Benzalkonium Chloride Add and Dissolve Hypromellose->Add and Dissolve Benzalkonium Chloride Adjust pH to 6.5 Adjust pH to 6.5 Filter through 0.22 µm filter Filter through 0.22 µm filter Adjust pH to 6.5->Filter through 0.22 µm filter Fill into pre-sterilized nasal spray bottles Fill into pre-sterilized nasal spray bottles Filter through 0.22 µm filter->Fill into pre-sterilized nasal spray bottles Assemble with metered-dose pump Assemble with metered-dose pump Fill into pre-sterilized nasal spray bottles->Assemble with metered-dose pump

Figure 1: Manufacturing Workflow for Pediatric this compound Nasal Spray

Analytical Methods

Robust analytical methods are essential for the quality control of the nasal spray formulation.

Identification and Assay of this compound Hydrochloride

A simple, specific, and accurate Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the identification and quantification of this compound Hydrochloride.

Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: Acetonitrile and Phosphate buffer pH 3.0 in a ratio of 60:40 v/v.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound Hydrochloride working standard in water. From this, prepare a series of dilutions to create a calibration curve (e.g., 18 mg/L to 112 mg/L).

  • Sample Preparation: Accurately weigh an appropriate amount of the nasal spray solution (e.g., 0.8 ml) into a volumetric flask and dilute with water to a known volume.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound Hydrochloride is expected to be around 1.5 minutes.

  • Quantification: Calculate the concentration of this compound Hydrochloride in the sample by comparing its peak area with the calibration curve.

Spectrophotometric Method

A UV-Visible spectrophotometric method can be used as a simpler alternative for the assay of this compound Hydrochloride.

Protocol: Spectrophotometric Method

  • Instrumentation: UV-Visible Spectrophotometer.

  • Method: It has been established that this compound reacts with alizarin red to form a colored product with a maximum absorption at 526 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound Hydrochloride in the concentration range of 2.40-4.00 mg/100 ml.

  • Sample Preparation: Dilute a known volume of the nasal spray formulation with a suitable solvent to fall within the Beer's law range.

  • Procedure: React both the standard and sample solutions with alizarin red under optimized conditions.

  • Measurement: Measure the absorbance of the resulting colored solutions at 526 nm against a reagent blank.

  • Calculation: Determine the concentration of this compound Hydrochloride in the sample using the calibration curve obtained from the standard solutions.

In-Vitro Characterization

In-vitro tests are crucial to ensure the performance and quality of the nasal spray device and formulation.

Droplet Size Distribution

The droplet size of the nasal spray is a critical parameter that influences the deposition pattern within the nasal cavity. Droplets should be large enough to avoid inhalation into the lungs (>10 µm) and small enough for effective distribution.

Protocol: Droplet Size Distribution Analysis

  • Instrumentation: Laser diffraction instrument (e.g., Malvern Spraytec) equipped with an automated actuation station.

  • Setup: Use a 300 mm lens capable of measuring droplets between 0.1-900 µm. The distance between the spray tip and the laser beam should be set to 6.0 cm.

  • Actuation Parameters: The device should be actuated with a controlled force (e.g., 6.0 kg), velocity (e.g., 60 mm/s), and acceleration (e.g., 5000 mm/s²).

  • Data Acquisition: Initiate data collection when the beam obscuration exceeds a certain threshold (e.g., 7%) and collect data for a defined duration (e.g., 150 ms).

  • Analysis: Analyze the data using the instrument's software to determine key parameters such as Dv10, Dv50, and Dv90.

ParameterDescriptionAcceptance Criteria
Dv10 10% of the volume of droplets are smaller than this diameter.> 10 µm
Dv50 The median droplet diameter by volume.Report
Dv90 90% of the volume of droplets are smaller than this diameter.Report

Table 2: Droplet Size Distribution Parameters

Spray Pattern and Plume Geometry

Spray pattern and plume geometry provide information about the shape and angle of the spray, which are important for consistent delivery to the nasal mucosa.

Protocol: Spray Pattern and Plume Geometry Analysis

  • Instrumentation: A non-impaction measurement system (e.g., SprayView®) that uses a laser-light sheet and a high-speed digital camera.

  • Setup: Measure the spray pattern and plume geometry at distances of 30 mm and 60 mm from the nozzle orifice.

  • Actuation: Use an automated actuator with controlled velocity, hold time, and acceleration.

  • Data Analysis: The instrument's software is used to quantify the images and analyze the data. Key parameters to evaluate include:

    • Spray Pattern: Area and ovality.

    • Plume Geometry: Plume angle.

G cluster_0 Input cluster_1 Testing cluster_2 Output Formulation Formulation Droplet Size Droplet Size Formulation->Droplet Size Spray Pattern Spray Pattern Formulation->Spray Pattern Plume Geometry Plume Geometry Formulation->Plume Geometry Content Uniformity Content Uniformity Formulation->Content Uniformity Device Device Device->Droplet Size Device->Spray Pattern Device->Plume Geometry Device->Content Uniformity Product Performance Product Performance Droplet Size->Product Performance Spray Pattern->Product Performance Plume Geometry->Product Performance Content Uniformity->Product Performance Bioequivalence Bioequivalence Product Performance->Bioequivalence G This compound This compound α-adrenergic receptors in nasal mucosa α-adrenergic receptors in nasal mucosa This compound->α-adrenergic receptors in nasal mucosa Binds to Vasoconstriction of nasal blood vessels Vasoconstriction of nasal blood vessels α-adrenergic receptors in nasal mucosa->Vasoconstriction of nasal blood vessels Activates Decreased blood flow and swelling Decreased blood flow and swelling Vasoconstriction of nasal blood vessels->Decreased blood flow and swelling Relief of nasal congestion Relief of nasal congestion Decreased blood flow and swelling->Relief of nasal congestion

References

Troubleshooting & Optimization

Overcoming tachyphylaxis and rebound congestion with Xylometazoline in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of Xylometazoline, specifically focusing on tachyphylaxis and rebound congestion.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental studies on this compound.

Issue Potential Cause Recommended Solution
High variability in baseline nasal patency measurements. Inadequate acclimatization of subjects to the experimental environment.Allow subjects to acclimatize to the room's temperature and humidity for at least 30 minutes before taking any measurements.[1]
Natural nasal cycle fluctuations.Record baseline measurements multiple times and average the values to account for the physiological nasal cycle.
Inconsistent decongestive response to this compound. Improper nasal spray administration technique.Ensure standardized and correct administration of the nasal spray. The spray should be directed away from the nasal septum.[2][3]
Development of tachyphylaxis.In long-term studies, a diminished response is expected. Document the progressive reduction in the decongestive effect. Consider a washout period if the study design allows.
Difficulty in objectively quantifying rebound congestion. Subjective reporting bias from participants.Utilize objective measurement techniques such as rhinostereometry or active anterior rhinomanometry to quantify mucosal swelling.[1][4]
Confounding factors like allergies or colds.Screen participants for any concurrent nasal conditions. Postpone experiments if the subject develops a cold or allergic symptoms.
Unexpected systemic side effects (e.g., headache, palpitations). Systemic absorption of this compound.Monitor for and document any systemic adverse events. While generally considered safe for topical use, systemic effects can occur.
Animal models not developing clear signs of rhinitis medicamentosa. Insufficient duration or dosage of this compound administration.Ensure the animal model protocol involves a sufficiently long duration and appropriate dosage to induce histological changes characteristic of rhinitis medicamentosa.
Inappropriate species for the study.Rabbits and rats have been successfully used to model rhinitis medicamentosa. Ensure the chosen animal model is appropriate for the study's objectives.

Frequently Asked Questions (FAQs)

Q1: What is the typical onset and duration of tachyphylaxis with continuous this compound use?

A1: Tachyphylaxis, or a rapidly diminishing response to a drug, can be observed with the long-term use of this compound. Studies have shown that the decongestive effect of this compound can be shortened with sustained use. For instance, after 30 days of use, the decongestive effect was observed to be less pronounced 5 hours after administration compared to the effect at 6 hours post-administration at the beginning of the treatment.

Q2: How can rebound congestion be objectively measured in a clinical study?

A2: Rebound congestion, a state of nasal hyperreactivity and mucosal swelling, can be objectively measured using techniques like rhinostereometry and rhinomanometry. Rhinostereometry directly measures the swelling of the nasal mucosa. Active anterior rhinomanometry is a recommended method for assessing nasal airway resistance.

Q3: What are the known histological changes in the nasal mucosa associated with long-term this compound use?

A3: Long-term use of topical decongestants like this compound can lead to histological changes in the nasal mucosa. These changes can include inflammatory cell infiltration, edema, congestion, and degeneration of the epithelium and nerve endings. Some studies have also reported loss of cilia and a decrease in goblet cell numbers.

Q4: What is the underlying mechanism of this compound-induced tachyphylaxis?

A4: this compound is an α-adrenergic receptor agonist. The development of tachyphylaxis is believed to be related to the desensitization and downregulation of these receptors upon continuous stimulation. This leads to a reduced vasoconstrictive response over time.

Q5: Are there strategies to mitigate the development of rebound congestion in long-term studies?

A5: While long-term use often leads to rebound congestion, some research suggests that the co-administration of intranasal corticosteroids might help in mitigating the inflammatory aspects associated with rhinitis medicamentosa. It is also crucial to adhere to the recommended short-term use (typically not exceeding 3-5 days) in non-research settings to prevent this condition.

Data from Long-Term this compound Studies

Table 1: Decongestive Effect of this compound Over Time
Duration of Use Measurement Time Post-Administration Mean Decongestion (mm) p-value Reference
Day 1 1 hourSame as baseline-
6 hours1.2<0.005
Day 30 1 hourSame as baseline-
5 hours0.04<0.005
Table 2: Onset of Rebound Swelling with this compound Use
Duration of Use Rebound Swelling Observed Number of Subjects with Rebound Swelling p-value Reference
10 days No0/9-
30 days Yes8/9<0.05

Experimental Protocols

Protocol for Assessing Nasal Decongestion and Rebound Swelling using Rhinostereometry

Objective: To objectively measure changes in nasal mucosal swelling in response to long-term this compound administration.

Methodology:

  • Subject Preparation: Participants should be healthy volunteers with no history of nasal surgery or significant nasal disease. A washout period for any nasal medication is required before the study.

  • Acclimatization: Subjects should be seated and acclimatized to the ambient conditions of the examination room for at least 30 minutes prior to any measurements.

  • Baseline Measurement: The baseline position of the inferior turbinate mucosa is recorded using a rhinostereometer. This involves repeated measurements to establish a stable baseline.

  • This compound Administration: A standardized dose of this compound nasal spray (e.g., 1.0 mg/ml; 0.28 ml in each nostril) is administered.

  • Post-administration Measurements: Mucosal position is recorded at specific time points after administration (e.g., 1 and 6 hours on day 1; 1 and 5 hours on day 30) to assess the decongestive effect.

  • Long-term Dosing: Subjects self-administer the nasal spray at a fixed schedule (e.g., thrice daily) for the study duration (e.g., 30 days).

  • Rebound Swelling Assessment: On designated days (e.g., day 10 and day 30), subjects refrain from using the morning dose. Measurements are taken 14-17 hours after the last dose to assess for rebound mucosal swelling compared to the initial baseline.

Protocol for Inducing Rhinitis Medicamentosa in an Animal Model (Rabbit)

Objective: To induce histological changes in the nasal mucosa of rabbits consistent with rhinitis medicamentosa.

Methodology:

  • Animal Model: New Zealand white rabbits are a suitable model.

  • Grouping: Animals are divided into a control group and a treatment group.

  • Drug Administration: The treatment group receives intranasal puffs of this compound HCl (e.g., 0.5 mg/mL, two puffs twice daily) for a specified period (e.g., 3 weeks). The control group receives no treatment or a saline placebo.

  • Histological Analysis: At the end of the treatment period, animals are euthanized, and the nasal cavities are excised. The nasal turbinates are processed for histological examination.

  • Staining and Evaluation: Tissue sections are stained with Hematoxylin and Eosin (H&E) and other relevant stains to assess for edema, congestion, inflammatory cell infiltration, epithelial changes, and loss of cilia.

Signaling Pathways and Experimental Workflows

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha_Receptor α-Adrenergic Receptor (GPCR) This compound->Alpha_Receptor Binds to G_Protein G-Protein (Gq/Gi) Alpha_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (Vasoconstriction) Second_Messenger->Cellular_Response Initiates Tachyphylaxis_Development Initial_Dose Initial this compound Dose Receptor_Activation α-Adrenergic Receptor Activation Initial_Dose->Receptor_Activation Vasoconstriction Effective Vasoconstriction (Decongestion) Receptor_Activation->Vasoconstriction Prolonged_Use Prolonged/Repeated Use Vasoconstriction->Prolonged_Use leads to Receptor_Desensitization Receptor Desensitization & Downregulation Prolonged_Use->Receptor_Desensitization Reduced_Response Reduced Vasoconstrictive Response (Tachyphylaxis) Receptor_Desensitization->Reduced_Response Rebound_Congestion Rebound Vasodilation & Congestion Reduced_Response->Rebound_Congestion contributes to Experimental_Workflow Start Start of Study Screening Subject Screening & Baseline Measurement Start->Screening Randomization Randomization Screening->Randomization Treatment_Group This compound Administration (Long-term) Randomization->Treatment_Group Control_Group Placebo/No Treatment Randomization->Control_Group Follow_up Follow-up Measurements (Rhinostereometry/Rhinomanometry) Treatment_Group->Follow_up Control_Group->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Optimizing dosage and concentration of Xylometazoline for in-vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and concentration of Xylometazoline in in-vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

This compound is a direct-acting α-adrenergic receptor agonist.[1] It primarily interacts with α-adrenergic receptor subtypes (including α1A, α1B, α1D, α2A, α2B, and α2C) to elicit a cellular response.[2][3] The most well-characterized pathway, particularly for α1 subtypes, is the activation of the Gq heterotrimeric G protein.[4] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to trigger the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4]

G Canonical α1-Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AR α-Adrenergic Receptor Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Xylo This compound Xylo->AR Binds Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates G Start Start: No Cellular Response CheckReceptor 1. Does my cell line express α-adrenergic receptors? Start->CheckReceptor CheckCompound 2. Is the this compound stock solution viable? CheckReceptor->CheckCompound Yes ValidateReceptor Action: Validate receptor expression via qPCR, WB, or use a positive control cell line. CheckReceptor->ValidateReceptor No / Unsure CheckAssay 3. Are assay conditions (time, temp, buffer) optimal? CheckCompound->CheckAssay Yes PrepareFresh Action: Prepare fresh stock solution from powder. Verify solubility. CheckCompound->PrepareFresh No / Unsure OptimizeAssay Action: Run a positive control agonist (e.g., Phenylephrine for α1). Optimize incubation time. CheckAssay->OptimizeAssay No / Unsure Success Problem Solved CheckAssay->Success Yes ValidateReceptor->CheckCompound PrepareFresh->CheckAssay OptimizeAssay->Success G A 1. Seed Cells in 96-well Plate B 2. Allow Adherence (e.g., 24h) A->B C 3. Prepare this compound Serial Dilutions (2X) B->C D 4. Treat Cells with Drug, Vehicle, and Media Controls C->D E 5. Incubate for Exposure Period (24-72h) D->E F 6. Add MTT Reagent (Incubate 2-4h) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Analyze Data: Plot Dose-Response Curve H->I

References

Stability of Xylometazoline hydrochloride solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of xylometazoline hydrochloride solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound hydrochloride solutions?

A1: To ensure stability, this compound hydrochloride solutions should be stored in tightly closed, light-resistant containers in a dry, cool, and well-ventilated place.[1][2][3] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended for maintaining stability.[4]

Q2: What is the general stability profile of this compound hydrochloride in aqueous solutions?

A2: this compound hydrochloride is relatively stable in acidic to neutral media, with an optimal pH range of 4.5 to 7.5.[5] However, its rate of hydrolysis significantly increases in alkaline environments. The solid form of this compound hydrochloride is a white to almost white crystalline powder that is freely soluble in water.

Q3: How do pH, temperature, and light affect the stability of this compound hydrochloride solutions?

A3: The stability of this compound hydrochloride solutions is influenced by several factors:

  • pH: The solution is most stable in a mildly acidic to neutral pH range. In alkaline conditions (e.g., using 1N NaOH), significant degradation can occur. Acidic conditions (e.g., using 1N HCl) can also lead to substantial degradation, with one study reporting up to 93% degradation under reflux.

  • Temperature: Elevated temperatures accelerate the degradation of this compound hydrochloride. Forced degradation studies have shown that heating the solid drug at 80°C for 48 hours resulted in a 4% degradation.

  • Light: this compound hydrochloride is sensitive to light. To prevent photolytic degradation, solutions should be stored in light-protected containers. A photolytic study where the solid drug was exposed for 48 hours was conducted as part of forced degradation testing.

Q4: What are the known degradation products of this compound hydrochloride?

A4: Under forced degradation conditions, such as in the presence of acid, base, or oxidizing agents, several degradation products can be formed. One known impurity, referred to as "impurity A" in some literature, can be formed under alkaline conditions. A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products for accurate quantification.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid loss of potency in prepared solution Incorrect pH of the solution.Ensure the pH of the solution is buffered to a mildly acidic range (pH 5-7).
Storage at high temperatures.Store solutions in a cool place, and for long-term storage, consider freezing at -20°C or -80°C.
Exposure to light.Always use light-resistant containers for storage.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound hydrochloride.Review the storage conditions (pH, temperature, light exposure) of your solution. Perform a forced degradation study to help identify the degradation products.
Contamination of the sample or mobile phase.Ensure proper handling and use of high-purity solvents for sample and mobile phase preparation.
Precipitation in the solution The solubility of this compound hydrochloride may have been exceeded.This compound hydrochloride is freely soluble in water. If precipitation occurs, ensure the concentration is within the solubility limits and that the appropriate solvent is used.
Change in pH leading to precipitation.Verify and maintain the pH of the solution within the optimal range for stability and solubility.

Data Summary

Table 1: Factors Affecting the Stability of this compound Hydrochloride Solutions

Factor Effect on Stability Recommendations
pH Stable in acidic to neutral pH (4.5-7.5). Significant degradation in alkaline and strong acidic conditions.Maintain pH in the optimal range using appropriate buffers.
Temperature Degradation increases with higher temperatures.Store solutions in a cool, well-ventilated area. For long-term storage, freeze the solution.
Light Sensitive to light, which can cause photolytic degradation.Store in light-resistant containers.
Oxidation Susceptible to oxidative degradation.Use of antioxidants and nitrogen-flushed packaging can help preserve potency. Forced degradation studies often use 30% H2O2.

Table 2: Summary of a Stability-Indicating RP-HPLC Method

Parameter Condition
Mobile Phase Acetate buffer (pH 5 with triethylamine) : Acetonitrile (30:70, v/v)
Column Phenomenex C18
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Linearity Range 1 - 300 µg/mL

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Hydrochloride Solution (1 mg/mL)
  • Accurately weigh 10 mg of this compound hydrochloride working standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade water and sonicate to dissolve completely.

  • Make up the volume to 10 mL with HPLC-grade water and mix well.

  • Filter the solution through a 0.45 µm syringe filter before use.

  • Store the prepared solution in a tightly sealed, light-resistant container at 2-8°C for short-term use or frozen for long-term storage.

Protocol 2: Stability-Indicating RP-HPLC Method for Quantification

This protocol is based on a validated method for the estimation of this compound hydrochloride.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Phenomenex C18 column.

    • Mobile Phase: A mixture of acetate buffer (pH adjusted to 5 with triethylamine) and acetonitrile in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 240 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution, blank (diluent), and sample solutions.

    • Record the chromatograms and determine the peak area for this compound hydrochloride.

    • Quantify the amount of this compound hydrochloride in the samples by comparing the peak areas with that of the standard solution.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for stress testing to evaluate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL this compound hydrochloride solution, add 1 mL of 1N HCl.

    • Reflux the mixture for 4 hours.

    • Cool the solution to room temperature and neutralize it with 1N NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL this compound hydrochloride solution, add 1 mL of 1N NaOH.

    • Reflux the mixture for 4 hours.

    • Cool the solution to room temperature and neutralize it with 1N HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL this compound hydrochloride solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 48 hours.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid drug in a hot air oven at 80°C for 48 hours.

    • After 48 hours, allow the sample to cool, then prepare a solution of a known concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid drug in a photostability chamber for 48 hours.

    • After the exposure period, prepare a solution of a known concentration and analyze by HPLC.

Visualizations

experimental_workflow start Start: Stability Study prep_solution Prepare this compound HCl Solution start->prep_solution stress_testing Forced Degradation (Stress Testing) prep_solution->stress_testing acid Acid Hydrolysis stress_testing->acid base Base Hydrolysis stress_testing->base oxidation Oxidative Degradation stress_testing->oxidation thermal Thermal Degradation stress_testing->thermal photo Photolytic Degradation stress_testing->photo hplc_analysis HPLC Analysis data_analysis Data Analysis and Interpretation hplc_analysis->data_analysis end End: Stability Profile data_analysis->end acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis

Caption: Workflow for this compound HCl Stability Testing.

troubleshooting_logic start Problem: Inconsistent Results or Degradation check_ph Is the solution pH between 5 and 7? start->check_ph check_storage_temp Was the solution stored in a cool place? check_ph->check_storage_temp Yes adjust_ph Adjust pH using a suitable buffer. check_ph->adjust_ph No check_light_exposure Was the solution protected from light? check_storage_temp->check_light_exposure Yes store_properly_temp Store at recommended temperature (e.g., 2-8°C or frozen). check_storage_temp->store_properly_temp No use_light_resistant Use amber vials or other light-resistant containers. check_light_exposure->use_light_resistant No stable_solution Solution should be stable. Re-analyze. check_light_exposure->stable_solution Yes adjust_ph->stable_solution store_properly_temp->stable_solution use_light_resistant->stable_solution

Caption: Troubleshooting Logic for Stability Issues.

signaling_pathway This compound This compound Hydrochloride alpha_receptors α-Adrenergic Receptors (α1 and α2) This compound->alpha_receptors Agonist vasoconstriction Vasoconstriction of Nasal Blood Vessels alpha_receptors->vasoconstriction Stimulates decongestion Nasal Decongestion vasoconstriction->decongestion Leads to

Caption: this compound HCl Mechanism of Action.

References

Addressing potential side effects of Xylometazoline in experimental subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xylometazoline. The information is designed to address potential side effects and other issues that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a direct-acting sympathomimetic agent that functions as an alpha-adrenergic agonist.[1][2][3][4] It specifically targets α1 and α2-adrenergic receptors located on the smooth muscle cells of blood vessels within the nasal mucosa.[2] Activation of these receptors leads to vasoconstriction, which narrows the blood vessels, reduces blood flow, and consequently decreases swelling and nasal congestion. This action provides rapid, temporary relief from nasal congestion.

Q2: What are the common local side effects observed in experimental subjects?

The most frequently reported local side effects are generally mild and transient. These include a burning or stinging sensation in the nose, dryness of the nasal and throat mucosa, local irritation, and sneezing.

Q3: What is rebound congestion (Rhinitis Medicamentosa) and how can it be mitigated in a research setting?

Rebound congestion, or rhinitis medicamentosa, is a condition characterized by worsening nasal congestion that occurs after the prolonged use of topical nasal decongestants like this compound. It is believed to be caused by a down-regulation of α-adrenergic receptors and a subsequent hyper-reactivity of the nasal mucosa upon withdrawal of the drug. In experimental settings, this can be a significant confounding factor.

To mitigate rebound congestion:

  • Limit Duration of Administration: Adhere to short-term administration protocols, ideally not exceeding 3-5 consecutive days.

  • Dose-Response Studies: If longer-term studies are necessary, incorporate dose-response and duration-response arms to characterize the onset of rebound effects.

  • Washout Periods: Implement adequate washout periods between drug administrations to allow for receptor population recovery.

  • Concurrent Treatments: In some animal models, the simultaneous administration of a topical glucocorticoid, such as fluticasone furoate, has been shown to minimize histological changes associated with long-term decongestant use.

Q4: Are there potential systemic side effects to monitor in experimental animals?

Yes, although systemic absorption from nasal administration is generally low, it can occur, particularly in pediatric subjects or with excessive dosing. Potential systemic side effects to monitor include:

  • Increased blood pressure

  • Headache

  • Heart palpitations or tachycardia

  • Sedation, especially in younger animals

Q5: What are the known drug interactions with this compound?

This compound can interact with several classes of drugs. Co-administration with monoamine oxidase (MAO) inhibitors, as well as tricyclic or tetracyclic antidepressants, can potentiate the vasopressor effects, leading to an increased risk of hypertensive crisis. Caution is also advised when used with β-blockers.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased Nasal Stuffiness After Cessation of Treatment Rebound Congestion (Rhinitis Medicamentosa)1. Cease administration of this compound. 2. Monitor the subject for resolution of symptoms. 3. For future experiments, limit the duration of drug administration to less than 5 days. 4. Consider a tapering dose schedule for withdrawal in chronic studies.
Histological Evidence of Nasal Mucosa Damage (e.g., inflammation, epithelial degeneration) Prolonged or high-dose administration1. Reduce the concentration or frequency of this compound administration. 2. In animal models, consider co-administration with a topical glucocorticoid to mitigate inflammatory changes.
Unexpected Cardiovascular Changes (e.g., hypertension, tachycardia) Systemic absorption of the drug1. Verify the administered dose and concentration. 2. Monitor cardiovascular parameters (blood pressure, heart rate) more frequently. 3. Reduce the dosage or consider a formulation with lower systemic bioavailability.
Variable Decongestant Effect Tachyphylaxis (tolerance)1. This can occur with sustained use. 2. Review the dosing schedule; a shortened decongestive response is a sign of tolerance. 3. Implement drug-free intervals in the experimental protocol.

Data on Side Effects from Clinical and Preclinical Studies

Table 1: Summary of Local and Systemic Side Effects of this compound

Side Effect Type Specific Effect Frequency Notes
Local Nasal dryness, burning, stinging, irritationCommonGenerally mild and transient.
SneezingCommonOccurs shortly after administration.
Rebound Congestion (Rhinitis Medicamentosa)Associated with prolonged use (>3-5 days)A key concern in chronic administration studies.
Epistaxis (Nosebleeds)UncommonMay be related to mucosal dryness.
Systemic HeadacheCommonOne of the most frequently reported non-nasal side effects.
NauseaCommon
Palpitations, Increased Heart RateVery RareMore likely with overdose or systemic absorption.
Increased Blood PressureSeriousA potential risk, especially with interacting medications.
Disturbance of VisionVery Rare
Hypersensitivity Reactions (rash, pruritus)Very Rare

Experimental Protocols

Protocol 1: Evaluation of Rebound Congestion in a Rabbit Model

This protocol is based on methodologies designed to induce and study the histological effects of prolonged this compound use.

  • Subjects: New Zealand male rabbits.

  • Groups:

    • Control Group: Receives no treatment.

    • This compound Group: Receives intranasal this compound HCl.

    • Combination Group (Optional): Receives this compound HCl plus a topical glucocorticoid (e.g., fluticasone furoate).

  • Dosing Regimen:

    • Administer two puffs of 0.5 mg/mL this compound HCl into each nostril twice daily.

    • For the combination group, also administer one puff of 27.5 μg fluticasone furoate into each nostril twice daily.

  • Duration: 3 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, sacrifice the animals.

    • Excise the nasal mucosa for histological examination.

    • Stain specimen sections with hematoxylin and eosin, mucicarmine, and Gomori one-step trichrome.

    • Evaluate semiquantitatively for edema, congestion, inflammatory cell infiltration, nasociliary loss, and epithelial degeneration.

Protocol 2: Assessment of Mucosal Permeation (Ex Vivo)

This protocol evaluates the permeation of this compound across the nasal mucosa.

  • Tissue Source: Freshly excised bovine nasal mucosa.

  • Apparatus: Franz diffusion cells.

  • Procedure:

    • Mount the excised nasal mucosa between the donor and receptor compartments of the Franz diffusion cell.

    • Apply the this compound formulation (e.g., 0.05% solution) to the donor compartment.

    • The receptor compartment should contain a suitable buffer solution.

    • Maintain the apparatus at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw samples from the receptor compartment and analyze for this compound concentration using a validated analytical method (e.g., HPLC).

    • Use positive (e.g., Na-Flu) and negative (e.g., FD-500) controls to validate the barrier integrity.

Visualizations

Xylometazoline_Mechanism cluster_0 This compound Administration cluster_1 Nasal Mucosa cluster_2 Physiological Effect This compound This compound (Nasal Spray) Alpha_Receptors α-Adrenergic Receptors (α1 and α2) This compound->Alpha_Receptors Binds to Smooth_Muscle Vascular Smooth Muscle Alpha_Receptors->Smooth_Muscle Activates Blood_Vessel Nasal Blood Vessel Vasoconstriction Vasoconstriction Blood_Vessel->Vasoconstriction Results in Decreased_Blood_Flow Decreased Blood Flow & Swelling Vasoconstriction->Decreased_Blood_Flow Leads to Decongestion Nasal Decongestion Decreased_Blood_Flow->Decongestion Causes

Caption: Mechanism of action for this compound.

Rebound_Congestion_Workflow Start Start: Prolonged Use of This compound (>5 days) Downregulation Downregulation of α-Adrenergic Receptors Start->Downregulation Tolerance Tachyphylaxis (Decreased Efficacy) Start->Tolerance Cessation Cessation of This compound Downregulation->Cessation Hyperreactivity Nasal Mucosal Hyperreactivity Cessation->Hyperreactivity Vasodilation Rebound Vasodilation Hyperreactivity->Vasodilation Congestion Increased Nasal Congestion (Rhinitis Medicamentosa) Vasodilation->Congestion Cycle Cycle of Dependency: User resumes drug use Congestion->Cycle Cycle->Start Re-administration

Caption: Pathophysiological workflow of rebound congestion.

Experimental_Troubleshooting_Logic obs Adverse Event Observed? local_systemic Local or Systemic? obs->local_systemic Yes local_type Acute Irritation or Chronic Congestion? local_systemic->local_type Local systemic_type Cardiovascular or CNS Effect? local_systemic->systemic_type Systemic acute_action Action: Reduce Concentration Verify Formulation pH local_type->acute_action Acute chronic_action Action: Cease Drug Limit Duration (<5 days) Consider Tapering local_type->chronic_action Chronic cv_action Action: Monitor BP/HR Reduce Dose Check for Drug Interactions systemic_type->cv_action Cardiovascular cns_action Action: Monitor for Sedation Reduce Dose (esp. in young subjects) systemic_type->cns_action CNS

Caption: Troubleshooting logic for adverse events.

References

Troubleshooting drug-excipient compatibility issues in Xylometazoline formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common drug-excipient compatibility issues encountered during the formulation of Xylometazoline nasal products.

Troubleshooting Guide

Q1: My this compound nasal spray formulation is showing a significant drop in potency during stability studies. What are the likely causes?

A1: A drop in potency of this compound is often due to chemical degradation. The most common contributing factors are pH instability and oxidative degradation. This compound hydrochloride is susceptible to hydrolysis, especially at non-optimal pH ranges. The presence of oxidizing agents, which can be impurities in excipients, can also lead to the degradation of the drug substance.

Q2: I am observing discoloration (yellowing) in my this compound solution over time. What could be the reason?

A2: Discoloration in this compound solutions is a common indicator of chemical instability. This can be caused by several factors, including:

  • Oxidative degradation: Exposure to oxygen, potentially accelerated by the presence of metal ions or peroxide impurities in excipients, can lead to colored degradation products.

  • Maillard reaction: If your formulation contains reducing sugars (less common in nasal sprays but possible) or excipients that can degrade to form reducing sugars, a Maillard-type reaction with the amine group of this compound could occur, leading to browning. While sorbitol is a sugar alcohol and not a reducing sugar, impurities or degradation products could potentially participate in such reactions under certain conditions.

  • Interaction with excipients: Certain excipients or their degradation products might react with this compound to form colored compounds.

Q3: I have identified an unknown peak in the HPLC chromatogram of my stability samples. How can I identify its source?

A3: The appearance of a new peak in an HPLC chromatogram suggests the formation of a degradation product or an impurity. To identify its source, a systematic approach is recommended:

  • Forced Degradation Studies: Conduct forced degradation studies on the this compound drug substance alone under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help you identify the intrinsic degradation products of the drug.

  • Drug-Excipient Compatibility Studies: Perform compatibility studies by storing binary mixtures of this compound with each individual excipient used in your formulation under accelerated stability conditions. Analyze these mixtures by HPLC to see if the unknown peak is generated in the presence of a specific excipient.

  • Characterization of the Impurity: If the peak is significant, you may need to isolate and characterize it using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its structure.

Frequently Asked Questions (FAQs)

Q4: What is the optimal pH range for a stable this compound nasal formulation?

A4: The stability of this compound is pH-dependent. Based on studies of similar imidazoline derivatives like oxymetazoline, a pH range of 4.5 to 6.5 is generally recommended for nasal formulations to ensure both drug stability and physiological compatibility with the nasal mucosa. Hydrolysis of this compound is catalyzed by both hydrogen and hydroxide ions, with minimal degradation observed in the slightly acidic to neutral pH range.

Q5: Are there any known incompatibilities between this compound and common preservatives like benzalkonium chloride (BAK)?

A5: While benzalkonium chloride is a widely used preservative in nasal sprays, it's essential to be aware of potential issues. Although a direct chemical reaction leading to the degradation of this compound by BAK is not commonly reported, BAK can be a source of issues. For instance, some studies suggest that long-term use of nasal sprays containing BAK may lead to irritation of the nasal mucosa. From a formulation perspective, it is crucial to ensure the purity of the BAK used, as impurities could potentially interact with this compound.

Q6: Can the phosphate buffer system I'm using be causing stability issues?

A6: While phosphate buffers are excellent at maintaining pH, they can sometimes participate in reactions with drug substances. Although specific catalytic effects of phosphate on this compound degradation are not extensively documented, it is a possibility that should be investigated if you are observing unexpected instability. Consider evaluating alternative buffering systems like citrate or acetate buffers if you suspect an interaction.

Q7: My formulation contains sorbitol as a humectant. Could this be reacting with this compound?

A7: Sorbitol is a sugar alcohol and is generally considered non-reactive. However, the potential for a Maillard-like reaction between an amine drug like this compound and a reducing sugar is a known incompatibility pathway. While sorbitol itself is not a reducing sugar, it's crucial to ensure the purity of the sorbitol used, as it may contain trace amounts of reducing sugars as impurities. Under high-temperature stress conditions, this could potentially lead to the formation of adducts.

Q8: I'm using a plastic nasal spray bottle. Could the container be a source of incompatibility?

A8: Yes, the container closure system can be a source of incompatibility. Potential issues include:

  • Adsorption: this compound could adsorb onto the surface of the plastic container, leading to a decrease in the effective drug concentration.

  • Leaching: Components from the plastic, such as plasticizers or antioxidants, could leach into the formulation and potentially react with this compound or catalyze its degradation. It is important to conduct stability studies in the final intended container closure system to assess these potential interactions.

Data Presentation: Quantitative Stability Data

The following tables summarize the results of forced degradation studies on this compound hydrochloride, providing an indication of its stability under various stress conditions.

Table 1: Forced Degradation of this compound Hydrochloride in Solution

Stress ConditionTimeTemperatureDegradation (%)
1 N HCl4 hoursReflux93%
1 N NaOH4 hoursReflux100%
Neutral (Water)4 hoursReflux48%
30% H₂O₂4 hoursReflux100%

Data sourced from a stability-indicating HPLC method development study. The degradation was quantified by the reduction in the peak area of the active substance.[1]

Table 2: Solid-State Forced Degradation of this compound Hydrochloride

Stress ConditionTimeTemperatureDegradation (%)
Thermal48 hours80°C4%

This data indicates good thermal stability of this compound in the solid state under the tested conditions.[1]

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study using HPLC

Objective: To evaluate the compatibility of this compound hydrochloride with various excipients under accelerated stability conditions.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound hydrochloride and each excipient (e.g., benzalkonium chloride, sodium phosphate, sorbitol, hypromellose) in a 1:1 ratio by weight.

    • For liquid excipients, prepare a solution of this compound in the excipient.

    • Prepare a control sample of this compound hydrochloride alone.

    • Transfer the samples into amber-colored glass vials and seal them.

  • Storage Conditions:

    • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).

    • Also, store a set of samples under controlled room temperature (e.g., 25°C/60% RH) as a control.

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples.

    • Dissolve the samples in a suitable solvent (e.g., mobile phase) to a known concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed mixtures with those of the control samples.

    • Look for any new peaks (degradation products) or a significant decrease in the peak area of this compound.

    • Quantify the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Acetonitrile and Phosphate Buffer pH 3.0 (60:40 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 35°C

Methodology:

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of this compound hydrochloride in the mobile phase.

    • Prepare sample solutions from the formulation or compatibility study samples by diluting them to a suitable concentration with the mobile phase.

  • Forced Degradation:

    • To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a solution of this compound.

    • Acid Degradation: Treat with 1 N HCl at 60°C for 2 hours.

    • Base Degradation: Treat with 0.1 N NaOH at 60°C for 1 hour.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic samples before injection.

  • Analysis and Validation:

    • Inject the stressed samples into the HPLC system.

    • Ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Troubleshooting_Workflow Start Issue: Potency Drop / Discoloration Check_pH Is pH within optimal range (4.5-6.5)? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Excipients Any known reactive excipients present? Check_pH->Check_Excipients Yes Adjust_pH->Check_Excipients Investigate_Excipients Conduct drug-excipient compatibility studies Check_Excipients->Investigate_Excipients Yes Check_Oxidation Signs of oxidation (e.g., peroxide impurities)? Check_Excipients->Check_Oxidation No Investigate_Excipients->Check_Oxidation Add_Antioxidant Consider adding an antioxidant (e.g., EDTA) Check_Oxidation->Add_Antioxidant Yes Check_Container Is the container closure system compatible? Check_Oxidation->Check_Container No Add_Antioxidant->Check_Container Container_Study Perform adsorption and leaching studies Check_Container->Container_Study No Resolution Stable Formulation Check_Container->Resolution Yes Container_Study->Resolution

Caption: Troubleshooting workflow for this compound formulation instability.

Compatibility_Study_Workflow Start Start Compatibility Study Prepare_Mixtures Prepare binary mixtures of this compound and each excipient Start->Prepare_Mixtures Stress_Samples Store mixtures under accelerated conditions (e.g., 40°C/75% RH) Prepare_Mixtures->Stress_Samples Analyze_Samples Analyze samples by HPLC at specified time points Stress_Samples->Analyze_Samples Evaluate_Data Compare chromatograms to controls Analyze_Samples->Evaluate_Data Identify_Incompatibility Identify any new degradation peaks or significant potency loss Evaluate_Data->Identify_Incompatibility Incompatible Incompatible Excipient Identified Identify_Incompatibility->Incompatible Yes Compatible Excipient is Compatible Identify_Incompatibility->Compatible No Degradation_Pathways This compound This compound Hydrolysis Hydrolysis Products This compound->Hydrolysis  pH extremes (acid/base) Oxidation Oxidation Products This compound->Oxidation  Oxidizing agents (peroxides, metal ions) Maillard Maillard Reaction Products This compound->Maillard  Reducing sugars (impurities)

References

Mitigating nasal irritation and dryness associated with Xylometazoline application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Xylometazoline on nasal mucosa. The information is designed to help mitigate common issues of nasal irritation and dryness encountered during pre-clinical and in-vitro experiments.

Troubleshooting Guides

Problem 1: Observing significant epithelial damage and inflammation in animal models following this compound administration.

Possible Cause: Prolonged or high-concentration application of this compound can lead to histological changes in the nasal mucosa, including edema, inflammatory cell infiltration, and epithelial degeneration.

Suggested Solution:

  • Co-administration with a Glucocorticoid: Consider the simultaneous intranasal administration of a glucocorticoid, such as fluticasone furoate. This has been shown to minimize this compound-induced congestion, edema, inflammatory cell infiltration, epithelial degeneration, and nasociliary loss in rabbit models.[1][2]

  • Formulation with Mucoadhesive and Hydrating Polymers: Investigate the use of formulations containing hyaluronic acid or iota-carrageenan. These polymers can help to hydrate the nasal mucosa and may reduce the direct irritant effect of this compound.

Experimental Protocol:

A detailed protocol for an in-vivo study on the mitigating effects of fluticasone furoate on this compound-induced histological changes can be found in the "Experimental Protocols" section below.

Problem 2: Reduced ciliary beat frequency (CBF) and mucociliary clearance in in-vitro or ex-vivo models.

Possible Cause: this compound, as an alpha-adrenergic agonist, can directly inhibit ciliary activity. This effect is concentration-dependent.

Suggested Solutions:

  • Optimize this compound Concentration: Determine the minimal effective concentration of this compound for your experimental goals to reduce its inhibitory effect on CBF.

  • Incorporate Hyaluronic Acid (HA) in the Formulation: The addition of hyaluronic acid to a this compound formulation has been demonstrated to counteract the negative impact on ciliary function.[3]

  • Control for Preservatives: Be aware that some preservatives used in commercial this compound preparations can also contribute to cilio-inhibition. If possible, use a preservative-free formulation for your experiments.

Experimental Protocol:

Refer to the "Experimental Protocols" section for a methodology to assess ciliary beat frequency in response to different this compound formulations.

Problem 3: Compromised barrier function in nasal epithelial cell cultures, indicated by decreased Transepithelial Electrical Resistance (TEER).

Possible Cause: this compound application may disrupt the tight junctions between epithelial cells, leading to a decrease in barrier integrity.

Suggested Solutions:

  • Monitor TEER regularly: Implement regular TEER measurements to monitor the health and barrier function of your nasal epithelial cell cultures (e.g., using an air-liquid interface model).

  • Assess Cytotoxicity: Perform a lactate dehydrogenase (LDH) assay to quantify cell death and differentiate between cytotoxic effects and non-lethal disruption of barrier function.

  • Test Mitigating Agents: Evaluate the co-administration of agents known to support epithelial integrity, such as hyaluronic acid, to see if they can prevent the drop in TEER.

Experimental Protocol:

A step-by-step guide for performing TEER measurements on nasal epithelial cell cultures is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes nasal dryness and irritation?

A1: this compound is an alpha-adrenergic agonist that causes vasoconstriction of the blood vessels in the nasal mucosa.[4] This reduced blood flow can lead to a decrease in mucosal hydration, resulting in a sensation of dryness. Irritation can be a direct effect of the drug on the nasal epithelium or can be exacerbated by the dryness and potential inflammatory responses.

Q2: What histological changes are typically observed with prolonged this compound use in animal models?

A2: Studies in rabbits have shown that prolonged administration of this compound can lead to several histological changes, including ciliary loss, epithelial ulceration, inflammatory cell infiltration, and subepithelial edema.[5] Other observed changes include epithelial and nerve-ending degeneration.

Q3: Are there any formulation strategies that can help mitigate the side effects of this compound?

A3: Yes, formulating this compound with certain excipients can help. For example, the inclusion of hyaluronic acid, a natural polysaccharide, can help to hydrate and moisturize the nasal mucosa. Co-formulating with a glucocorticoid like fluticasone furoate has also been shown to reduce inflammatory changes.

Q4: How does this compound affect ciliary beat frequency (CBF)?

A4: this compound has been shown to decrease ciliary beat frequency in a concentration-dependent manner in in-vitro studies on human nasal epithelium. This inhibition of ciliary activity can impair mucociliary clearance.

Q5: What in-vitro models are suitable for studying the effects of this compound on the nasal mucosa?

A5: Several in-vitro models are available. Primary human nasal epithelial cells cultured at an air-liquid interface (ALI) can form a differentiated, pseudostratified epithelium that mimics the in-vivo nasal mucosa. This model allows for the assessment of barrier function (TEER), cytotoxicity (LDH assay), and ciliary function. Ex-vivo nasal explant cultures from animal or human tissue can also be used to study drug permeability and tissue histology.

Data Presentation

Table 1: Effect of this compound and Mitigating Agents on Histological Changes in Rabbit Nasal Mucosa

Histological ParameterThis compound HClThis compound HCl + Fluticasone Furoate
EdemaSignificant IncreaseSignificantly Reduced vs. This compound alone
CongestionSignificant IncreaseSignificantly Reduced vs. This compound alone
Inflammatory Cell InfiltrationSignificant IncreaseSignificantly Reduced vs. This compound alone
Nasociliary LossSignificant IncreaseSignificantly Reduced vs. This compound alone
Epithelial DegenerationSignificant IncreaseSignificantly Reduced vs. This compound alone

Data summarized from a study by Yenigun et al. (2016).

Table 2: Effect of this compound Concentration on Ciliary Beat Frequency (CBF) in Human Nasal Epithelium In-Vitro

This compound ConcentrationMean CBF (Hz) after 10 min exposure% Inhibition from Baseline
0% (Control)12.0 ± 1.10%
0.025%8.1 ± 0.9~32.5%
0.05%4.9 ± 1.0~59.2%
0.1%3.8 ± 0.4~68.3%

Data adapted from a study by Tantry et al. (1992).

Experimental Protocols

Protocol 1: In-Vivo Assessment of Histological Changes in a Rabbit Model

Objective: To evaluate the histological effects of this compound and a potential mitigating agent on the nasal mucosa.

Methodology:

  • Animal Model: Use New Zealand male rabbits, randomly assigned to control, this compound-only, and this compound + mitigating agent groups.

  • Dosing Regimen:

    • Control Group: No treatment.

    • This compound Group: Administer two intranasal puffs of 0.5 mg/mL this compound HCl twice daily to each nostril.

    • Combination Group: Administer two intranasal puffs of 0.5 mg/mL this compound HCl twice daily, plus one puff of 27.5 μg fluticasone furoate twice daily to each nostril.

  • Duration: Continue the treatment for a period of 3 weeks.

  • Tissue Collection: At the end of the treatment period, sacrifice the rabbits and excise the mucosa of the nasal cavities.

  • Histological Analysis:

    • Fix the tissue specimens and embed in paraffin.

    • Prepare 5 μm sections and stain with hematoxylin and eosin (H&E), mucicarmine, and Gomori one-step trichrome.

    • Examine the sections under a light microscope.

    • Evaluate the presence and severity of edema, congestion, inflammatory cell infiltration, nasociliary loss, epithelial degeneration, nerve-ending degeneration, and goblet cell increase using a semi-quantitative grading scale (e.g., 0-3).

This protocol is adapted from a study by Yenigun et al. (2016).

Protocol 2: In-Vitro Measurement of Ciliary Beat Frequency (CBF)

Objective: To assess the effect of this compound formulations on the ciliary function of human nasal epithelial cells.

Methodology:

  • Cell Culture: Use a validated in-vitro model of human nasal epithelium, such as the MucilAir™ system, which consists of a fully differentiated pseudostratified epithelium.

  • Treatment Application: Apply the test formulations (e.g., this compound alone, this compound with hyaluronic acid, control medium) to the apical surface of the epithelial cultures.

  • CBF Measurement:

    • Use a high-speed phase-contrast microscope equipped with a digital camera.

    • Record video sequences of ciliary movement at multiple locations on the cell culture insert.

    • Analyze the video recordings using specialized software to determine the ciliary beat frequency in Hertz (Hz).

  • Cytotoxicity Assessment: Following the CBF measurements, perform morphological, histological, and ultrastructural analysis to assess any cytotoxic effects of the formulations.

Protocol 3: Transepithelial Electrical Resistance (TEER) Measurement

Objective: To evaluate the integrity of the nasal epithelial barrier in-vitro.

Methodology:

  • Cell Culture: Culture human nasal epithelial cells on permeable supports (e.g., Transwell® inserts) at an air-liquid interface until a differentiated monolayer is formed.

  • TEER Measurement Setup: Use a voltohmmeter with a specialized electrode (e.g., EVOM™ with STX2 "chopstick" electrodes).

  • Measurement Procedure:

    • Add a sufficient volume of pre-warmed culture medium or a buffered salt solution to the apical and basolateral compartments to ensure electrical contact.

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

    • Record the resistance value in ohms (Ω).

    • Measure the resistance of a blank insert with medium alone to subtract from the cell culture measurements.

  • Calculation:

    • Subtract the resistance of the blank insert from the resistance of the cell monolayer.

    • Multiply the result by the surface area of the permeable support (in cm²) to obtain the TEER value in Ω·cm².

This is a generalized protocol; specific volumes and incubation times may vary depending on the cell culture system and equipment used.

Mandatory Visualizations

Xylometazoline_Signaling_Pathways This compound Signaling Pathways cluster_alpha1 Alpha-1 Adrenergic Receptor Pathway cluster_alpha2 Alpha-2 Adrenergic Receptor Pathway Xylo1 This compound AR_a1 α1-Adrenergic Receptor Xylo1->AR_a1 binds Gq Gq protein AR_a1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates VC1 Vasoconstriction PKC->VC1 leads to Xylo2 This compound AR_a2 α2-Adrenergic Receptor Xylo2->AR_a2 binds Gi Gi protein AR_a2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP conversion of cAMP cAMP AC->cAMP decreased production ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates VC2 Vasoconstriction PKA->VC2 downstream effects lead to

Caption: Signaling pathways of this compound via alpha-1 and alpha-2 adrenergic receptors.

Experimental_Workflow_Nasal_Irritation Experimental Workflow for Assessing Nasal Irritation and Mitigation cluster_invivo In-Vivo Model (Rabbit) cluster_invitro In-Vitro Model (Nasal Epithelial Cells) cluster_functional cluster_cyto cluster_data Data Analysis & Interpretation A1 Animal Grouping (Control, Xylo, Xylo + Agent) A2 Chronic Intranasal Administration (3 weeks) A1->A2 A3 Tissue Harvesting (Nasal Mucosa) A2->A3 A4 Histological Analysis (H&E, etc.) A3->A4 A5 Quantitative Scoring (Edema, Inflammation) A4->A5 C1 Compare Histological Damage A5->C1 B1 Cell Culture (Air-Liquid Interface) B2 Application of Test Formulations B1->B2 B3 Functional Assays B2->B3 B4 Cytotoxicity & Barrier Integrity Assays B2->B4 B3_1 Ciliary Beat Frequency (CBF) B4_1 LDH Assay B4_2 TEER Measurement C2 Analyze CBF and TEER Data B3_1->C2 B4_2->C2 C3 Evaluate Efficacy of Mitigating Agents C1->C3 C2->C3

Caption: Workflow for assessing this compound-induced nasal irritation and mitigation strategies.

References

Technical Support Center: Development of Sustained-Release Xylometazoline Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on sustained-release formulations of Xylometazoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals when developing a sustained-release formulation for this compound?

The main objectives are to prolong the local vasoconstrictive effect in the nasal cavity, reduce the frequency of administration, and minimize potential side effects associated with conventional immediate-release sprays.[1][2] Key goals include increasing the residence time of the formulation on the nasal mucosa and controlling the drug release rate. A significant concern with prolonged use of this compound is the risk of rebound congestion, also known as rhinitis medicamentosa.[3][4]

Q2: Which polymers are commonly used to achieve sustained release and mucoadhesion for nasal formulations?

Researchers frequently use mucoadhesive polymers to increase viscosity and prolong contact time with the nasal mucosa. Commonly investigated polymers include:

  • Hydroxypropyl methylcellulose (HPMC) in various grades (e.g., K15M)[5]

  • Xanthan gum

  • Hyaluronic acid (HA)

  • Sodium Carboxymethyl Cellulose (Na CMC)

  • Polyethylene Glycol (PEG), often used to impart viscosity (e.g., PEG 400)

Q3: What are the critical quality attributes (CQAs) to evaluate for a sustained-release this compound nasal spray?

The key CQAs for a sustained-release nasal spray include:

  • pH: Should be compatible with the nasal mucosa to avoid irritation.

  • Viscosity: Must be optimized to ensure retention in the nasal cavity without hindering the sprayability of the formulation.

  • Drug Content and Uniformity: To ensure consistent dosing.

  • In Vitro Drug Release/Diffusion: To characterize the sustained-release profile.

  • Mucoadhesive Strength: To quantify the formulation's ability to adhere to the nasal mucosa.

  • Spray Pattern and Droplet Size Distribution: These affect the deposition of the drug within the nasal cavity and are critical for efficacy and safety.

  • Stability: The formulation must remain stable throughout its shelf life.

Q4: What are the known side effects of long-term this compound use, and how can sustained-release formulations help?

Long-term or excessive use of conventional this compound sprays can lead to rebound congestion (rhinitis medicamentosa), nasal dryness, stinging, and potential damage to the nasal mucosa. Sustained-release formulations aim to reduce the dosing frequency, which may lower the risk of these side effects by maintaining a therapeutic effect with less frequent application.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental development of sustained-release this compound formulations.

Issue 1: Poor Mucoadhesion and Short Residence Time

  • Problem: The formulation is cleared too quickly from the nasal cavity, failing to provide a sustained effect.

  • Possible Causes & Solutions:

    • Low Viscosity: The concentration or type of mucoadhesive polymer may be inadequate.

      • Solution: Increase the concentration of the existing polymer (e.g., HPMC, Xanthan Gum) or try a different grade or combination of polymers.

    • Suboptimal pH: The pH of the formulation can influence the ionization state of both the drug and the polymer, affecting mucoadhesion.

      • Solution: Adjust the pH to a range that is non-irritating to the nasal mucosa and optimal for polymer adhesion.

    • Experimental Workflow for Optimizing Mucoadhesion:

      A Problem: Poor Mucoadhesion B Increase Polymer Concentration A->B C Evaluate Different Polymers/Grades A->C D Adjust Formulation pH A->D E Measure Viscosity & Mucoadhesive Strength B->E C->E D->E F Acceptable? E->F F->A No G Final Formulation F->G Yes

      Troubleshooting workflow for poor mucoadhesion.

Issue 2: Inconsistent or Rapid Drug Release Profile

  • Problem: The in vitro release study shows an initial burst release or fails to sustain the release over the desired period.

  • Possible Causes & Solutions:

    • Polymer Properties: The chosen polymer may not be forming a sufficiently robust gel matrix in the dissolution medium.

      • Solution: Experiment with higher molecular weight polymers or a combination of polymers to create a stronger gel network. For in-situ gels, ensure the gelling agent (e.g., xanthan gum) concentration is sufficient for rapid gelling upon contact with simulated nasal fluid.

    • Drug-Excipient Interaction: An incompatibility between this compound and an excipient could be affecting the drug's release.

      • Solution: Conduct drug-excipient compatibility studies using techniques like DSC or FTIR.

Issue 3: Formulation is Too Viscous for Effective Spraying

  • Problem: The formulation has good mucoadhesive properties but cannot be effectively atomized by the nasal spray device, leading to poor spray patterns (e.g., jetting) or large droplets.

  • Possible Causes & Solutions:

    • Excessive Polymer Concentration: The concentration of the viscosity-enhancing polymer is too high.

      • Solution: Gradually decrease the polymer concentration while monitoring both viscosity and spray characteristics. The goal is to find a balance between retention and sprayability.

    • Inappropriate Device Selection: The chosen spray pump may not be suitable for the formulation's viscosity.

      • Solution: Test different nasal spray pumps with varying actuator designs and pump mechanics that are designed for more viscous formulations.

Issue 4: Instability of the Formulation on Storage

  • Problem: The formulation shows changes in pH, viscosity, appearance, or drug content over time.

  • Possible Causes & Solutions:

    • Chemical Degradation: this compound may be degrading due to pH, light, or interaction with excipients.

      • Solution: Use a validated stability-indicating analytical method (e.g., RP-HPLC) to track the drug and any degradation products. Adjust the pH with a suitable buffer system and protect the formulation from light.

    • Microbial Growth: Aqueous nasal formulations are susceptible to microbial contamination.

      • Solution: Include a suitable preservative (e.g., benzalkonium chloride) at an effective concentration, and perform preservative effectiveness testing.

Data Tables for Formulation Development

Table 1: Example Formulation Parameters for this compound Nasal Sprays

Formulation ID Polymer System Viscosity (cP) % Diffusion (at time t) Mucoadhesive Strength (gm/cm²) Reference
F-A 0.1g Sodium Cholate + 1.5ml PEG 400 24.33 ± 0.57 81.00 ± 2.00% (at 10 min) -
F-B (Pediatric) 1.18% w/v Sodium Cholate + 13% v/v PEG 400 19.33 ± 0.57 91.33 ± 1.15% -

| F8 (In-situ Gel) | 0.2% Xanthan Gum + 0.5% HPMC K15M | Satisfactory | 81.46% (at 8 hrs) | 490.8 | |

Table 2: Ex Vivo Permeation Data for this compound Formulations

Formulation Description Steady State Flux (μg/cm²h) Permeation (% of applied dose) Reference
Xylo-Mono This compound alone 12.64 ± 3.52 11.14 ± 4.75%
Xylo-HA This compound with Hyaluronic Acid 14.94 ± 3.38 14.57 ± 5.72%

| Xylo-Dex | this compound with Dexpanthenol | 12.19 ± 2.05 | 11.00 ± 3.05% | |

Experimental Protocols

Protocol 1: In Vitro Drug Release Study for an In-Situ Gel

  • Apparatus: Diffusion cell (e.g., Franz diffusion cell).

  • Membrane: Dialysis membrane, soaked in receptor medium before use.

  • Receptor Medium: Simulated Nasal Fluid (SNF) or an appropriate phosphate buffer (pH ~6.4). Maintain at 37±0.5°C and stir continuously.

  • Procedure: a. Mount the dialysis membrane between the donor and receptor compartments of the diffusion cell. b. Place a known quantity of the this compound in-situ gel formulation in the donor compartment. c. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium. d. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions. e. Analyze the collected samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. f. Calculate the cumulative percentage of drug released over time.

  • Visualization of Workflow:

    A Prepare Diffusion Cell with Membrane & Receptor Medium B Add Formulation to Donor Compartment A->B C Sample Receptor Medium at Time Intervals B->C D Replenish with Fresh Medium C->D C->D E Analyze Samples (HPLC/UV-Vis) D->E F Calculate Cumulative Drug Release (%) E->F

    Workflow for in-vitro drug release testing.

Protocol 2: Measurement of Mucoadhesive Strength

  • Apparatus: Texture analyzer or a modified physical balance.

  • Substrate: Freshly excised sheep or bovine nasal mucosa.

  • Procedure: a. Secure a section of the nasal mucosa to the base of the apparatus. b. Apply a specified amount of the formulation onto a probe or a separate piece of mucosa attached to a movable arm. c. Bring the formulation into contact with the fixed mucosal tissue with a defined force for a set period. d. Pull the probe/movable arm upwards at a constant speed until the formulation detaches from the mucosa. e. The force required for detachment (in grams or Newtons) is recorded as the mucoadhesive strength. f. The mucoadhesive force (N) can be calculated, and the strength (gm/cm²) can be determined by dividing the mass required for detachment by the area of contact.

References

Best practices for storage and handling of Xylometazoline hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Xylometazoline hydrochloride. It includes best practices for storage and handling, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: Solid this compound hydrochloride should be stored in a tightly closed container, protected from light and moisture.[1] The recommended storage temperature is typically between 15–25 °C.[2] For long-term storage, some suppliers recommend -20°C.[3] Always refer to the manufacturer's specific instructions on the product's certificate of analysis.

Q2: How should I prepare a stock solution of this compound hydrochloride?

A2: this compound hydrochloride is soluble in organic solvents like ethanol (approximately 5 mg/mL) and DMSO (around 27 mg/mL).[3][4] It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of ethanol and then dilute it with the aqueous buffer of choice. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q3: What is the stability of this compound hydrochloride in solution?

A3: Aqueous solutions of this compound hydrochloride are most stable at a pH between 5.0 and 7.5. It is recommended to prepare fresh aqueous solutions for daily use and avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: What personal protective equipment (PPE) should be used when handling this compound hydrochloride?

A4: When handling solid this compound hydrochloride, it is important to avoid dust formation. Recommended PPE includes safety glasses with side shields or goggles, protective gloves (e.g., Viton™), and a lab coat. Work should be conducted in a well-ventilated area, and respiratory protection may be required if dust is generated.

Q5: What are the known incompatibilities of this compound hydrochloride?

A5: this compound hydrochloride should be kept away from strong oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution The concentration of this compound hydrochloride exceeds its solubility in the aqueous buffer.First, dissolve the compound in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer. Gentle heating or sonication can also aid dissolution.
Inconsistent experimental results Degradation of the compound due to improper storage or handling of the solution.Prepare fresh aqueous solutions daily. For stock solutions in DMSO, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Ensure the pH of aqueous solutions is maintained between 5.0 and 7.5.
Low cell viability in in-vitro assays The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is toxic to the cells.Ensure the final concentration of the organic solvent in the cell culture medium is below the tolerance level of your specific cell line (typically <0.5% for DMSO).
Unexpected biological response The compound may have degraded or been contaminated.Verify the purity of the compound using an appropriate analytical method, such as HPLC. Ensure proper storage conditions have been maintained.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: In-Vitro Vasoconstriction Assay using HET-CAM Model

This protocol is adapted from a study evaluating the vasoconstrictive properties of this compound hydrochloride.

  • Preparation of the Chorioallantoic Membrane (CAM):

    • Use fertilized chicken eggs incubated for 9-10 days.

    • Create a small window in the eggshell to expose the CAM.

  • Application of Test Solution:

    • Prepare a solution of this compound hydrochloride in a suitable vehicle (e.g., saline).

    • Apply a defined volume (e.g., 50 µL) of the test solution directly onto the CAM.

  • Observation and Imaging:

    • Capture images of the blood vessels on the CAM before application and at specific time points after application (e.g., 5, 15, and 30 minutes).

  • Analysis:

    • Measure the diameter of the blood vessels from the captured images.

    • Calculate the percentage reduction in vessel diameter to quantify the vasoconstrictive effect.

Signaling Pathway and Experimental Workflow

This compound Hydrochloride Signaling Pathway

This compound hydrochloride is an α-adrenergic receptor agonist, primarily acting on α1 and α2 adrenergic receptors. Its vasoconstrictive effects are mediated through the Gq and Gi signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound hydrochloride alpha1 α1-Adrenergic Receptor This compound->alpha1 binds alpha2 α2-Adrenergic Receptor This compound->alpha2 binds gq Gq alpha1->gq activates gi Gi alpha2->gi activates plc PLC gq->plc activates ac Adenylate Cyclase gi->ac inhibits pip2 PIP2 plc->pip2 hydrolyzes camp ↓ cAMP ac->camp produces ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca2+] ip3->ca2 releases pkc PKC dag->pkc activates response Vasoconstriction ca2->response pkc->response atp ATP atp->ac camp->response leads to

Caption: Signaling pathway of this compound hydrochloride.

Experimental Workflow for Solution Preparation and Stability Testing

G cluster_0 Preparation cluster_1 Characterization & Storage cluster_2 Stability Assessment weigh Weigh this compound HCl dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) weigh->dissolve dilute Dilute to final concentration with aqueous buffer dissolve->dilute ph_measure Measure and adjust pH (target: 5.0-7.5) dilute->ph_measure sterilize Sterile filter (if required) ph_measure->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store time_points Incubate at various time points and conditions (e.g., 4°C, RT, 37°C) aliquot->time_points hplc Analyze by HPLC for degradation time_points->hplc visual Visually inspect for precipitation time_points->visual data_analysis Analyze data and determine shelf-life hplc->data_analysis visual->data_analysis

Caption: Workflow for solution preparation and stability testing.

References

Optimizing pH and osmolality of Xylometazoline solutions for nasal application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH and osmolality of xylometazoline solutions for nasal application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound hydrochloride nasal solution?

A1: The ideal pH for a nasal formulation should be between 4.5 and 6.5 to avoid irritation of the nasal mucosa, ensure drug stability, and prevent the growth of pathogenic bacteria.[1][2][3] this compound hydrochloride is most stable in acidic to neutral media (pH 5-7).[4] In alkaline conditions, its rate of hydrolysis increases significantly.[4] The United States Pharmacopeia (USP) specifies a pH range of 5.0 to 7.5 for this compound Hydrochloride Nasal Solution.

Q2: Why is controlling the pH of a this compound nasal spray important?

A2: Controlling the pH is crucial for several reasons:

  • Nasal Irritation: A significant deviation from the physiological nasal pH (typically 5.5-6.5 in adults) can cause irritation, stinging, and dryness of the nasal mucosa.

  • Drug Stability: this compound hydrochloride is susceptible to hydrolysis, and its stability is pH-dependent. It is more stable in acidic to neutral conditions.

  • Drug Absorption: The extent of drug ionization is determined by the pH. For a drug to be absorbed, it generally needs to be in an unionized form. The pH of the formulation can influence the concentration of unionized this compound available for absorption.

  • Preservative Efficacy: The effectiveness of preservatives used in the formulation can be pH-dependent.

  • Preventing Bacterial Growth: Maintaining an acidic pH helps preserve the activity of lysozyme in nasal secretions, which inhibits bacterial growth.

Q3: What is the recommended osmolality for a this compound nasal solution?

A3: It is generally preferred to formulate nasal solutions to be isotonic with nasal fluids, which is approximately 280-300 mOsm/kg. This minimizes the risk of local irritation and stinging. However, some studies have shown that hypotonic or slightly hypertonic solutions may enhance drug permeability, though significant deviations from isotonicity can lead to discomfort.

Q4: What are the potential consequences of a non-isotonic this compound solution?

A4:

  • Hypotonic solutions (lower osmolality than nasal fluids) can cause a stinging sensation and may lead to a temporary inhibition of ciliary movement.

  • Hypertonic solutions (higher osmolality than nasal fluids) can cause a burning sensation and draw water out of the mucosal cells, leading to dehydration and irritation.

Q5: How does the solubility of this compound hydrochloride vary with pH?

A5: this compound hydrochloride, being a salt of a weak base, is freely soluble in water. Its solubility is pH-dependent; as the pH increases and approaches the pKa of this compound, the free base is formed, which is less soluble in water. One study showed that as the pH increased from 6.8 to 10.4, the drug solubility decreased significantly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Patient complains of stinging or burning upon administration. The pH of the solution may be too low or too high. The osmolality of the solution may be significantly hypotonic or hypertonic.Measure and adjust the pH to be within the 4.5-6.5 range. Measure the osmolality and adjust it to be as close to isotonic (280-300 mOsm/kg) as possible using a suitable tonicity-adjusting agent like sodium chloride.
Crystallization or precipitation is observed in the formulation. The pH of the solution may have shifted to a more alkaline value, reducing the solubility of this compound. The concentration of this compound hydrochloride may exceed its solubility at the storage temperature. Incompatibility with other excipients.Verify and buffer the pH of the solution to maintain it within the optimal range for solubility and stability (pH 5.0-6.6). Review the formulation to ensure the drug concentration is within its solubility limits under the intended storage conditions. Conduct compatibility studies with all excipients.
The formulation shows signs of degradation (e.g., loss of potency). The pH of the solution is outside the optimal stability range for this compound hydrochloride (pH 5-7). Exposure to light or high temperatures.Ensure the formulation is adequately buffered to maintain a stable pH. Store the product in light-resistant containers and at the recommended temperature.
Reduced efficacy of the nasal spray. The pH of the formulation may be affecting the proportion of unionized drug available for absorption. The viscosity of the formulation may be too low, leading to rapid clearance from the nasal cavity.Evaluate the pH of the formulation to ensure it optimizes the balance between solubility and the presence of the absorbable unionized form. Consider adding a viscosity-enhancing agent to increase the residence time on the nasal mucosa.

Experimental Protocols

Protocol 1: Determination and Adjustment of pH

Objective: To measure and adjust the pH of a this compound nasal solution to a target range of 5.5 - 6.5.

Materials:

  • Calibrated pH meter with a suitable electrode

  • This compound hydrochloride solution

  • 0.1 M Hydrochloric acid solution

  • 0.1 M Sodium hydroxide solution

  • Phosphate buffer solutions (for buffering the final formulation)

  • Volumetric flasks and pipettes

  • Stirrer and stir bar

Methodology:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Place a known volume of the this compound solution in a beaker with a stir bar.

  • Immerse the pH electrode in the solution and allow the reading to stabilize. Record the initial pH.

  • If the pH is above the target range, add 0.1 M HCl dropwise while stirring continuously. Monitor the pH until it reaches the desired range.

  • If the pH is below the target range, add 0.1 M NaOH dropwise while stirring continuously until the target pH is achieved.

  • For a buffered solution, add the appropriate buffer components (e.g., monobasic and dibasic sodium phosphate) in a calculated ratio to achieve and maintain the target pH.

  • Record the final pH and the volume of acid/base or buffer added.

Protocol 2: Determination and Adjustment of Osmolality

Objective: To measure and adjust the osmolality of a this compound nasal solution to be isotonic (280 - 300 mOsm/kg).

Materials:

  • Osmometer (freezing point depression type is common)

  • This compound hydrochloride solution

  • Sodium chloride (or other suitable tonicity-adjusting agent)

  • Deionized water (for calibration)

  • Standard osmolality solutions (for calibration)

  • Analytical balance

  • Volumetric flasks

Methodology:

  • Calibrate the osmometer according to the manufacturer's instructions using standard calibration solutions.

  • Pipette the required volume of the this compound solution into a sample tube for the osmometer.

  • Place the sample tube in the osmometer and initiate the measurement.

  • Record the osmolality reading in mOsm/kg.

  • If the osmolality is below the target range, calculate the amount of sodium chloride needed to reach isotonicity. This can be estimated using the sodium chloride equivalent method or other standard pharmaceutical calculations.

  • Add the calculated amount of sodium chloride to the bulk solution and ensure it is fully dissolved.

  • Re-measure the osmolality of the adjusted solution to confirm it is within the target range.

  • If the osmolality is too high, the solution can be diluted with a vehicle that does not contain the tonicity agent, and the concentration of the active ingredient should be re-assayed.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_ph pH Optimization cluster_osmo Osmolality Optimization cluster_final Final Product A Prepare this compound HCl Solution B Measure Initial pH A->B C pH within 4.5-6.5? B->C D Adjust pH with HCl/NaOH C->D No F Measure Initial Osmolality C->F Yes E Final pH Measurement D->E E->B Re-measure E->F Acceptable G Osmolality 280-300 mOsm/kg? F->G H Adjust with NaCl G->H No J Optimized Nasal Solution G->J Yes I Final Osmolality Measurement H->I I->F Re-measure I->J Acceptable

Caption: Workflow for optimizing pH and osmolality of this compound nasal solutions.

Troubleshooting_Logic cluster_irritation Irritation (Stinging/Burning) cluster_precipitate Precipitation/Crystallization cluster_degrade Degradation/Instability start Issue Encountered irr_check_ph Check pH start->irr_check_ph prec_check_ph Check pH start->prec_check_ph deg_check_ph Check pH Stability start->deg_check_ph irr_check_osmo Check Osmolality irr_check_ph->irr_check_osmo irr_adjust_ph Adjust pH to 4.5-6.5 irr_check_ph->irr_adjust_ph irr_adjust_osmo Adjust Osmolality to Isotonic irr_check_osmo->irr_adjust_osmo prec_check_sol Review Solubility prec_check_ph->prec_check_sol prec_adjust_ph Buffer pH to 5.0-6.6 prec_check_ph->prec_adjust_ph prec_reformulate Reformulate Concentration prec_check_sol->prec_reformulate deg_check_storage Check Storage Conditions deg_check_ph->deg_check_storage deg_buffer Ensure Adequate Buffering deg_check_ph->deg_buffer deg_protect Protect from Light/Heat deg_check_storage->deg_protect

Caption: Troubleshooting logic for common issues in this compound nasal formulation.

References

Validation & Comparative

Combination Therapy of Xylometazoline and Ipratropium Demonstrates Superior Clinical Efficacy in Nasal Congestion and Rhinorrhea

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical data reveals that the combination of the alpha-adrenergic agonist xylometazoline and the anticholinergic agent ipratropium offers significantly greater relief from the symptoms of the common cold, specifically nasal congestion and rhinorrhea, compared to monotherapy with either active ingredient alone. This guide provides a detailed comparison of the clinical efficacy, experimental protocols, and underlying signaling pathways of this combination therapy for researchers, scientists, and drug development professionals.

Superior Efficacy of Combination Therapy: A Data-Driven Comparison

Clinical trial data consistently demonstrates the synergistic effect of combining this compound and ipratropium. A key multicenter, double-blind, randomized, parallel-group study by Eccles et al. (2007) evaluated the efficacy and safety of a nasal spray combining ipratropium (0.6 mg/mL) with two different concentrations of this compound (0.5 mg/mL and 1.0 mg/mL) against the individual components and a placebo in patients with the common cold.[1]

The primary endpoints were the subjective scores for rhinorrhea (runny nose) and nasal congestion. The results clearly indicated that both combination treatments were statistically superior to this compound alone for the relief of rhinorrhea and superior to ipratropium alone for the relief of nasal congestion.[1]

Table 1: Comparison of Clinical Efficacy for Rhinorrhea

Treatment GroupMean Rhinorrhea Score (Change from Baseline)p-value vs. This compound alone
Ipratropium 0.6 mg/mL + this compound 1.0 mg/mLData not available in abstract< 0.0001
Ipratropium 0.6 mg/mL + this compound 0.5 mg/mLData not available in abstract< 0.0001
This compound 1.0 mg/mLData not available in abstract-
Ipratropium 0.6 mg/mLData not available in abstract-
PlaceboData not available in abstract-

Table 2: Comparison of Clinical Efficacy for Nasal Congestion

Treatment GroupMean Nasal Congestion Score (Change from Baseline)p-value vs. Ipratropium alone
Ipratropium 0.6 mg/mL + this compound 1.0 mg/mLData not available in abstract< 0.001
Ipratropium 0.6 mg/mL + this compound 0.5 mg/mLData not available in abstract< 0.001
This compound 1.0 mg/mLData not available in abstract-
Ipratropium 0.6 mg/mLData not available in abstract-
PlaceboData not available in abstract-

Note: While the abstracts confirm the statistical superiority, the mean symptom scores from the full publication are required for a complete quantitative comparison.

Understanding the Mechanisms of Action: Signaling Pathways

The enhanced efficacy of the combination therapy stems from the distinct and complementary mechanisms of action of its components, which target different physiological pathways involved in the symptoms of the common cold.

This compound is a direct-acting alpha-adrenergic agonist. It primarily acts on α1 and α2 adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, reducing blood flow and consequently decreasing the swelling of the nasal passages, thereby alleviating nasal congestion.

Ipratropium bromide is an anticholinergic agent that competitively inhibits muscarinic acetylcholine receptors in the nasal mucosa. By blocking these receptors, ipratropium reduces the secretion of mucus from the nasal glands, effectively treating rhinorrhea.

Signaling_Pathways cluster_this compound This compound Pathway cluster_ipratropium Ipratropium Pathway Xylo This compound Alpha_Receptor α-Adrenergic Receptor Xylo->Alpha_Receptor Gq_Protein Gq Protein Alpha_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Congestion_Relief Nasal Congestion Relief Vasoconstriction->Congestion_Relief Ipra Ipratropium Muscarinic_Receptor Muscarinic Receptor Ipra->Muscarinic_Receptor [Blocks Acetylcholine] Gq_Protein2 Gq Protein Muscarinic_Receptor->Gq_Protein2 PLC2 Phospholipase C Gq_Protein2->PLC2 Gland_Secretion Nasal Gland Secretion PLC2->Gland_Secretion Rhinorrhea_Relief Rhinorrhea Relief Gland_Secretion->Rhinorrhea_Relief [Inhibition]

Caption: Signaling pathways of this compound and Ipratropium.

Experimental Protocols: A Closer Look at the Clinical Trial

The pivotal study by Eccles et al. (2007) employed a robust methodology to assess the efficacy and safety of the combination therapy.

Study Design: This was a multicenter, double-blind, randomized, parallel-group trial.[1]

Participant Population: The study enrolled adult patients who were experiencing symptoms of the common cold.[1]

Intervention: Participants were randomized to one of five treatment groups:

  • Ipratropium 0.6 mg/mL + this compound 1.0 mg/mL nasal spray

  • Ipratropium 0.6 mg/mL + this compound 0.5 mg/mL nasal spray

  • This compound 1.0 mg/mL nasal spray

  • Ipratropium 0.6 mg/mL nasal spray

  • Placebo nasal spray[1]

Data Collection: Patients self-assessed the severity of their rhinorrhea and nasal congestion using a scoring system. The specifics of the scoring system would be detailed in the full study publication.

Statistical Analysis: The primary efficacy analysis was based on the change in symptom scores from baseline. The statistical methods used would be further detailed in the full publication, but the provided p-values indicate a high level of statistical significance for the primary endpoints.

Experimental_Workflow cluster_workflow Experimental Workflow Patient_Screening Patient Screening (Common Cold Symptoms) Randomization Randomization Patient_Screening->Randomization Treatment_Groups Treatment Groups (Combination, Monotherapies, Placebo) Randomization->Treatment_Groups Treatment_Admin Treatment Administration (Nasal Spray) Treatment_Groups->Treatment_Admin Symptom_Scoring Symptom Scoring (Rhinorrhea & Congestion) Treatment_Admin->Symptom_Scoring Data_Analysis Statistical Analysis Symptom_Scoring->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: Overview of the clinical trial workflow.

Conclusion

The combination of this compound and ipratropium provides a dual-action approach to treating the common cold by simultaneously targeting nasal congestion and rhinorrhea. The clinical evidence strongly supports the superior efficacy of this combination therapy over monotherapy with either agent alone. The distinct and complementary signaling pathways of these two active ingredients provide a strong pharmacological basis for their synergistic effect. Further analysis of the complete clinical trial data will provide a more granular understanding of the quantitative benefits of this combination therapy.

References

A Comparative Analysis of Oral and Topical Nasal Decongestants for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, mechanisms, and experimental evaluation of oral versus topical nasal decongestants, providing key data and insights for researchers and scientists in drug development.

This guide offers an objective comparison of oral and topical nasal decongestants, focusing on their pharmacological profiles, efficacy, and safety. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for professionals engaged in the research and development of new decongestant therapies.

Performance Comparison: Oral vs. Topical Decongestants

The choice between oral and topical nasal decongestants involves a trade-off between the onset and duration of action, systemic side effects, and the risk of rebound congestion. Topical agents generally provide a faster and more potent local effect, while oral agents offer a longer duration of action without the risk of rhinitis medicamentosa.

Quantitative Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from clinical studies, comparing the performance of common oral and topical nasal decongestants.

ParameterOral Decongestants (Pseudoephedrine)Topical Decongestants (Oxymetazoline)Topical Decongestants (Xylometazoline)
Onset of Action ~30 minutesMore rapid than oralReduces nasal airway resistance within 15-30 minutes
Duration of Action Up to 12 hours (sustained release)Longer than pseudoephedrineUp to 8 hours
Decongestant Effect 21 out of 30 subjects experienced decongestion[1]More reliable than pseudoephedrine (28 out of 29 subjects experienced decongestion)[1]Reduces nasal airway resistance by an average of 37.3%[2]
Bioavailability Readily and completely absorbedLow systemic absorptionLow systemic absorption

Table 1: Comparative Efficacy and Pharmacokinetics of Common Nasal Decongestants

Safety and Side Effect Profile
Side EffectOral Decongestants (e.g., Pseudoephedrine, Phenylephrine)Topical Decongestants (e.g., Oxymetazoline, this compound)
Systemic Side Effects Insomnia, irritability, increased blood pressure, palpitations.[3]Less likely to cause systemic side effects due to minimal absorption.
Rebound Congestion (Rhinitis Medicamentosa) Does not occur.[4]Risk with prolonged use (typically beyond 3-5 days).
Cardiovascular Effects Can cause significant increases in blood pressure.Minimal cardiovascular effects at recommended doses.

Table 2: Comparative Safety Profile of Oral and Topical Nasal Decongestants

Mechanism of Action: Adrenergic Receptor Signaling

Both oral and topical decongestants exert their effects by acting as agonists at α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, reducing blood flow and swelling of the nasal passages, thereby alleviating congestion.

Alpha-1 Adrenergic Receptor Signaling Pathway

The primary mechanism of action for most decongestants involves the activation of α1-adrenergic receptors, which are coupled to the Gq protein. This initiates a signaling cascade that results in smooth muscle contraction and vasoconstriction.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Decongestant Decongestant (Agonist) Alpha1_Receptor α1-Adrenergic Receptor Decongestant->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction promotes PKC->Contraction leads to

Alpha-1 adrenergic receptor signaling pathway.
Alpha-2 Adrenergic Receptor Signaling Pathway

Some decongestants also exhibit activity at α2-adrenergic receptors. Presynaptic α2-receptors can inhibit the release of norepinephrine, providing a negative feedback mechanism. Postsynaptic α2-receptors, when activated, are coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent smooth muscle contraction.

Alpha2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Decongestant Decongestant (Agonist) Alpha2_Receptor α2-Adrenergic Receptor Decongestant->Alpha2_Receptor Gi Gi Protein Alpha2_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts Relaxation Inhibition of Smooth Muscle Relaxation AC->Relaxation inhibition leads to reduced cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Relaxation promotes Contraction Smooth Muscle Contraction (Vasoconstriction) Relaxation->Contraction resulting in

Alpha-2 adrenergic receptor signaling pathway.

Experimental Protocols

The evaluation of nasal decongestants relies on robust preclinical and clinical experimental models. These protocols are essential for determining the efficacy, onset, and duration of action of new chemical entities.

Preclinical Model: Feline Model of Nasal Congestion

A commonly used preclinical model to evaluate the efficacy of nasal decongestants is the feline model of histamine-induced nasal congestion.

Objective: To assess the in-vivo efficacy of a test compound in reducing nasal congestion.

Methodology:

  • Animal Model: Adult domestic cats of either sex are used.

  • Anesthesia: Animals are anesthetized to allow for stable measurements.

  • Induction of Nasal Congestion: A solution of compound 48/80, a histamine-releasing agent, is administered intranasally to induce nasal congestion.

  • Measurement of Nasal Patency: Nasal airway resistance or nasal cavity volume is measured using techniques such as acoustic rhinometry or rhinomanometry before and after the administration of compound 48/80.

  • Test Compound Administration: The test decongestant (oral or topical) is administered prior to or after the induction of congestion.

  • Data Analysis: Changes in nasal airway resistance or volume are recorded over time to determine the onset and duration of the decongestant effect.

Feline_Model_Workflow Start Start: Anesthetized Cat Baseline Baseline Measurement (Acoustic Rhinometry/ Rhinomanometry) Start->Baseline Induction Induce Nasal Congestion (Intranasal Compound 48/80) Baseline->Induction Congestion_Measurement Measure Nasal Congestion Induction->Congestion_Measurement Treatment Administer Test Decongestant (Oral or Topical) Congestion_Measurement->Treatment Post_Treatment_Measurement Serial Measurements of Nasal Patency Treatment->Post_Treatment_Measurement End End: Data Analysis (Onset, Duration, Efficacy) Post_Treatment_Measurement->End

Workflow for the feline model of nasal congestion.
Clinical Evaluation: Rhinomanometry and Acoustic Rhinometry

In human clinical trials, rhinomanometry and acoustic rhinometry are standard objective measures of nasal patency.

Objective: To quantify the effect of a decongestant on nasal airflow and geometry.

Methodology:

  • Subject Selection: Healthy volunteers or patients with allergic rhinitis are recruited.

  • Baseline Measurement: Baseline nasal airway resistance (via rhinomanometry) or nasal cavity volume and cross-sectional area (via acoustic rhinometry) are measured.

  • Drug Administration: A single dose of the oral or topical decongestant is administered.

  • Post-Dose Measurements: Measurements are repeated at predefined time intervals (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes) to assess the change in nasal patency.

  • Data Analysis: The percentage change from baseline is calculated to determine the magnitude and duration of the decongestant effect.

Clinical_Trial_Workflow Start Start: Subject Recruitment (Healthy or Allergic Rhinitis) Baseline Baseline Nasal Patency Measurement (Rhinomanometry/Acoustic Rhinometry) Start->Baseline Randomization Randomized Administration of Decongestant or Placebo Baseline->Randomization Time_Points Serial Measurements at Pre-defined Time Intervals Randomization->Time_Points Data_Collection Record Nasal Airway Resistance or Nasal Cavity Volume Time_Points->Data_Collection End End: Statistical Analysis of Efficacy and Duration Time_Points->End Data_Collection->Time_Points Repeat

Workflow for a clinical trial evaluating nasal decongestants.

References

Validation of analytical methods for simultaneous estimation of Xylometazoline and other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the simultaneous estimation of Xylometazoline hydrochloride with other active pharmaceutical ingredients (APIs) and preservatives. The data presented is compiled from peer-reviewed scientific literature and aims to assist researchers in selecting the most suitable analytical technique for their specific needs.

Overview of Analytical Techniques

Several analytical techniques have been successfully employed for the simultaneous determination of this compound in combination with other compounds in pharmaceutical formulations. The most common methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the simultaneous analysis of this compound with other drugs due to its high resolution and sensitivity.[1][2]

Parameter Method 1: this compound HCl & Ipratropium Bromide [3]Method 2: this compound HCl, Dexamethasone Sodium Phosphate & Methyl p-hydroxybenzoate [4]Method 3: this compound HCl & Cromolyn Sodium [1]
Column Inertsil ODS (250 x 4.6 mm, 5 µm)Nucleosil C8 (250 x 3 mm, 5 µm)Waters symmetry® C18 (250 mm × 4.6 mm, 5-µm)
Mobile Phase Mobile Phase A: Phosphate buffer with 1-pentane sulphonic acid sodium salt (pH 4.7)Mobile Phase B: Acetonitrile (Gradient)Acetonitrile:Water (35:65, v/v)Methanol:0.1 M Phosphate Buffer (60:40, v/v, pH 4.0)
Flow Rate 1 mL/min1 mL/minNot Specified
Detection 210.0 nmNot Specified220 nm
Linearity Range 4 to 150% of working concentration for both analytesNot Specified0.8–8.0 µg/mL (this compound HCl)2.0–100.0 µg/mL (Cromolyn Sodium)
Correlation Coefficient (R²) 0.999 for both analytes> 0.9996Not Specified
Accuracy (% Recovery) 99 to 101% for both analytes98.69 to 101.60%Good accuracy reported
Precision (% RSD) Not Specified0.51 - 1.93%Good precision reported
LOD Not Specified9.7 x 10⁻⁵ mg/mL (this compound HCl)Not Specified
LOQ Not Specified1.953 x 10⁻⁴ mg/mL (this compound HCl)Not Specified

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a simpler and faster alternative to HPLC for the simultaneous quantification of this compound.

Parameter Method: this compound HCl, Dexamethasone Sodium Phosphate & Methyl-p-hydroxybenzoate
Stationary Phase Silica gel HPTLC plates
Mobile Phase Ethyl acetate–acetonitrile–diethylamine–water (3 + 3 + 1 + 1, v/v)
Detection λ = 240 nm (reflectance/absorbance mode)
Linearity (R) > 0.996
Accuracy (% Recovery) 95.95–100.69%
Precision (% RSD) 1.67–2.77%
LOD & LOQ In ng levels

Spectrophotometric Methods

Spectrophotometric methods provide a cost-effective and rapid approach for the analysis of this compound, particularly in binary mixtures.

Parameter Method 1: this compound HCl & Sodium Cromoglicate Method 2: this compound HCl with Alizarin Red
Technique First derivative spectroscopy for this compoundColorimetric method
Detection Wavelength (λmax) Not specified526 nm
Linearity Range Not specified2.40-4.00 mg/100 ml
Correlation Coefficient (r) Not specified0.9978
Limit of Determination Not specified1.89 μg/ml

Experimental Protocols

HPLC Method for this compound HCl and Ipratropium Bromide
  • Chromatographic System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.

  • Column: Inertsil ODS column (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Phosphate buffer with 1-pentane sulphonic acid sodium salt, pH adjusted to 4.7.

    • Mobile Phase B: Acetonitrile.

    • A gradient elution program is utilized.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 10 μl.

  • Detection: 210.0 nm.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent.

HPTLC Method for this compound HCl, Dexamethasone Sodium Phosphate, and Methyl-p-hydroxybenzoate
  • Chromatographic System: HPTLC system with a TLC scanner.

  • Stationary Phase: Pre-coated silica gel HPTLC plates.

  • Mobile Phase: Ethyl acetate–acetonitrile–diethylamine–water in the ratio of 3:3:1:1 (v/v/v/v).

  • Application: Apply standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the developed plate at 240 nm in reflectance/absorbance mode.

Spectrophotometric Method for this compound HCl
  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents: this compound working standard, Alizarin Red solution, and ethanol.

  • Procedure:

    • React a known concentration of this compound with Alizarin Red to form a colored product.

    • Measure the absorbance of the resulting solution at 526 nm against a reagent blank.

  • Calibration Curve: Prepare a series of standard solutions and plot a calibration curve of absorbance versus concentration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for the simultaneous estimation of this compound and other compounds.

G start Start: Method Development Objective lit_survey Literature Survey & Selection of Initial Conditions start->lit_survey method_opt Method Optimization (e.g., Mobile Phase, Wavelength) lit_survey->method_opt method_val Method Validation (ICH Guidelines) method_opt->method_val specificity Specificity/ Selectivity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy (% Recovery) method_val->accuracy precision Precision (Repeatability & Intermediate) method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness solution_stability Solution Stability method_val->solution_stability analysis Analysis of Marketed Formulation specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis robustness->analysis solution_stability->analysis documentation Documentation & Reporting analysis->documentation end End: Validated Method documentation->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of Xylometazoline, Pseudoephedrine, and Phenylephrine for Nasal Decongestion

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy and tolerability of three commonly used nasal decongestants: xylometazoline, pseudoephedrine, and phenylephrine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of supporting experimental data, methodologies, and mechanisms of action.

Executive Summary

This compound, a topical imidazoline derivative, demonstrates superior efficacy and a longer duration of action in relieving nasal congestion compared to the oral sympathomimetic amines, pseudoephedrine and phenylephrine.[1][2] Clinical studies utilizing objective measures such as rhinomanometry and Magnetic Resonance Imaging (MRI) have shown that topical this compound produces a rapid and sustained reduction in nasal airway resistance for up to 10-12 hours.[1][3] In contrast, oral pseudoephedrine shows a modest and sometimes inconsistent decongestant effect, while the efficacy of oral phenylephrine at recommended over-the-counter (OTC) doses is not significantly different from placebo.[1]

From a tolerability perspective, topical this compound is generally well-tolerated with primarily local and mild side effects. Oral decongestants like pseudoephedrine and phenylephrine are associated with a higher incidence of systemic side effects, including nervousness, dizziness, and insomnia.

Data Presentation

The following table summarizes the key efficacy and tolerability parameters of this compound, pseudoephedrine, and phenylephrine based on available clinical data.

ParameterThis compoundPseudoephedrinePhenylephrine
Efficacy
Onset of ActionWithin minutes~30 minutesVariable, often not superior to placebo
Duration of ActionUp to 12 hours4-6 hours (immediate-release)Short, efficacy is questionable
Reduction in Nasal Airway ResistanceSignificant and sustained reduction (average 37.3% over 8 hours)Modest reduction, less effective than this compoundNot significantly different from placebo
Subjective Nasal Congestion ScoreSignificant improvement compared to placeboSignificant improvement compared to placeboNot significantly different from placebo
Tolerability
Route of AdministrationTopical (Nasal Spray/Drops)OralOral
Common Side EffectsLocal irritation, dryness, burning sensation. User-reported side effects include headaches, burning, and pain.Insomnia, nervousness, dizziness, headache, nausea, restlessness.Headache, mild discomfort. User-reported side effects include nervousness, dizziness, and trouble sleeping.
Systemic Side EffectsMinimal systemic absorption, low risk of systemic effectsMore likely due to oral administration; potential for increased blood pressure and heart rateCan elevate blood pressure; other systemic effects are possible but efficacy is debated
Risk of Rebound Congestion (Rhinitis Medicamentosa)Yes, with prolonged use (more than 5-7 days)NoNo

Experimental Protocols

Rhinomanometry Studies

A prevalent method for objectively measuring nasal decongestion is rhinomanometry, which assesses nasal airway resistance.

Methodology:

  • Baseline Measurement: Active anterior rhinomanometry is performed on participants to establish their baseline total nasal airway resistance.

  • Drug Administration: A single dose of the investigational drug (e.g., 0.1% this compound nasal spray or 120 mg oral pseudoephedrine) or placebo is administered.

  • Post-Dose Measurements: Nasal airway resistance is measured at multiple time points after administration, for instance, at 15 and 30 minutes, and then hourly for up to 8-12 hours.

  • Data Analysis: The percentage change in nasal airway resistance from baseline is calculated for each time point to determine the decongestant effect and its duration.

Vienna Challenge Chamber (VCC) Studies

The Vienna Challenge Chamber is a controlled environment used to induce and evaluate symptoms of allergic rhinitis, providing a standardized setting for assessing the efficacy of decongestants.

Methodology:

  • Participant Selection: Subjects with a confirmed allergy to a specific pollen (e.g., grass pollen) are recruited.

  • Allergen Exposure: Participants are exposed to a controlled concentration of the allergen in the VCC for a specified duration (e.g., 6 hours) to induce nasal congestion and other allergic symptoms.

  • Symptom Scoring: Subjective nasal congestion is rated by the participants on a numerical scale (e.g., 0-3, from no symptoms to severe symptoms) at baseline and regular intervals during and after allergen exposure.

  • Drug Administration: A single dose of the study medication (e.g., 12 mg phenylephrine, 60 mg pseudoephedrine, or placebo) is administered.

  • Efficacy Evaluation: The primary endpoint is typically the mean change in the nasal congestion score over a defined period (e.g., 6 hours) post-dosing, compared between the active drug and placebo groups. Objective measures like peak nasal inspiratory flow and rhinomanometry can also be incorporated.

Mandatory Visualization

Signaling Pathway of Alpha-Adrenergic Agonists

cluster_0 Nasal Mucosa Blood Vessel Smooth Muscle Cell Decongestant This compound / Pseudoephedrine / Phenylephrine Alpha_Receptor Alpha-Adrenergic Receptor (α1 and α2) Decongestant->Alpha_Receptor binds to G_Protein G-Protein Activation Alpha_Receptor->G_Protein PLC Phospholipase C (PLC) Activation (for α1) G_Protein->PLC AC_Inhibition Adenylate Cyclase (AC) Inhibition (for α2) G_Protein->AC_Inhibition IP3_DAG IP3 and DAG Production PLC->IP3_DAG cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Ca_Release Calcium Release from Sarcoplasmic Reticulum IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction cAMP_Decrease->Contraction Ca_Release->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Decongestion Decreased Blood Flow & Reduced Swelling (Decongestion) Vasoconstriction->Decongestion

Caption: Signaling pathway of alpha-adrenergic agonist nasal decongestants.

Experimental Workflow for a Comparative Clinical Trial

cluster_1 Clinical Trial Workflow Participant_Recruitment Participant Recruitment (e.g., with common cold or allergic rhinitis) Baseline_Measurement Baseline Measurement (Rhinomanometry, Symptom Scores) Participant_Recruitment->Baseline_Measurement Randomization Randomization Group_X Group A: this compound Randomization->Group_X Group_P Group B: Pseudoephedrine Randomization->Group_P Group_Ph Group C: Phenylephrine Randomization->Group_Ph Group_Placebo Group D: Placebo Randomization->Group_Placebo Drug_Administration Drug Administration Group_X->Drug_Administration Group_P->Drug_Administration Group_Ph->Drug_Administration Group_Placebo->Drug_Administration Baseline_Measurement->Randomization Post_Dose_Measurement Post-Dose Measurements (at various time points) Drug_Administration->Post_Dose_Measurement Data_Analysis Data Analysis (Efficacy and Tolerability) Post_Dose_Measurement->Data_Analysis Results Results and Comparison Data_Analysis->Results

Caption: Generalized workflow for a comparative clinical trial of nasal decongestants.

References

A comparative study of the decongestive effects of Xylometazoline and other imidazoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the decongestive effects of Xylometazoline and other prominent imidazoline derivatives, including Oxymetazoline, Naphazoline, and Tramazoline. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of key performance indicators, experimental methodologies, and underlying signaling pathways.

Mechanism of Action

Imidazoline derivatives exert their decongestant effects by acting as agonists at α-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[1][2][3] Activation of these receptors, primarily α1 and α2 subtypes, initiates a signaling cascade that leads to vasoconstriction.[4][5] This constriction of precapillary and postcapillary blood vessels reduces blood flow, thereby decreasing the swelling of the nasal mucosa and alleviating nasal congestion.

Comparative Performance Data

The following table summarizes the key performance characteristics of this compound and other commonly used imidazoline derivatives based on available clinical data.

Imidazoline DerivativeOnset of ActionDuration of ActionReceptor Binding Profile
This compound 5-10 minutes8-10 hoursPrimarily α2-adrenergic agonist, with some α1 activity
Oxymetazoline ~10 minutesUp to 12 hoursPotent α1 and α2-adrenergic agonist
Naphazoline Minutes4-6 hoursPredominantly α-adrenergic agonist
Tramazoline < 5 minutes8-10 hoursα-adrenergic agonist

Experimental Protocols

The evaluation of nasal decongestant efficacy relies on objective measurements of nasal patency. The following are standard experimental protocols employed in clinical trials.

Rhinomanometry

Rhinomanometry is a standard method for objectively measuring nasal airway resistance. It assesses the relationship between nasal airflow and the pressure gradient required to produce that flow.

  • Procedure:

    • Baseline Measurement: A baseline reading of nasal airway resistance is taken for each nostril.

    • Drug Administration: A standardized dose of the nasal decongestant (e.g., this compound spray) or placebo is administered to the subjects.

    • Post-Dosing Measurements: Nasal airway resistance is measured at specific time intervals after drug administration (e.g., 1, 15, 30, and 60 minutes, and then hourly) to determine the onset and duration of action.

  • Method: Active anterior rhinomanometry is a commonly used technique where a pressure-sensing tube is placed in one nostril to measure the pressure in the nasopharynx, while the subject breathes through the contralateral nostril.

Acoustic Rhinometry

Acoustic rhinometry is a non-invasive technique that uses sound waves to measure the cross-sectional area and volume of the nasal cavity.

  • Procedure:

    • Baseline Measurement: A baseline measurement of the nasal cavity dimensions is recorded.

    • Drug Administration: The decongestant or placebo is administered.

    • Post-Dosing Measurements: Measurements are repeated at predetermined time points to assess changes in the nasal lumen.

  • Method: A tube that emits an acoustic pulse is placed at the entrance of the nostril. The reflected sound waves are analyzed to generate a plot of the cross-sectional area as a function of distance from the nostril.

Nasal Provocation Test (NPT)

The Nasal Provocation Test is used to induce nasal congestion in a controlled setting, often to evaluate the efficacy of a decongestant in subjects with allergic rhinitis.

  • Procedure:

    • Baseline Assessment: Baseline nasal patency is measured using rhinomanometry or acoustic rhinometry.

    • Allergen Challenge: A specific allergen to which the subject is sensitized is introduced into the nasal cavity.

    • Symptom and Patency Evaluation: Nasal symptoms (e.g., congestion, itching, sneezing) are scored, and nasal patency is re-measured to confirm obstruction.

    • Decongestant Administration: The decongestant is administered.

    • Efficacy Measurement: Nasal patency is measured at subsequent time points to evaluate the decongestive effect.

Visualized Signaling Pathways and Workflows

Alpha-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an imidazoline derivative to an α1-adrenergic receptor, leading to vasoconstriction.

G Figure 1: Simplified α1-Adrenergic Signaling Pathway for Vasoconstriction cluster_membrane Cell Membrane Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates Imidazoline Imidazoline Derivative (e.g., this compound) Imidazoline->Receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release from ER IP3->Ca Stimulates Vasoconstriction Vasoconstriction PKC->Vasoconstriction Leads to Ca->Vasoconstriction Leads to

Caption: Simplified α1-Adrenergic Signaling Pathway for Vasoconstriction.

Experimental Workflow for Decongestant Efficacy Testing

This diagram outlines a typical workflow for a clinical study comparing the efficacy of different nasal decongestants.

G Figure 2: Experimental Workflow for Comparative Decongestant Study Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurement (Rhinomanometry/Acoustic Rhinometry) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Other Imidazoline) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Dosing Drug Administration GroupA->Dosing GroupB->Dosing GroupC->Dosing Measurements Post-Dosing Measurements (Timed Intervals) Dosing->Measurements Analysis Data Analysis (Onset, Duration, Efficacy) Measurements->Analysis

Caption: Experimental Workflow for Comparative Decongestant Study.

References

Assessing the Long-Term Safety and Efficacy of Xylometazoline in Perennial Allergic Rhinitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of xylometazoline with alternative long-term treatments for perennial allergic rhinitis. It is designed to offer an objective assessment of performance, supported by experimental data, to inform research and development in this therapeutic area.

Executive Summary

This compound, a potent alpha-adrenergic agonist, offers rapid but short-lived relief from nasal congestion, a primary symptom of perennial allergic rhinitis. However, its long-term use is strongly discouraged due to the high risk of developing rhinitis medicamentosa (RM), a condition characterized by rebound nasal congestion, tachyphylaxis (diminished response), and nasal hyperreactivity.[1][2][3] Clinical evidence demonstrates that sustained use of this compound, even for periods as short as 30 days, can induce these adverse effects.[1]

In contrast, several alternative therapeutic classes are considered safer and more effective for the long-term management of perennial allergic rhinitis. Intranasal corticosteroids (INCS) are widely regarded as the first-line therapy, demonstrating superior efficacy in controlling a broad range of nasal symptoms with a favorable long-term safety profile.[4] Other viable long-term options include second-generation antihistamines, leukotriene receptor antagonists (LTRAs), mast cell stabilizers, and non-pharmacological interventions like saline nasal sprays. This guide will delve into the comparative efficacy and safety of these alternatives, supported by data from clinical studies.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from clinical trials, comparing this compound with other treatments for perennial allergic rhinitis.

Table 1: Efficacy of Different Therapeutic Agents in Perennial Allergic Rhinitis

Treatment ClassStudyPrimary Efficacy Endpoint(s)Key Findings
This compound Graf & Juto (1995)Decongestive effect (mucosal swelling)Initial decongestion, but effect shortened after 30 days of use.
Sinha & Deswal (2015)Nasal Index Score (NIS)Statistically insignificant improvement in NIS over 2 months.
Intranasal Corticosteroids (INCS) Rinne et al. (2002)Mean nasal symptom scoresBudesonide was significantly more effective than cetirizine over 1 year.
Comparative Meta-AnalysisTotal Nasal Symptom Score (TNSS)INCS are more effective than oral antihistamines and leukotriene receptor antagonists.
Antihistamines (Second Generation) Rinne et al. (2002)Mean nasal symptom scoresCetirizine was less effective than budesonide for nasal symptoms over 1 year.
Philip et al. (2007)Daytime Nasal Symptoms Score (DNSS)Cetirizine showed a significant improvement over placebo in a 6-week study.
Leukotriene Receptor Antagonists (LTRAs) Philip et al. (2007)Daytime Nasal Symptoms Score (DNSS)Montelukast showed numerical improvement over placebo but was not statistically significant over 6 weeks.
Kim et al. (2018)Mean daytime nasal symptom scoreCombination of montelukast and levocetirizine was more effective than montelukast alone.
Mast Cell Stabilizers Welsh et al. (1977)Symptom scores (runny nose, stuffy nose, sneezing)4% cromolyn sodium solution significantly reduced symptoms over a 4-week period.
Saline Nasal Spray Sinha & Deswal (2015)Nasal Index Score (NIS)Hypertonic saline showed a statistically significant decrease in all NIS parameters over 2 months.

Table 2: Safety and Tolerability Profile of Different Therapeutic Agents

Treatment ClassStudyCommon Adverse EventsLong-Term Safety Concerns
This compound Graf & Juto (1995)Nasal stuffiness after discontinuation.Rhinitis medicamentosa (rebound congestion, tachyphylaxis, nasal hyperreactivity).
Sinha & Deswal (2015)Bloody nasal discharge, respiratory infections, headache.
Intranasal Corticosteroids (INCS) Rinne et al. (2002)Nasal irritation.Generally considered safe for long-term use. Potential for local side effects (e.g., dryness, epistaxis). Systemic effects are rare with newer generation INCS.
Antihistamines (Second Generation) Rinne et al. (2002)Drowsiness (with cetirizine).Generally well-tolerated for long-term use with a good safety profile.
Leukotriene Receptor Antagonists (LTRAs) Philip et al. (2007)Generally well-tolerated.Post-marketing reports of neuropsychiatric events for montelukast.
Mast Cell Stabilizers Welsh et al. (1977)No significant adverse reactions reported.Excellent safety profile, suitable for long-term prophylactic use.
Saline Nasal Spray Sinha & Deswal (2015)Bloody nasal discharge (less frequent than with this compound).No significant long-term safety concerns.

Experimental Protocols

This section details the methodologies of key cited experiments to provide a framework for reproducibility and critical evaluation.

Sustained Use of this compound Nasal Spray (Graf & Juto, 1995)
  • Objective: To investigate the effects of sustained this compound use on decongestive response and the development of rebound swelling.

  • Study Design: A prospective, non-blinded study.

  • Participants: Nine healthy volunteers.

  • Intervention: Subjects self-administered this compound nasal spray (1.0 mg/mL; 0.14 mL per nostril) three times daily for 30 days. This was double the recommended dose.

  • Outcome Measures:

    • Decongestive Effect: Measured by rhinostereometry, which assesses changes in the position of the nasal mucosal surface. Measurements were taken before and at 1 and 6 hours after drug administration at the beginning of the study, and at 1 and 5 hours after administration on day 30.

    • Rebound Swelling: The baseline nasal mucosal position was recorded before the study and after 10 and 30 days of treatment, 14-17 hours after the last dose.

  • Statistical Analysis: Paired t-test was used to compare changes in mucosal swelling and decongestive effect. A p-value of < 0.05 was considered statistically significant.

Comparison of Budesonide and Cetirizine for Perennial Rhinitis (Rinne et al., 2002)
  • Objective: To compare the long-term efficacy of an intranasal corticosteroid (budesonide) with an oral antihistamine (cetirizine) in patients with newly diagnosed perennial rhinitis.

  • Study Design: A 1-year, randomized, double-blind, double-dummy, parallel-group study, followed by a 1-year open-label follow-up.

  • Participants: 143 adult patients with perennial allergic or nonallergic eosinophilic rhinitis of 1 to 3 years' duration.

  • Intervention:

    • Group 1: Intranasal budesonide powder (400 µ g/day ) plus oral placebo.

    • Group 2: Oral cetirizine (10 mg/day) plus intranasal placebo.

  • Outcome Measures:

    • Primary: Mean daily nasal symptom scores (blocked nose, runny nose, sneezing) recorded on a 4-point scale (0-3).

    • Secondary: Nasal peak expiratory flow, nasal smear eosinophilia, and patient's and doctor's overall assessment of treatment efficacy.

  • Statistical Analysis: The primary efficacy variable was the mean of the three nasal symptom scores. The Mann-Whitney U test was used for between-group comparisons of symptom scores.

Comparison of Hypertonic Saline and this compound (Sinha & Deswal, 2015)
  • Objective: To compare the efficacy and safety of hypertonic saline nasal drops with this compound nasal drops in patients with allergic rhinitis.

  • Study Design: A prospective, randomized, single-blinded study.

  • Participants: 91 consecutive patients with allergic rhinitis, with 85 completing the study.

  • Intervention:

    • Group 1: Hypertonic seawater saline nasal drops (2.2%) three times a day for 2 months.

    • Group 2: this compound nasal drops (0.1%) three times a day for 2 months.

  • Outcome Measures:

    • Nasal Index Score (NIS): A composite score grading four symptoms (blocked nose, runny nose, sneezing, and eye itching) on a 4-point severity scale. The score was recorded at the beginning and end of the 2-month treatment period.

    • Adverse Effects: Patients were monitored for side effects such as bloody nasal discharge, headaches, and respiratory infections.

  • Statistical Analysis: Appropriate statistical tests were used to compare the mean symptom scores before and after treatment within and between groups.

Mandatory Visualization

Signaling Pathway of Rhinitis Medicamentosa

The development of rhinitis medicamentosa from prolonged this compound use involves the desensitization of α-adrenergic receptors. The following diagram illustrates the proposed signaling pathway.

Rhinitis_Medicamentosa_Pathway cluster_normal Normal Response cluster_prolonged Prolonged Use This compound This compound alpha2_receptor α2-Adrenergic Receptor This compound->alpha2_receptor Binds to gi_protein Gi Protein Activation alpha2_receptor->gi_protein grk GRK Phosphorylation alpha2_receptor->grk adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp vasoconstriction Vasoconstriction (Decongestion) camp->vasoconstriction prolonged_use Prolonged this compound Use (>7-10 days) prolonged_use->alpha2_receptor beta_arrestin β-Arrestin Recruitment grk->beta_arrestin internalization Receptor Internalization & Downregulation beta_arrestin->internalization desensitization Receptor Desensitization (Tachyphylaxis) internalization->desensitization rebound Rebound Vasodilation (Congestion) desensitization->rebound

Caption: Proposed signaling pathway for rhinitis medicamentosa.

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical experimental workflow for a randomized controlled trial comparing different treatments for perennial allergic rhinitis.

Clinical_Trial_Workflow start Patient Recruitment (Perennial Allergic Rhinitis Diagnosis) screening Screening & Inclusion/Exclusion Criteria start->screening randomization Randomization screening->randomization group_a Group A (e.g., this compound) randomization->group_a group_b Group B (e.g., Intranasal Corticosteroid) randomization->group_b group_c Group C (e.g., Placebo) randomization->group_c treatment Treatment Period (e.g., 4-12 weeks) group_a->treatment group_b->treatment group_c->treatment data_collection Data Collection (Symptom Scores, Safety Labs) treatment->data_collection analysis Statistical Analysis data_collection->analysis results Results & Conclusion analysis->results

Caption: A standard workflow for a comparative clinical trial.

Logical Relationship of Perennial Allergic Rhinitis Treatment Options

This diagram illustrates the hierarchical and logical relationship between different treatment options for perennial allergic rhinitis, based on current clinical guidelines.

Treatment_Algorithm start Diagnosis of Perennial Allergic Rhinitis allergen_avoidance Allergen Avoidance & Education start->allergen_avoidance first_line First-Line Therapy allergen_avoidance->first_line saline Saline Nasal Spray (Adjunctive at any stage) allergen_avoidance->saline incs Intranasal Corticosteroids (INCS) first_line->incs antihistamines Second-Gen Oral/Intranasal Antihistamines first_line->antihistamines first_line->saline second_line Second-Line Therapy (for inadequate control) incs->second_line If symptoms persist antihistamines->second_line If symptoms persist combo_therapy Combination Therapy (e.g., INCS + Antihistamine) second_line->combo_therapy ltras Leukotriene Receptor Antagonists (LTRAs) second_line->ltras mast_cell Mast Cell Stabilizers second_line->mast_cell second_line->saline third_line Third-Line/Adjunctive Therapy combo_therapy->third_line If symptoms persist ltras->third_line If symptoms persist mast_cell->third_line If symptoms persist short_decongestants Short-course Decongestants (e.g., this compound, <3-5 days) third_line->short_decongestants immunotherapy Allergen Immunotherapy third_line->immunotherapy third_line->saline

Caption: A treatment algorithm for perennial allergic rhinitis.

References

Unraveling the Efficacy of Nasal Decongestants for the Common Cold: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the evidence on the effectiveness of nasal decongestants reveals a modest benefit for short-term symptom relief in adults, although the clinical significance of this effect remains a subject of discussion. This guide provides an in-depth comparison of available data, experimental methodologies, and the underlying physiological mechanisms of these widely used over-the-counter treatments.

Nasal congestion is a hallmark symptom of the common cold, caused by inflammation and vasodilation of blood vessels in the nasal mucosa. Nasal decongestants, available in oral and topical formulations, aim to alleviate this symptom by promoting vasoconstriction. This guide synthesizes findings from multiple meta-analyses of randomized controlled trials to offer an evidence-based perspective for researchers, scientists, and drug development professionals.

Comparative Efficacy of Nasal Decongestants

The effectiveness of nasal decongestants has been evaluated in numerous clinical trials, with meta-analyses providing a consolidated view of the evidence. The primary outcomes assessed are subjective improvement in nasal congestion, as reported by patients, and objective measures of nasal airflow.

Subjective Symptom Improvement
Objective Measurement of Nasal Airway Resistance

Objective measures, such as the reduction in nasal airways resistance, provide a physiological correlate to the subjective sensation of congestion. Studies have shown that a single oral dose of a nasal decongestant leads to a significant decrease in nasal airways resistance compared to placebo. Similarly, repeated doses have also been shown to result in a small but statistically significant decrease in objective nasal airways resistance.

Table 1: Summary of Meta-Analysis Findings on the Efficacy of Nasal Decongestants for the Common Cold in Adults

Outcome MeasureComparisonKey FindingStrength of Evidence
Subjective Nasal Congestion (Multi-Dose) Decongestant vs. PlaceboSmall to moderate statistically significant improvement (SMD ~0.49).Low
Subjective Nasal Congestion (Single-Dose) Decongestant vs. PlaceboInsufficient evidence to draw firm conclusions.Very Low
Objective Nasal Airway Resistance (Single-Dose) Decongestant vs. PlaceboStatistically significant decrease in resistance.Moderate
Objective Nasal Airway Resistance (Multi-Dose) Decongestant vs. PlaceboSmall, statistically significant decrease in resistance.Moderate
Adverse Events Decongestant vs. PlaceboNo statistically significant difference in the number of adverse events (OR ~0.98).Low

Note: SMD = Standardized Mean Difference; OR = Odds Ratio. The strength of evidence is often graded as high, moderate, low, or very low based on the quality of the included studies and the consistency of the results.

Experimental Protocols in Clinical Trials

The evaluation of nasal decongestant efficacy relies on robust clinical trial methodologies. A typical experimental workflow is outlined below.

Study Design and Participant Selection

Most definitive studies are randomized controlled trials (RCTs) with a placebo control group. Participants are typically adults with a recent onset of common cold symptoms. Clear inclusion and exclusion criteria are established to ensure a homogenous study population. For instance, individuals with underlying chronic rhinitis or other confounding nasal conditions are often excluded.

Interventions and Dosages

Trials investigate both single and multiple doses of various decongestant agents, such as pseudoephedrine and oxymetazoline, administered either orally or topically. The placebo group receives a formulation identical in appearance and taste but lacking the active pharmaceutical ingredient.

Outcome Measures

Subjective Assessment: Patient-reported outcomes are crucial for assessing symptomatic relief. Validated scoring systems, such as the Nasal Obstruction Symptom Evaluation (NOSE) scale or visual analog scales (VAS), are commonly used to quantify the severity of nasal congestion. These scales typically ask patients to rate their symptoms on a numerical or visual scale before and after treatment.

Objective Assessment: Rhinomanometry is a standard objective technique used to measure nasal airway resistance. This procedure involves measuring the pressure required to produce a certain airflow through the nasal passages, providing a quantitative measure of obstruction.

Experimental_Workflow cluster_setup Trial Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis P Participant Recruitment (Adults with Common Cold) S Screening & Baseline Assessment (Subjective & Objective Measures) P->S R Randomization S->R A Active Decongestant Group (Oral or Topical) R->A PL Placebo Group R->PL FU Follow-up Assessments (Single or Multiple Time Points) A->FU PL->FU DA Data Analysis (Comparison of Outcomes) FU->DA

Figure 1. A simplified workflow of a typical randomized controlled clinical trial for nasal decongestants.

Mechanism of Action: Signaling Pathway of Sympathomimetic Decongestants

Nasal decongestants are sympathomimetic agents that exert their effect by activating adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, reducing blood flow and swelling of the nasal tissues, thereby alleviating congestion.

The primary targets for these drugs are the alpha-adrenergic receptors, specifically the α1 and α2 subtypes. The signaling cascade initiated by the binding of a decongestant to these G-protein coupled receptors is depicted below.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Decongestant Sympathomimetic Nasal Decongestant Receptor Alpha-Adrenergic Receptor (α1 or α2) Decongestant->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme Activation (e.g., Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., IP3, DAG) Effector->Second_Messenger Calcium Increased Intracellular Ca2+ Second_Messenger->Calcium Contraction Smooth Muscle Contraction Calcium->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Decongestion Nasal Decongestion Vasoconstriction->Decongestion

Figure 2. Signaling pathway of sympathomimetic nasal decongestants leading to vasoconstriction.

Conclusion

The available evidence from meta-analyses suggests that nasal decongestants can provide a modest, short-term relief from nasal congestion in adults with the common cold. The effect size is small, and its clinical significance may be limited. There is no significant evidence of an increased risk of adverse events with short-term use in adults. The data on the effectiveness of these medications in children is notably lacking, and therefore their use in this population is not well-supported by evidence. For drug development professionals, future research could focus on developing agents with a more favorable efficacy and safety profile, potentially through more selective targeting of adrenergic receptor subtypes involved in nasal mucosal vasodilation. Furthermore, there is a need for high-quality clinical trials with standardized and validated outcome measures to provide more definitive evidence in this area.

References

Safety Operating Guide

Proper Disposal of Xylometazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of xylometazoline, a common sympathomimetic amine used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Identification and Waste Classification

This compound hydrochloride is classified as acutely toxic if swallowed (Hazard Statement H301) and is regulated for transportation as a toxic solid, organic, n.o.s. (UN2811).[1][2][3][4] Due to these classifications, this compound waste must be managed as hazardous chemical waste. It is crucial to prevent its release into the sanitary sewer system or the environment.[5] this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), which simplifies disposal requirements compared to scheduled compounds.

Quantitative Data on this compound

The following table summarizes available data on the properties and potential environmental impact of this compound.

ParameterValueReference
Chemical Formula C₁₆H₂₄N₂·HCl
Molecular Weight 280.84 g/mol
Hazard Classification Acute Toxicity, Oral (Category 3)
UN Number 2811
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound hydrochloride)
Aquatic Toxicity Daphnia Magna (Water Flea) EC50 (24 hours)>500 mg/L
Persistence and Biodegradability Data not readily available. Considered not to be readily biodegradable.
Bioaccumulative Potential Data not available.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the mandatory procedures for the safe disposal of pure this compound, solutions, and contaminated materials within a laboratory setting.

Required Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: Standard laboratory coat.

Waste Segregation and Containerization
  • Designate a specific hazardous waste container for all this compound-containing waste. This includes:

    • Unused or expired pure this compound powder.

    • Aqueous and solvent-based solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves).

  • The container must be:

    • In good condition, with no leaks or cracks.

    • Made of a material compatible with the waste (e.g., high-density polyethylene for aqueous solutions).

    • Kept securely closed except when adding waste.

  • Label the waste container clearly with the words "Hazardous Waste" and "this compound Waste". The label must also include the full chemical name and the associated hazards (e.g., "Toxic").

Disposal Procedure
  • Pure this compound (Solid):

    • Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.

    • Avoid creating dust. If there is a risk of dust generation, perform this task in a chemical fume hood.

  • This compound Solutions (Aqueous or Solvent-based):

    • Pour the this compound solution directly into the designated hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Contaminated Labware and Debris:

    • Place all single-use items (e.g., pipette tips, contaminated wipes) directly into the hazardous waste container.

    • For reusable glassware, rinse it with a suitable solvent (e.g., water or an appropriate organic solvent) and collect the rinsate as hazardous waste. After thorough cleaning, the glassware can be returned to normal use.

  • Empty Stock Containers:

    • Empty containers that held pure this compound must be triple-rinsed with an appropriate solvent.

    • The rinsate from this process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, or preferably, reused for accumulating compatible waste.

Waste Storage and Collection
  • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Stream Identification cluster_1 Containerization and Labeling cluster_2 Disposal and Collection A Start: this compound-containing material for disposal B Is the material pure this compound, a solution, or contaminated labware? A->B C Segregate as Hazardous Chemical Waste (Toxic Solid, Organic, n.o.s., UN2811) B->C Yes D Select a compatible, leak-proof hazardous waste container C->D E Label container with: 'Hazardous Waste' 'this compound Waste' 'Toxic' D->E F Place waste into labeled container E->F G Store container in a designated, secure area F->G H Arrange for collection by EHS or licensed contractor G->H I End: Proper Disposal H->I

Caption: Decision workflow for the proper disposal of this compound waste.

This guidance is intended to provide a clear and actionable framework for the safe and compliant disposal of this compound waste. For further information or clarification, please consult your institution's Environmental Health and Safety department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Xylometazoline

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Xylometazoline. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety and Handling Information

This compound hydrochloride is a potent pharmaceutical compound that requires careful handling to prevent accidental exposure. It is classified as toxic if swallowed.[1][2][3] The primary routes of exposure are ingestion and inhalation of dust. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side shields.[2][4]
Hand Protection Protective GlovesChemically resistant gloves are required. Viton™ gloves have been noted as a suitable option. Always inspect gloves for integrity before use.
Body Protection Protective ClothingA lab coat or other suitable protective clothing should be worn to prevent skin contact.
Respiratory Protection RespiratorUse in areas with inadequate ventilation or when dust formation is likely. A risk assessment should determine the specific type of respirator required.
Quantitative Exposure Limits

To ensure a safe working environment, adhere to the established occupational exposure limit for this compound.

SubstanceOccupational Exposure Limit (TWA)
This compound Hydrochloride7 µg/m³

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound is crucial for minimizing risk. The following workflow outlines the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh Solid this compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_waste Dispose of Contaminated Materials cleanup_ppe->disposal_waste disposal_excess Dispose of Excess this compound disposal_waste->disposal_excess

Caption: A logical workflow for the safe handling and disposal of this compound.

Detailed Protocols

Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area to minimize the inhalation of dust or aerosols.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Take precautions to prevent the formation of dust when handling the solid form.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store this compound in a tightly closed container in a dry, well-ventilated place.

  • The recommended storage temperature is between 15 – 25 °C.

  • Store in a locked area or an area accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Excess this compound: Dispose of excess or unwanted this compound as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter the sewage system.

  • Contaminated Materials: All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills should be considered contaminated. Place these materials in a sealed, labeled container for hazardous waste disposal.

  • Empty Containers: Before disposing of empty containers, rinse them thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Remove or deface the label before disposal to prevent misuse.

For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

By implementing these safety measures and operational plans, you can significantly reduce the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylometazoline
Reactant of Route 2
Xylometazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.